molecular formula C14H14N2O2 B1268698 2-(Benzyloxy)benzohydrazide CAS No. 380335-36-4

2-(Benzyloxy)benzohydrazide

Cat. No.: B1268698
CAS No.: 380335-36-4
M. Wt: 242.27 g/mol
InChI Key: WPIKJQNXQSBHPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzyloxy)benzohydrazide is a useful research compound. Its molecular formula is C14H14N2O2 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 7.8 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylmethoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c15-16-14(17)12-8-4-5-9-13(12)18-10-11-6-2-1-3-7-11/h1-9H,10,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPIKJQNXQSBHPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80359068
Record name 2-(benzyloxy)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26665519
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

380335-36-4
Record name 2-(benzyloxy)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(Benzyloxy)benzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-(Benzyloxy)benzohydrazide. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from established chemical principles and data from analogous structures to present a robust profile. The guide covers a plausible two-step synthesis pathway, predicted physical and spectral properties with detailed interpretations, and an analysis of the chemical reactivity inherent to its functional groups. This document is intended to serve as a foundational resource for researchers interested in utilizing this compound in synthetic chemistry and drug discovery endeavors.

Introduction and Molecular Overview

This compound is a bifunctional organic molecule featuring a hydrazide moiety and a benzyl ether. The presence of these two distinct functional groups imparts a versatile chemical character, making it a potentially valuable intermediate in organic synthesis. The hydrazide group is a common pharmacophore and a precursor to various heterocyclic systems, while the benzyl ether serves as a stable protecting group for the phenolic hydroxyl, which can be selectively removed under specific conditions.

The strategic placement of the benzyloxy group at the ortho position to the hydrazide can influence the molecule's conformation and reactivity through steric and electronic effects. This guide will delve into the synthesis, characterization, and reactivity of this compound, providing a theoretical yet practical framework for its application in a research setting.

Table 1: Core Molecular Identifiers for this compound

IdentifierValueSource
IUPAC Name This compound-
CAS Number 380335-36-4[1]
Molecular Formula C₁₄H₁₄N₂O₂[1]
Molecular Weight 242.27 g/mol [1]
Canonical SMILES C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)NN-

Synthesis of this compound

A logical and efficient synthesis of this compound can be envisioned as a two-step process starting from readily available materials. The overall workflow involves the protection of a phenolic hydroxyl group via Williamson ether synthesis, followed by the conversion of a methyl ester to the corresponding hydrazide.

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrazinolysis MS Methyl Salicylate reaction1 Reflux MS->reaction1 BnBr Benzyl Bromide BnBr->reaction1 Base K₂CO₃ (Base) Base->reaction1 Solvent1 Acetone (Solvent) Solvent1->reaction1 MBB Methyl 2-(benzyloxy)benzoate reaction2 Reflux or Microwave MBB->reaction2 Intermediate reaction1->MBB HH Hydrazine Hydrate HH->reaction2 Solvent2 Ethanol (Solvent) Solvent2->reaction2 Product This compound reaction2->Product

Figure 1: Proposed two-step synthesis workflow for this compound.
Experimental Protocol: Synthesis of Methyl 2-(benzyloxy)benzoate (Intermediate)

This procedure is adapted from standard Williamson ether synthesis protocols for phenolic compounds.

  • 1. Reagents and Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methyl salicylate (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and acetone.

  • 2. Reaction Initiation: To the stirring suspension, add benzyl bromide (1.1 eq.) dropwise at room temperature.

  • 3. Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting methyl salicylate is consumed.

  • 4. Workup: After cooling to room temperature, filter off the potassium carbonate. Evaporate the acetone under reduced pressure. Dissolve the resulting residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

  • 5. Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield pure methyl 2-(benzyloxy)benzoate.

Experimental Protocol: Synthesis of this compound

This protocol is based on the well-established method of converting esters to hydrazides using hydrazine hydrate.[2][3]

  • 1. Reagents and Setup: In a round-bottom flask, dissolve methyl 2-(benzyloxy)benzoate (1.0 eq.) in ethanol.

  • 2. Hydrazine Addition: Add hydrazine hydrate (3.0-5.0 eq.) to the solution.

  • 3. Reaction: The reaction can be performed either by refluxing the mixture for 4-8 hours or by using microwave irradiation (e.g., 360 W for 3-5 minutes) for a more rapid conversion.[3] Monitor the reaction by TLC.

  • 4. Product Isolation: Upon completion, cool the reaction mixture. The product, being a solid, may precipitate out. The precipitate can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be triturated with water or a non-polar solvent like hexane to induce crystallization.

  • 5. Purification: The crude solid can be purified by recrystallization from a suitable solvent such as ethanol to afford pure this compound.[3]

Physical and Spectroscopic Properties

The following table summarizes the known and predicted physical properties of this compound.

Table 2: Physical Properties of this compound

PropertyValueNotes
Appearance White to off-white solidPredicted based on analogous compounds.
Melting Point Not experimentally determinedExpected to be a crystalline solid with a defined melting point.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethanol). Limited solubility in water and non-polar solvents.Predicted based on functional groups.
Storage Sealed in dry, 2-8°C[1]
Spectroscopic Data (Predicted)

The following are predicted spectroscopic data based on the structure of this compound and spectral information of similar compounds.[4][5][6]

Table 3: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.5Singlet1H-NH -NH₂The amide proton is typically downfield and appears as a broad singlet.
~7.8Doublet1HAr-H (ortho to C=O)Deshielded due to the anisotropic effect of the carbonyl group.
~7.2-7.5Multiplet7HAr-H (benzyl & benzoyl)A complex multiplet arising from the protons of the benzyl group and the remaining protons of the benzoyl ring.
~7.0Triplet1HAr-H (para to O-Bn)Proton on the benzoyl ring.
~6.9Doublet1HAr-H (ortho to O-Bn)Proton on the benzoyl ring.
~5.2Singlet2H-O-CH₂ -PhThe benzylic protons appear as a characteristic singlet.
~4.5Singlet2H-NH-NH₂ The terminal amine protons are often a broad singlet, exchangeable with D₂O.

Table 4: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~168C =OCarbonyl carbon of the hydrazide.
~157Ar-C -OAromatic carbon directly attached to the ether oxygen.
~137Ar-C (ipso, benzyl)Quaternary carbon of the benzyl group.
~132Ar-CH Aromatic methine carbon.
~129Ar-CH Aromatic methine carbon.
~128.5Ar-CH Aromatic methine carbon.
~128Ar-CH Aromatic methine carbon.
~121Ar-CH Aromatic methine carbon.
~120Ar-C (ipso, benzoyl)Quaternary carbon of the benzoyl ring.
~113Ar-CH Aromatic methine carbon.
~70-O-CH₂ -PhBenzylic carbon.

Table 5: Predicted FT-IR Spectral Data (KBr Pellet)

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-3400N-H stretching-NH₂
~3200N-H stretching-C(=O)NH-
3030-3060C-H stretchingAromatic
~1640C=O stretching (Amide I)Hydrazide
~1600, ~1490C=C stretchingAromatic Ring
~1530N-H bending (Amide II)Hydrazide
~1240C-O-C stretchingAryl-Alkyl Ether

Mass Spectrometry (Electron Ionization): The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 242. The most prominent fragment would likely be the tropylium ion at m/z = 91, resulting from the cleavage of the benzyl group. Another significant fragment would be the 2-(benzyloxy)benzoyl cation at m/z = 211, formed by the loss of the -NHNH₂ group.

Chemical Reactivity

The chemical behavior of this compound is dictated by its two primary functional groups: the hydrazide and the benzyl ether.

Reactivity of the Hydrazide Moiety

The hydrazide functional group is a versatile handle for further synthetic transformations.

  • Formation of Hydrazones: The terminal -NH₂ group is nucleophilic and readily condenses with aldehydes and ketones, typically under acidic catalysis, to form stable hydrazone derivatives.[3] This reaction is a cornerstone in the synthesis of many biologically active molecules.

Figure 2: General reaction scheme for hydrazone formation.
  • Hydrolysis: Under strong acidic or basic conditions, the hydrazide can be hydrolyzed back to the parent carboxylic acid, 2-(benzyloxy)benzoic acid, and hydrazine.[7]

Reactivity of the Benzyl Ether Moiety

The benzyl ether is a robust protecting group for the phenolic hydroxyl. Its removal is a key strategic step in many synthetic sequences.

  • Catalytic Hydrogenolysis: The most common and mild method for cleaving a benzyl ether is catalytic hydrogenolysis.[8][9] This involves treating the compound with hydrogen gas in the presence of a palladium on carbon catalyst (H₂/Pd-C). The reaction proceeds cleanly to yield the deprotected phenol (2-hydroxybenzohydrazide) and toluene as a byproduct.[9] This method is advantageous due to its high efficiency and the compatibility of the reaction conditions with many other functional groups.

  • Oxidative Cleavage: Benzyl ethers can also be cleaved under oxidative conditions using reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), often facilitated by visible light.[10][11] This provides an alternative deprotection strategy, particularly when the molecule contains functional groups sensitive to reduction.

Potential Applications and Conclusion

This compound is a molecule of significant synthetic potential. Its structure is well-suited for applications in:

  • Medicinal Chemistry: As a scaffold for the synthesis of novel compounds with potential biological activity. The hydrazide-hydrazone linkage is present in a wide array of antimicrobial, anticonvulsant, and anti-inflammatory agents.[12]

  • Materials Science: As a building block for polymers or coordination complexes, where the hydrazide can act as a ligand.

  • Organic Synthesis: As a key intermediate where the ortho-benzyloxy group can be deprotected at a later stage to reveal a phenolic hydroxyl, which can then be used for further functionalization.

References

  • Biointerface Research in Applied Chemistry. (2020). Synthesis and bioactivity of benzohydrazide derivatives. [Link]

  • MDPI. (2018). 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. [Link]

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

  • ResearchGate. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. [Link]

  • Biointerface Research in Applied Chemistry. (2020). Synthesis and bioactivity of benzohydrazide derivatives. [Link]

  • Common Organic Chemistry. Benzyl Protection. [Link]

  • YouTube. (2018). benzyl ether cleavage. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 133989, 2-Amino-benzoic acid (2-hydroxy-benzylidene)-hydrazide. [Link]

  • ResearchGate. (2018). FTIR Spectra of brominated vanillin (2a), 2-hydroxybenzohydrazine (2b) and Benzohydrazide derivatives (3). [Link]

  • ResearchGate. (2018). 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. [Link]

  • ACS Publications. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11955, Benzoylhydrazine. [Link]

  • Organic Chemistry Portal. Hydrazide synthesis by oxidation or hydrolysis. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. [Link]

  • ResearchGate. (2016). Methyl 2-(benzoyloxy)benzoate. [Link]

  • ResearchGate. (2010). 1D AND 2D NMR STUDIES OF 2–(2–(BENZYLOXY)–3–METHOXYPHENYL)–1H–BENZIMIDAZOLE. [Link]

  • ResearchGate. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. [Link]

  • National Institutes of Health. (2015). Hydrazidase, a Novel Amidase Signature Enzyme That Hydrolyzes Acylhydrazides. [Link]

  • Academic Journals. The preparation of methyl benzoate and methyl salicylate on silica gel column. [Link]

  • ACS Publications. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. [Link]

  • Organic Syntheses. methylhydrazine sulfate. [Link]

  • National Center for Biotechnology Information. (2015). Hydrazidase, a Novel Amidase Signature Enzyme That Hydrolyzes Acylhydrazides. [Link]

  • National Center for Biotechnology Information. (2022). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. [Link]

  • Google Patents. US3113971A - Method for the hydrolysis of hydrazones.
  • MassBank. MSBNK-Fac_Eng_Univ_Tokyo-JP004667 - MassBank. [Link]

  • EPrints USM. 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. [Link]

  • Scribd. Spectral Analysis of 2-Hydroxy Benzohydrazide. [Link]

  • EPrints USM. (2010). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. [Link]

Sources

CAS number and molecular weight of 2-(Benzyloxy)benzohydrazide.

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-(Benzyloxy)benzohydrazide, a molecule of interest in medicinal chemistry and drug discovery. We will delve into its fundamental properties, synthesis, and potential applications, offering insights grounded in established scientific principles.

Core Molecular Identifiers and Properties

A foundational understanding of any chemical entity begins with its unique identifiers and physicochemical properties. This information is critical for database searches, regulatory submissions, and experimental design.

PropertyValueSource
CAS Number 380335-36-4[1][2]
Molecular Weight 242.27 g/mol [1][2]
Molecular Formula C₁₄H₁₄N₂O₂[1][2][3]

The structural representation of this compound is presented below, illustrating the arrangement of its constituent atoms.

Caption: 2D structure of this compound.

Scientific Context and Potential Applications

Hydrazide derivatives are a well-established class of compounds in medicinal chemistry, known for their wide range of biological activities. The core benzohydrazide scaffold, for instance, is present in a number of therapeutic agents. The introduction of a benzyloxy group at the ortho position of the phenyl ring in this compound creates a unique electronic and steric environment that can influence its interaction with biological targets.

While specific, large-scale studies on this compound are not extensively documented in publicly available literature, its structural motifs suggest potential areas of investigation. For example, hydrazones derived from hydrazides have been explored for their anticonvulsant, antidepressant, analgesic, anti-inflammatory, antiplatelet, antimalarial, antimicrobial, and antitumor activities. The benzyloxy substituent may modulate these activities through various mechanisms, including:

  • Enhanced Lipophilicity: The benzyl group can increase the molecule's ability to cross cell membranes, potentially improving its bioavailability and access to intracellular targets.

  • Steric Hindrance: The bulky benzyloxy group can influence the molecule's conformational flexibility and its binding to specific protein pockets.

  • Electronic Effects: The oxygen atom of the benzyloxy group can act as a hydrogen bond acceptor, influencing intermolecular interactions.

Synthesis of this compound: A Conceptual Workflow

The synthesis of this compound can be conceptually approached through a multi-step process, leveraging well-established organic chemistry reactions. The following diagram illustrates a logical synthetic pathway.

Synthesis_Workflow Salicylaldehyde Salicylaldehyde Benzylation O-Benzylation Salicylaldehyde->Benzylation Benzyl_Chloride Benzyl Chloride Benzyl_Chloride->Benzylation Base Base (e.g., K2CO3) Base->Benzylation Solvent1 Solvent (e.g., Acetone) Solvent1->Benzylation Protection Protection of Aldehyde Benzyloxybenzaldehyde 2-(Benzyloxy)benzaldehyde Benzylation->Benzyloxybenzaldehyde Deprotection Deprotection Oxidation Oxidation Benzyloxybenzaldehyde->Oxidation Benzyloxybenzoic_Acid 2-(Benzyloxy)benzoic Acid Oxidation->Benzyloxybenzoic_Acid Esterification Esterification Benzyloxybenzoic_Acid->Esterification Methyl_Ester Methyl 2-(Benzyloxy)benzoate Esterification->Methyl_Ester Hydrazinolysis Hydrazinolysis Methyl_Ester->Hydrazinolysis Hydrazine Hydrazine Hydrate Hydrazine->Hydrazinolysis Product This compound Hydrazinolysis->Product

Caption: Conceptual synthetic workflow for this compound.

Experimental Protocol: A Generalized Approach

The following protocol outlines a plausible, self-validating experimental procedure for the synthesis of this compound.

Step 1: Synthesis of 2-(Benzyloxy)benzaldehyde

  • To a solution of salicylaldehyde in a suitable solvent such as acetone or DMF, add a base like potassium carbonate.

  • To this mixture, add benzyl chloride dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain pure 2-(benzyloxy)benzaldehyde.

Step 2: Oxidation to 2-(Benzyloxy)benzoic Acid

  • Dissolve the 2-(benzyloxy)benzaldehyde in a suitable solvent.

  • Add an oxidizing agent, such as potassium permanganate or Jones reagent, at a controlled temperature.

  • Monitor the reaction by TLC.

  • Upon completion, work up the reaction mixture to isolate the crude 2-(benzyloxy)benzoic acid.

  • Recrystallize the crude product from a suitable solvent system to obtain the pure acid.

Step 3: Esterification to Methyl 2-(Benzyloxy)benzoate

  • Dissolve the 2-(benzyloxy)benzoic acid in methanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid.

  • Reflux the reaction mixture and monitor by TLC.

  • After completion, neutralize the acid catalyst and remove the excess methanol.

  • Extract the ester with a suitable organic solvent and purify by column chromatography.

Step 4: Hydrazinolysis to this compound

  • Dissolve the methyl 2-(benzyloxy)benzoate in ethanol.

  • Add hydrazine hydrate to the solution.

  • Reflux the mixture and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to allow the product to crystallize.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum to yield this compound.

Self-Validating System: Each step of this synthesis should be validated by appropriate analytical techniques. The identity and purity of the intermediates and the final product should be confirmed by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Future Directions and Research Opportunities

The unique structure of this compound presents several avenues for future research in drug development:

  • Library Synthesis: It can serve as a key intermediate for the synthesis of a library of hydrazone derivatives to be screened for various biological activities.

  • Target-Based Drug Design: The molecule can be used as a scaffold for the rational design of inhibitors for specific enzymes or receptors where the benzyloxy moiety can be tailored to fit into hydrophobic pockets.

  • Prodrug Strategies: The hydrazide functionality can be explored for the development of prodrugs that release an active pharmacological agent upon metabolic activation.

This technical guide provides a foundational understanding of this compound. Further experimental investigation is necessary to fully elucidate its chemical reactivity, biological activity, and therapeutic potential.

References

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

Sources

The Rising Therapeutic Potential of 2-(Benzyloxy)benzohydrazide Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor in medicinal chemistry. Among the myriad of heterocyclic scaffolds, benzohydrazide derivatives have emerged as a privileged class of compounds exhibiting a wide spectrum of biological activities. This technical guide focuses specifically on the 2-(benzyloxy)benzohydrazide core, a promising pharmacophore that has demonstrated significant potential in the realms of oncology, infectious diseases, and inflammatory conditions. This document provides an in-depth analysis of the synthesis, biological activities, and structure-activity relationships of these derivatives, intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development. Through a synthesis of current literature, this guide elucidates the mechanistic underpinnings of their therapeutic effects and provides detailed experimental protocols to facilitate further investigation and development of this promising class of molecules.

Introduction: The Benzohydrazide Scaffold in Medicinal Chemistry

Hydrazide-hydrazone derivatives are a cornerstone in the development of new pharmacological agents due to their versatile biological activities, which include antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor properties. The presence of the azomethine group (-NH-N=CH-) is a key structural feature contributing to their diverse pharmacological profiles. The this compound scaffold, in particular, has garnered significant attention for its potent and varied biological effects, making it a focal point for the design and synthesis of novel therapeutic candidates.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives is a well-established multi-step process that offers flexibility for structural modifications. The general synthetic route allows for the introduction of various substituents on both the benzoyl and benzyl moieties, enabling the exploration of structure-activity relationships (SAR).

General Synthesis Pathway

The synthesis typically commences with the benzylation of a hydroxylated benzoic acid ester, followed by hydrazinolysis, and subsequent condensation with an appropriate aldehyde or ketone to yield the final Schiff base derivative.

Synthesis_of_2_Benzyloxybenzohydrazide_Derivatives A Methyl 2-hydroxybenzoate C Methyl 2-(benzyloxy)benzoate A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B Benzyl Bromide / Substituted Benzyl Bromide B->C E This compound C->E Reflux D Hydrazine Hydrate D->E G This compound Derivative (Schiff Base) E->G Condensation (e.g., in Ethanol, catalytic acid) F Substituted Aldehyde / Ketone F->G

Caption: General synthetic scheme for this compound derivatives.

Detailed Experimental Protocol: Synthesis of a Representative this compound Derivative

This protocol outlines the synthesis of a Schiff base derivative from this compound and a substituted isatin, as adapted from published procedures.[1][2][3]

Step 1: Synthesis of this compound

  • To a solution of methyl 2-(benzyloxy)benzoate (0.01 mol) in ethanol (30 mL), add hydrazine hydrate (0.02 mol) dropwise.

  • Reflux the reaction mixture for 9 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain this compound.

Step 2: Synthesis of the Final Schiff Base Derivative

  • Dissolve this compound (0.01 mol) and a substituted isatin (0.01 mol) in ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 6-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture.

  • Filter the precipitated solid, wash with ethanol, and recrystallize from a suitable solvent to obtain the pure Schiff base derivative.

Anticancer Activity: A Promising Frontier

Derivatives of this compound have demonstrated significant potential as anticancer agents, with studies highlighting their efficacy against various cancer cell lines.[4][5]

Mechanism of Action

The anticancer activity of these compounds is often attributed to their ability to induce apoptosis and cause cell cycle arrest.[4][5] Studies on human leukemia (HL-60) and U937 leukemic cell lines have shown that these derivatives can trigger DNA fragmentation and disrupt the mitochondrial membrane potential, leading to the activation of intrinsic caspase pathways.[6]

Anticancer_Mechanism A This compound Derivative B Cancer Cell A->B C Mitochondrial Membrane Potential Disruption B->C G Cell Cycle Arrest (G2/M Phase) B->G D Caspase Activation C->D E DNA Fragmentation D->E F Apoptosis E->F

Sources

A Technical Guide to 2-(Benzyloxy)benzohydrazide and Its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzohydrazide scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities. This technical guide provides an in-depth review of the literature on 2-(benzyloxy)benzohydrazide and its analogs. We will explore the synthetic methodologies for creating these compounds, delve into their diverse pharmacological applications—including antimicrobial, anticancer, and enzyme inhibitory effects—and analyze their structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals, offering both a comprehensive overview and detailed experimental insights to guide future research in this promising area of drug discovery.

Introduction: The Versatility of the Benzohydrazide Core

Hydrazides are a class of organic compounds with the general structure R-CO-NH-NH2. The benzohydrazide moiety, in particular, has garnered significant attention in pharmaceutical research due to its presence in numerous bioactive molecules.[1][2] This structural motif is a versatile pharmacophore, capable of forming various derivatives such as hydrazones, which are known to possess a wide array of biological activities.[2][3] These activities include antibacterial, antifungal, anticancer, anti-inflammatory, antioxidant, and anticonvulsant properties.[1][3][4]

The introduction of a benzyloxy group at the 2-position of the benzohydrazide scaffold, creating this compound, offers a unique lipophilic and structural element that can significantly influence the compound's interaction with biological targets. This guide will focus on this specific class of analogs, examining how the interplay between the core benzohydrazide structure and the benzyloxy substitution drives their therapeutic potential.

Synthetic Strategies for Benzohydrazide Analogs

The synthesis of benzohydrazide derivatives is typically a straightforward process, often starting from the corresponding benzoic acid ester. The general approach involves the hydrazinolysis of the ester with hydrazine hydrate.

General Synthesis of Benzohydrazides

A common method for preparing the benzohydrazide core involves the reaction of a methyl benzoate derivative with hydrazine hydrate. This reaction can be carried out under conventional heating (reflux) or using microwave irradiation to shorten reaction times and potentially improve yields.[1]

The subsequent derivatization to form analogs, such as hydrazones (Schiff bases), is achieved through the condensation of the synthesized benzohydrazide with various aldehydes or ketones. This reaction is typically catalyzed by a few drops of acid (e.g., acetic acid) in a suitable solvent like ethanol or methanol.[5]

Experimental Protocol: Synthesis of (E)-N'-benzylidene-2-hydroxy-2-phenylacetohydrazide

The following protocol is adapted from a general procedure for the synthesis of 2-hydroxy benzyl hydrazide derivatives and serves as a representative example of the synthesis of a benzohydrazide analog.[5]

Step 1: Esterification of the Starting Carboxylic Acid

  • In a round-bottom flask, dissolve the desired aromatic carboxylic acid (e.g., 2-hydroxy-2-phenylacetic acid) in ethanol.

  • Add a few drops of concentrated sulfuric acid as a dehydrating agent.

  • Reflux the mixture for 4 hours on a water bath.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of toluene:ethyl acetate:formic acid (5:4:1).

  • Upon completion, remove the excess ethanol using a rotary evaporator.

  • Extract the resulting ester with ether or ethyl acetate.

  • Evaporate the solvent to obtain the crude ester.

Step 2: Hydrazinolysis of the Ester

  • Dissolve the ester obtained in Step 1 in methanol and heat to 60°C.

  • Add hydrazine hydrate (6 molar equivalents) dropwise to the heated solution.

  • Reflux the reaction mixture for 6 hours.

  • Monitor the reaction progress by TLC using a mobile phase of chloroform:methanol (9:1).

  • After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.

  • The precipitated hydrazide is collected by filtration and recrystallized from ethanol.

Step 3: Formation of the Hydrazone (Schiff Base)

  • Dissolve equimolar quantities of the hydrazide from Step 2 and the desired aromatic aldehyde (e.g., benzaldehyde) in methanol.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the mixture for 3-4 hours.

  • Upon completion, pour the reaction mixture into crushed ice.

  • The resulting hydrazone derivative precipitates and can be collected by filtration.

Synthesis Workflow Diagram

SynthesisWorkflow A Aromatic Carboxylic Acid B Esterification (Ethanol, H2SO4, Reflux) A->B Step 1 C Ester Intermediate B->C D Hydrazinolysis (Hydrazine Hydrate, Methanol, Reflux) C->D Step 2 E Benzohydrazide Core D->E F Condensation (Aromatic Aldehyde, Acetic Acid, Reflux) E->F Step 3 G Hydrazone Analog F->G SAR cluster_0 Structural Modifications cluster_1 Impact on Biological Activity A Core Benzohydrazide Scaffold B Add Benzyloxy Group at 2-position A->B E Modify Hydrazide Linker (e.g., form Hydrazone) A->E C Vary Substituents on Phenyl Rings (e.g., -Cl, -NO2, -OH, -OCH3) B->C D Incorporate Heterocycles (e.g., Thiophene, Pyrazole) B->D F Enhanced Lipophilicity B->F G Altered Electronic Properties C->G H Improved Target Binding D->H E->H I Increased Potency (Antimicrobial, Anticancer, Enzyme Inhibition) F->I G->I H->I

Caption: Key structure-activity relationships for this compound analogs.

Future Directions and Conclusion

The this compound scaffold and its analogs represent a rich source of bioactive compounds with significant therapeutic potential. The synthetic accessibility and the ease of structural modification make this class of compounds highly attractive for drug discovery programs.

Future research should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.

  • Lead Optimization: Systematic modification of lead compounds to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Studies: Evaluating the efficacy and safety of the most promising analogs in animal models of disease.

  • Exploration of New Targets: Screening these compounds against a wider range of biological targets to uncover new therapeutic applications.

References

  • Synthesis, biological evaluation, and molecular docking of benzhydrazide deriv
  • Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Deriv
  • Benzohydrazides: As potential bio-active agents. (2018).
  • Synthesis, Structure-Activity Relationship Studies Using Density Functional Theory and in silico Molecular Docking on Substituted Benzohydrazide Derivatives. (n.d.).
  • Benzohydrazide derivatives with interesting antibacterial activity. (n.d.).
  • Synthesis and Molecular Docking of New N-Acyl Hydrazones-Benzimidazole as hCA I and II Inhibitors. (n.d.).
  • Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. (2024). Publisher Not Available.
  • (PDF) Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. (2025).
  • Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. (n.d.).
  • Synthesis of new 1,2-disubstituted benzimidazole analogs as potent inhibitors of β-Glucuronidase and in silico study. (n.d.). Arabian Journal of Chemistry.
  • Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole deriv
  • Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. (n.d.). PubMed Central.
  • Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. (n.d.). MDPI.
  • Substituted Benzimidazole Analogues as Potential α-Amylase Inhibitors and Radical Scavengers. (2021). PubMed Central.
  • Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. (n.d.). Arabian Journal of Chemistry.
  • Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. (2022).
  • Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evalu

Sources

Investigating the Mechanism of Action of 2-(Benzyloxy)benzohydrazide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate the mechanism of action of the novel compound, 2-(Benzyloxy)benzohydrazide. Given the absence of a well-defined mechanism for this specific molecule, this document outlines a systematic, hypothesis-driven approach, grounded in the known biological activities of its core chemical moieties: the benzohydrazide and benzyloxy groups. Our narrative emphasizes the rationale behind experimental choices, ensuring a self-validating and robust investigative workflow.

Foundational Analysis: Deconstructing this compound for Mechanistic Clues

The structure of this compound combines two key pharmacophores that suggest several plausible biological activities. Benzohydrazide derivatives are a versatile class of compounds known for a wide array of biological effects, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[1] Notably, some benzohydrazides act as enzyme inhibitors, targeting proteins such as monoamine oxidase (MAO), epidermal growth factor receptor (EGFR) kinase, and tubulin.[2][3]

The benzyloxy moiety, on the other hand, is often incorporated into drug candidates to enhance lipophilicity, thereby improving cell permeability and interaction with hydrophobic pockets in target proteins.[4] Derivatives containing this group have been identified as inhibitors of enzymes like β-glucosidase and monoamine oxidase B (MAO-B).[4][5]

Based on this analysis, we can formulate several primary hypotheses for the mechanism of action of this compound:

  • Hypothesis 1: Enzyme Inhibition: The compound acts as an inhibitor of a specific enzyme, potentially a kinase, oxidase, or hydrolase, given the known activities of its constituent parts.

  • Hypothesis 2: Anticancer Activity: The compound exhibits cytotoxic or cytostatic effects on cancer cells through mechanisms such as apoptosis induction, cell cycle arrest, or inhibition of signaling pathways crucial for cancer cell proliferation.

  • Hypothesis 3: Antimicrobial Activity: The compound possesses antibacterial or antifungal properties, possibly by disrupting cell wall synthesis or other essential microbial processes.[6]

  • Hypothesis 4: Modulation of Cellular Signaling: The compound interacts with specific cellular receptors or signaling proteins, such as PPARα agonists, to elicit a biological response.[7]

This guide will now detail a phased experimental workflow to systematically investigate these hypotheses.

Phase I: Broad Phenotypic Screening and Cytotoxicity Profiling

The initial phase aims to broadly characterize the biological activity of this compound and determine its cytotoxic profile. This foundational data is crucial for designing subsequent, more targeted experiments.

Cellular Viability and Cytotoxicity Assays

The first step is to assess the compound's effect on cell viability across a panel of cell lines. This provides a therapeutic window and helps identify potentially sensitive cancer cell lines for further investigation.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Plating: Seed a panel of human cancer cell lines (e.g., A549, MCF-7, HeLa, HepG2) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each cell line at each time point.

Rationale: This assay is a cost-effective and reliable method to quantify the metabolic activity of cells, which is an indicator of cell viability.[8] The use of multiple cell lines and time points provides a comprehensive initial assessment of the compound's cytotoxic potential.

Data Presentation: Summary of Cytotoxicity Data
Cell LineIC50 (µM) at 24hIC50 (µM) at 48hIC50 (µM) at 72h
A549
MCF-7
HeLa
HepG2
HEK293

Data to be populated from experimental results.

Phase II: Elucidating the Cellular Mechanism of Action

Should Phase I reveal significant cytotoxicity in cancer cell lines, the next step is to investigate the underlying cellular mechanisms. This phase will focus on assays for apoptosis, cell cycle progression, and key signaling pathways.

Apoptosis Induction Assays

Determining whether the compound induces programmed cell death is a critical step in characterizing its anticancer potential.

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat the most sensitive cancer cell line identified in Phase I with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Rationale: Annexin V has a high affinity for phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic and necrotic cells. This dual staining method provides a quantitative measure of apoptosis induction.[8]

Cell Cycle Analysis

To determine if the compound affects cell cycle progression, we will use flow cytometry to analyze the DNA content of treated cells.

Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis

  • Cell Treatment: Treat the sensitive cancer cell line with this compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend them in a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Rationale: This method allows for the identification of cell cycle arrest at specific checkpoints, providing insight into the compound's mechanism of action.[8]

Visualization: Proposed Workflow for Cellular Mechanism of Action Studies

G cluster_phase1 Phase I: Phenotypic Screening cluster_phase2 Phase II: Cellular Mechanism cell_viability Cell Viability Assays (MTT on multiple cell lines) cytotoxicity_profiling Determine IC50 values cell_viability->cytotoxicity_profiling apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) cytotoxicity_profiling->apoptosis_assay If cytotoxic cell_cycle_assay Cell Cycle Analysis (PI Staining) cytotoxicity_profiling->cell_cycle_assay If cytotoxic western_blot Western Blot for Signaling Pathways apoptosis_assay->western_blot cell_cycle_assay->western_blot

Caption: A streamlined workflow for the initial investigation of the cellular effects of this compound.

Phase III: Target Identification and Validation

Once the cellular effects are characterized, the next crucial step is to identify the direct molecular target(s) of this compound. This phase employs a combination of computational and experimental approaches.

In Silico Target Prediction

Computational methods can provide valuable initial hypotheses for potential protein targets.

Methodology: Molecular Docking and Pharmacophore Modeling

  • Target Selection: Based on the known activities of benzohydrazide and benzyloxy derivatives, create a library of potential protein targets, including MAO-A, MAO-B, EGFR, VEGFR-2, and β-glucosidase.

  • Molecular Docking: Use software such as AutoDock or Glide to dock the 3D structure of this compound into the active sites of the selected protein targets.

  • Binding Energy Calculation: Calculate the binding energies and analyze the binding poses to predict the most likely interactions.

  • Pharmacophore Modeling: Develop a pharmacophore model based on the structure of this compound and screen it against a database of known protein structures.

Rationale: In silico methods are a rapid and cost-effective way to narrow down the list of potential targets for experimental validation.[1]

Experimental Target Identification

Experimental methods are essential to confirm the in silico predictions and identify novel targets.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for immobilization on a solid support (e.g., NHS-activated sepharose beads).

  • Affinity Matrix Preparation: Covalently couple the synthesized probe to the sepharose beads.

  • Cell Lysate Incubation: Incubate the affinity matrix with a cell lysate from the sensitive cell line.

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the specifically bound proteins using a high concentration of the free compound or a denaturing buffer.

  • Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Validation: Validate the identified targets using techniques such as Western blotting, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) to confirm direct binding.

Rationale: This is a powerful and unbiased method to identify proteins that directly interact with the compound of interest.[9]

Visualization: Target Identification Workflow

G cluster_insilico In Silico Prediction cluster_experimental Experimental Identification cluster_validation Target Validation target_prediction Molecular Docking & Pharmacophore Modeling candidate_targets List of Potential Targets target_prediction->candidate_targets enzyme_kinetics Enzyme Inhibition Assays candidate_targets->enzyme_kinetics affinity_chrom Affinity Chromatography- Mass Spectrometry protein_hits Identified Protein Hits affinity_chrom->protein_hits direct_binding Direct Binding Assays (SPR, ITC) protein_hits->direct_binding direct_binding->enzyme_kinetics

Caption: A multi-pronged approach to identify and validate the molecular target(s) of this compound.

Phase IV: Mechanistic Validation and In-depth Characterization

The final phase involves validating the proposed mechanism of action and further characterizing the interaction between this compound and its identified target.

Enzyme Inhibition Kinetics

If an enzyme is identified as a target, it is crucial to determine the mode of inhibition.

Experimental Protocol: Michaelis-Menten Kinetics

  • Enzyme Assay: Perform the enzyme assay with varying concentrations of the substrate in the presence and absence of different concentrations of this compound.

  • Data Analysis: Plot the data using Lineweaver-Burk or Michaelis-Menten plots to determine the type of inhibition (competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki).

Rationale: Understanding the kinetics of enzyme inhibition is fundamental to understanding the compound's mechanism of action and for guiding further drug development efforts.

Cellular Target Engagement

Confirming that the compound engages its target within a cellular context is a critical validation step.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.

  • Western Blotting: Analyze the soluble fraction by Western blotting using an antibody specific for the target protein.

  • Data Analysis: A shift in the melting temperature of the target protein in the presence of the compound indicates direct target engagement.

Rationale: CETSA is a powerful technique to verify that a compound binds to its target in the complex environment of a living cell.

Conclusion

The investigation into the mechanism of action of a novel compound like this compound requires a multifaceted and logical approach. This guide provides a comprehensive, yet flexible, framework that begins with broad phenotypic observations and systematically narrows the focus to specific molecular interactions. By integrating computational predictions with robust experimental validation, researchers can confidently elucidate the mechanism of action, paving the way for the potential development of this compound as a therapeutic agent.

References

  • Current and emerging target identification methods for novel antimalarials. (n.d.). National Institutes of Health. Retrieved January 28, 2026, from [Link]

  • Cell-based Assays: A Crucial Component of the Drug Discovery Process. (2018, July 20). BioIVT. Retrieved January 28, 2026, from [Link]

  • Comprehensive assessment of 3-benzyloxyflavones as β-glucosidase inhibitors: in vitro, in vivo, kinetic, SAR and computational studies. (2025, April 4). Taylor & Francis. Retrieved January 28, 2026, from [Link]

  • The Experimentalist's Guide to Machine Learning for Small Molecule Design. (n.d.). ACS Publications. Retrieved January 28, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. (n.d.). National Institutes of Health. Retrieved January 28, 2026, from [Link]

  • Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. (n.d.). Der Pharma Chemica. Retrieved January 28, 2026, from [Link]

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

  • Target identification of natural products and bioactive compounds using affinity-based probes. (n.d.). Royal Society of Chemistry. Retrieved January 28, 2026, from [Link]

  • A review for cell-based screening methods in drug discovery. (n.d.). National Institutes of Health. Retrieved January 28, 2026, from [Link]

  • Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. (2022, December 27). National Institutes of Health. Retrieved January 28, 2026, from [Link]

  • Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. (n.d.). National Institutes of Health. Retrieved January 28, 2026, from [Link]

  • Synthesis and bioactivity of benzohydrazide derivatives. (2020, April 18). Biointerface Research in Applied Chemistry. Retrieved January 28, 2026, from [Link]

  • Currently Available Strategies for Target Identification of Bioactive Natural Products. (n.d.). Frontiers. Retrieved January 28, 2026, from [Link]

  • Role of Cell-Based Assays in Drug Discovery and Development. (n.d.). Creative Bioarray. Retrieved January 28, 2026, from [Link]

  • Special Issue “Biosynthesis and Application of Natural Compound”. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

  • Synthesis of benzohydrazide derivatives. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. (2022, March 8). YouTube. Retrieved January 28, 2026, from [Link]

  • Cell Based Assays in Drug Development: Comprehensive Overview. (2021, September 24). KCAS Bio. Retrieved January 28, 2026, from [Link]

  • Interpreting the Effects of DNA Polymerase Variants at the Structural Level Using MAVISp and Molecular Dynamics Simulations. (2026, January 21). bioRxiv. Retrieved January 28, 2026, from [Link]

  • Natural Bioactive Compound Target Identification. (n.d.). Creative Biolabs. Retrieved January 28, 2026, from [Link]

  • What Are the Types of Biochemical Assays Used in Drug Discovery? (2025, April 21). Patsnap. Retrieved January 28, 2026, from [Link]

  • Effect of Benzyl Isothiocyanate on Anaplastic Thyroid Cancer Evaluated by Network Pharmacology Combined with Experiments. (2025, March 12). ACS Publications. Retrieved January 28, 2026, from [Link]

  • Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. (2025, June 27). Pharmacia. Retrieved January 28, 2026, from [Link]

  • Agilent Workflows for Pharmaceutical Small Molecule Development. (n.d.). Agilent. Retrieved January 28, 2026, from [Link]

  • Recent advances in target identification of bioactive natural products. (n.d.). Taylor & Francis Online. Retrieved January 28, 2026, from [Link]

Sources

The Genesis and Ascendancy of Benzohydrazides: A Technical Guide to a Versatile Pharmacophore

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzohydrazide scaffold, a seemingly simple yet remarkably versatile chemical entity, holds a distinguished position in the annals of medicinal chemistry. Its journey, from an early 20th-century synthetic curiosity to the cornerstone of pivotal therapeutics, most notably in the fight against tuberculosis, is a compelling narrative of scientific inquiry, serendipity, and rational drug design. This technical guide provides an in-depth exploration of the discovery and historical development of benzohydrazide compounds. It is crafted for researchers, scientists, and drug development professionals, offering a blend of historical context, mechanistic insights, and practical experimental methodologies. We will traverse the timeline from the foundational work of pioneers like Theodor Curtius to the modern-day applications of benzohydrazide derivatives in diverse therapeutic areas, underscoring the enduring legacy and future potential of this remarkable pharmacophore.

The Dawn of Hydrazine Chemistry: Theodor Curtius and the Birth of a Functional Group

The story of benzohydrazides is intrinsically linked to the discovery of their parent molecule, hydrazine (N₂H₄). In the late 19th century, the German chemist Theodor Curtius embarked on a systematic investigation of nitrogen-containing compounds. His meticulous work led to the first synthesis of hydrazine in 1887.[1] This seminal achievement laid the groundwork for the exploration of a new class of chemical entities.

G hydrazides hydrazides ester ester

A Serendipitous Breakthrough: The Emergence of Isoniazid as an Antitubercular Agent

For several decades following their initial synthesis, benzohydrazides remained largely of academic interest. Their profound impact on human health was unveiled through a remarkable confluence of independent and serendipitous discoveries in the mid-20th century. The compound at the heart of this revolution was isonicotinic acid hydrazide, now universally known as isoniazid .

Isoniazid was first synthesized in 1912 by Hans Meyer and Josef Mally at the German University of Prague during their investigations into nicotinic acid derivatives.[2] However, its potent biological activity lay dormant and unrecognized for four decades.

The turning point came in the early 1950s, a period of intense research for new treatments against tuberculosis, a major global health crisis. In a stunning display of simultaneous discovery, three independent research groups at Hoffmann-La Roche, the Squibb Institute for Medical Research, and Bayer AG, all identified the remarkable antitubercular properties of isoniazid.[2] This discovery was a watershed moment in the fight against tuberculosis, offering a highly effective and orally bioavailable treatment.

The scientific rationale that led these groups to investigate isoniazid is not explicitly detailed as a single hypothesis-driven endeavor, but rather appears to be the result of broad screening programs of chemical compounds. At the time, the thiosemicarbazone drug, amithiozone, had shown some promise against tuberculosis, and it is plausible that related structures, including hydrazides, were considered worthy of investigation.[3]

Mechanism of Action: The Molecular Basis of Isoniazid's Potency

The remarkable efficacy of isoniazid against Mycobacterium tuberculosis lies in its targeted disruption of mycolic acid biosynthesis, a crucial component of the mycobacterial cell wall. Isoniazid itself is a prodrug, requiring activation within the bacterium to exert its therapeutic effect.[4]

The activation and inhibitory cascade can be summarized as follows:

  • Uptake and Activation: Isoniazid is taken up by M. tuberculosis. Inside the bacterium, the catalase-peroxidase enzyme, KatG , activates isoniazid, converting it into a range of reactive species.[5]

  • Formation of the Isonicotinoyl-NAD Adduct: The activated form of isoniazid reacts with the nicotinamide adenine dinucleotide (NAD⁺) cofactor to form a covalent isonicotinoyl-NAD adduct.[6][7]

  • Inhibition of InhA: This isonicotinoyl-NAD adduct acts as a potent, slow, tight-binding inhibitor of the enoyl-acyl carrier protein reductase, InhA .[6][8]

  • Disruption of Mycolic Acid Synthesis: InhA is a key enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the elongation of fatty acids that are precursors to mycolic acids. By inhibiting InhA, the synthesis of mycolic acids is blocked, leading to a loss of integrity of the mycobacterial cell wall and ultimately, cell death.[9]

G

The Expanding Therapeutic Landscape of Benzohydrazide Derivatives

The success of isoniazid spurred extensive research into the synthesis and biological evaluation of a vast array of benzohydrazide derivatives. This has led to the discovery of compounds with a wide spectrum of pharmacological activities, including:

  • Antimicrobial: Beyond tuberculosis, benzohydrazide derivatives have shown activity against various bacteria and fungi.[10]

  • Anticancer: Numerous studies have demonstrated the potential of benzohydrazide derivatives as antiproliferative agents against various cancer cell lines.[3][11]

  • Antioxidant: The hydrazide moiety can act as a radical scavenger, and many derivatives exhibit potent antioxidant properties.[10]

  • Anti-inflammatory: Certain benzohydrazide derivatives have shown promising anti-inflammatory activity.[10]

  • Enzyme Inhibition: Benzohydrazides have been explored as inhibitors for a range of enzymes beyond InhA, including monoamine oxidase (MAO).[6]

The versatility of the benzohydrazide scaffold lies in its synthetic tractability. The terminal nitrogen of the hydrazide group can be readily condensed with various aldehydes and ketones to form hydrazones, providing a straightforward method for generating large libraries of diverse compounds for biological screening.[7][10]

Experimental Protocols: Synthesis and Characterization

The following protocols provide detailed, step-by-step methodologies for the synthesis of benzohydrazide and a representative isoniazid derivative.

Synthesis of Benzohydrazide from Methyl Benzoate

This protocol describes the classic synthesis of benzohydrazide via the hydrazinolysis of an ester.[11]

Materials:

  • Methyl benzoate

  • Hydrazine hydrate (64%)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Beakers

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine methyl benzoate (11 g, 0.080 mol), ethanol (83 mL), and hydrazine hydrate (64%, 40 mL).

  • Reflux: Heat the mixture to reflux with stirring for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane (1:1) mobile phase. The Rf of benzohydrazide is approximately 0.15, while methyl benzoate is around 0.73.[11]

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A white precipitate of benzohydrazide should form.

  • Purification: Concentrate the aqueous ethanol solution under reduced pressure to remove the solvent. Recrystallize the crude solid from ethanol to obtain pure benzohydrazide.

  • Characterization: The final product should be a white solid. Characterize by determining the melting point and acquiring IR and NMR spectra.

Synthesis of an Isoniazid-Derived Hydrazone

This protocol details the synthesis of a Schiff base from isoniazid and an aldehyde.[2]

Materials:

  • Isoniazid

  • Substituted aldehyde (e.g., 3-ethoxysalicylaldehyde)

  • Methanol or Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Beakers

Procedure:

  • Dissolution: Dissolve isoniazid (1.3 g, 9.5 mmol) in 30 mL of methanol in a round-bottom flask with stirring.

  • Addition of Aldehyde: To this solution, add 3-ethoxysalicylaldehyde (1.6 g, 9.6 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 3 hours. A pale yellowish solid should precipitate out of the solution.

  • Isolation and Purification: Filter the solid product using a Buchner funnel and wash it repeatedly with cold methanol. Air-dry the solid and then recrystallize it from ethanol to obtain the pure isoniazid-derived hydrazone.

  • Characterization: Characterize the final product by determining its melting point and acquiring UV, IR, and mass spectra to confirm its structure.[12]

Data Presentation: Comparative Biological Activity

The following table summarizes the antitubercular activity of a selection of benzohydrazide and isoniazid derivatives against the H37Rv strain of Mycobacterium tuberculosis.

Compound IDStructureMIC (µg/mL)Reference
Isoniazid4-pyridinecarbohydrazide< 7.8[12]
Compound 1aIsoniazid derivative< 7.8[12]
Compound 1bIsoniazid derivative< 7.8[12]
Compound 1cIsoniazid derivative15.6[12]
Benzohydrazone 4Benzohydrazone derivativeN/A (Efflux pump inhibitor)[13]
Benzohydrazone 7Benzohydrazone derivativeN/A (Efflux pump inhibitor)[13]

Note: The specific structures for Compounds 1a, 1b, and 1c are detailed in the cited reference.

Conclusion and Future Perspectives

The journey of benzohydrazide compounds, from their initial synthesis by Theodor Curtius to their indispensable role in modern medicine, is a powerful illustration of the synergy between fundamental chemical research and therapeutic innovation. The serendipitous discovery of isoniazid's antitubercular activity revolutionized the treatment of tuberculosis and catalyzed decades of research into the therapeutic potential of the benzohydrazide scaffold.

As we confront the challenges of antimicrobial resistance and the need for novel therapies for a multitude of diseases, the benzohydrazide pharmacophore continues to be a fertile ground for drug discovery. Its synthetic accessibility, coupled with its proven ability to interact with a diverse range of biological targets, ensures that the legacy of this remarkable chemical entity will continue to unfold in the years to come. Future research will undoubtedly focus on the rational design of novel benzohydrazide derivatives with enhanced potency, improved pharmacokinetic profiles, and novel mechanisms of action to address unmet medical needs.

References

  • Konovalova, S., Avdeenko, A., Lubenets, V., & Novikov, V. (2020). Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry, 10(4), 5797-5802.
  • Belkheiri, A., Bouasla, R., et al. (2023). Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. Arabian Journal of Chemistry, 16(11), 105221.
  • BenchChem. (2025). The Dawn of a Versatile Functional Group: A Historical and Technical Guide to Hydrazide Synthesis and Discovery.
  • 6-Fluorophenylbenzohydrazides inhibit Mycobacterium tuberculosis growth through alteration of tryptophan biosynthesis. (2021). PMC.
  • Rawat, R., et al. (2003). The isoniazid-NAD adduct is a slow, tight-binding inhibitor of InhA, the Mycobacterium tuberculosis enoyl reductase. Journal of Biological Chemistry, 278(44), 43371-43377.
  • Lei, B., et al. (2000). Action mechanism of antitubercular isoniazid. Activation by Mycobacterium tuberculosis KatG, isolation, and characterization of inha inhibitor. Journal of Biological Chemistry, 275(4), 2520-2526.
  • CN111138354A - Preparation method of isoniazid. (2020).
  • BenchChem. (2025).
  • Synthesis and characterization of novel benzohydrazide as potential antibacterial agents from natural product vanillin and wintergreen oil. (2025).
  • Joshi, S. D., et al. (2017). Synthesis, Biological Evaluation and in Silico Molecular Modeling of Pyrrolyl Benzohydrazide Derivatives as Enoyl ACP Reductase Inhibitors. European Journal of Medicinal Chemistry, 126, 286–297.
  • Ghosh, A. K., Brindisi, M., & Sarkar, A. (2018). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Organic & Biomolecular Chemistry, 16(41), 7485–7513.
  • Dembélé, G. S., et al. (2022). Quantitative Structure-Activity Relationship Study of a Benzimidazole-Derived Series Inhibiting Mycobacterium tuberculosis H37Rv.
  • Inducing vulnerability to InhA inhibition restores isoniazid susceptibility in drug-resistant Mycobacterium tuberculosis. (2024). mBio.
  • Novel, Achiral 4-Nitroimidazole Compounds with Potent Antitubercular Activity. (2026). ACS Omega.
  • Design, Synthesis & Biological Evaluation of Isoniazid Derivatives with Potent Antitubercular Activity. (2023). IJSDR.
  • Saeed, H. H., et al. (2022). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Chemical Methodologies, 6(10), 773-782.
  • Isoniazid Activation Defects in Recombinant Mycobacterium tuberculosis Catalase-Peroxidase (KatG) Mutants Evident in InhA Inhibitor Production. (2001). Antimicrobial Agents and Chemotherapy, 45(5), 1435-1443.
  • Deciphering Isoniazid Drug Resistance Mechanisms on Dimeric Mycobacterium tuberculosis KatG via Post-molecular Dynamics Analyses Including Combined Dynamic Residue Network Metrics. (2022).
  • BenchChem. (2025). The Discovery and Synthesis of Isoniazid Derivatives: A Technical Guide for Drug Development Professionals.
  • Sullivan, T. J., et al. (2000). Inhibition of InhA, the Enoyl Reductase from Mycobacterium tuberculosis, by Triclosan and Isoniazid. Biochemistry, 39(28), 8235–8245.
  • Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. (2014). PMC.
  • Wang, H. C., et al. (2016). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules, 21(8), 1012.
  • Timmins, G. S., et al. (2004). Nitric Oxide Generated from Isoniazid Activation by KatG: Source of Nitric Oxide and Activity against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 48(8), 3002–3004.
  • Isoniazid. (n.d.).
  • In Vitro and In Silico Evaluations of Anti-Mycobacterium tuberculosis Activity of Benzohydrazones Compounds. (2022).
  • Ghosh, A. K., Brindisi, M., & Sarkar, A. (2018). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry, 16(41), 7485-7513.
  • Facing Antitubercular Resistance: Identification of Potential Direct Inhibitors Targeting InhA Enzyme and Generation of 3D-pharmacophore Model by in silico Approach. (2023). Taylor & Francis Online.
  • InhA inhibition by INH-NAD adduct. Mechanism of action of... (n.d.).
  • Dembélé, G. S., et al. (2022). Quantitative Structure-Activity Relationship Study of a Benzimidazole-Derived Series Inhibiting Mycobacterium tuberculosis H37Rv. Scirp.org.
  • BenchChem. (n.d.).
  • Activation of isoniazid via KatG enzyme. (n.d.).
  • Main methods of synthesizing isoniazid in labor
  • Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents. (2021). PMC.
  • Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. (2023). MDPI.
  • Theodor Curtius, Eduard Buchner, Arthur Michael, and Otto Dimroth. (n.d.).
  • Ghosh, A. K., Brindisi, M., & Sarkar, A. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem, 13(22), 2351–2373.
  • Ghosh, A. K., Brindisi, M., & Sarkar, A. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PubMed.

Sources

An In-Depth Technical Guide to 2-(Benzyloxy)benzohydrazide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Benzyloxy)benzohydrazide is a carbohydrazide compound with significant potential in medicinal chemistry and drug development. As a derivative of benzohydrazide, it belongs to a class of compounds known for a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and spectral characterization of this compound, offering insights for its application in research and drug discovery.

Chemical Structure and Properties

IUPAC Name: 2-(phenylmethoxy)benzohydrazide

Synonyms: this compound

CAS Number: 31719-76-9

Chemical Formula: C₁₄H₁₄N₂O₂

Molecular Weight: 242.27 g/mol

The structure of this compound features a benzyloxy group at the ortho-position of the phenyl ring of benzohydrazide. This substitution significantly influences its steric and electronic properties, which in turn can affect its biological activity and physical characteristics.

Physical Properties

A summary of the key physical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in experimental settings.

PropertyValueSource(s)
Molecular Weight 242.27 g/mol [2]
Melting Point 112-114 °C (for parent benzohydrazide)[3]
Solubility Soluble in methanol. Generally, benzohydrazides are soluble in water and alcohol; slightly soluble in ether, acetone, and chloroform.[4][5]
Appearance Expected to be a white to yellowish-white crystalline solid or shiny flakes.[4]
Chemical Properties

The chemical reactivity of this compound is primarily dictated by the hydrazide functional group (-CONHNH₂). This group can undergo various reactions, making it a versatile scaffold for the synthesis of more complex molecules.

  • Acylation: The terminal amino group of the hydrazide is nucleophilic and can be readily acylated to form N'-acyl derivatives.

  • Condensation with Carbonyls: It can react with aldehydes and ketones to form Schiff bases, known as hydrazones. This reaction is a cornerstone in the synthesis of a diverse library of biologically active compounds.[6]

  • Cyclization Reactions: The hydrazide moiety can participate in cyclization reactions to form various heterocyclic systems, such as 1,3,4-oxadiazoles, which are also of significant interest in medicinal chemistry.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from salicylic acid. The overall workflow involves the benzylation of the phenolic hydroxyl group followed by the hydrazinolysis of the corresponding methyl ester.

Synthesis_Workflow Salicylic_acid Salicylic Acid Methyl_2_benzyloxybenzoate Methyl 2-(benzyloxy)benzoate Salicylic_acid->Methyl_2_benzyloxybenzoate 1. Benzylation 2. Esterification Target This compound Methyl_2_benzyloxybenzoate->Target Hydrazinolysis (Hydrazine Hydrate)

Figure 1: Synthetic workflow for this compound.
Step 1: Synthesis of Methyl 2-(benzyloxy)benzoate (Precursor)

The precursor, methyl 2-(benzyloxy)benzoate, is synthesized from methyl salicylate. This reaction involves the protection of the phenolic hydroxyl group with a benzyl group.

Protocol:

  • To a solution of methyl salicylate (1 equivalent) in a suitable solvent such as acetone or DMF, add potassium carbonate (K₂CO₃) (1.5 equivalents) as a base.

  • Add benzyl bromide (1.2 equivalents) dropwise to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure methyl 2-(benzyloxy)benzoate.

Step 2: Synthesis of this compound

The final step is the hydrazinolysis of the methyl ester to form the desired hydrazide. This is a well-established method for the synthesis of benzohydrazide derivatives.[7]

Protocol:

  • Dissolve methyl 2-(benzyloxy)benzoate (1 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (3-5 equivalents) to the solution.

  • Reflux the reaction mixture for 8-12 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the solid precipitate, wash with cold ethanol, and dry under vacuum to yield this compound.

Spectral Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of benzohydrazide derivatives typically shows characteristic absorption bands. For this compound, the following peaks are expected:

  • N-H stretching: Two bands in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the -NH₂ group.

  • C=O stretching (Amide I): A strong absorption band around 1640-1680 cm⁻¹.

  • N-H bending (Amide II): A band in the region of 1520-1550 cm⁻¹.

  • C-O-C stretching: Bands corresponding to the ether linkage around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

  • Aromatic C-H stretching: Bands above 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides detailed information about the structure. The expected chemical shifts (in ppm) are:

  • -NH₂ protons: A broad singlet which can be exchanged with D₂O.

  • -NH proton: A singlet, typically downfield.

  • Aromatic protons: Signals in the range of 6.8-8.0 ppm. The protons on the benzyloxy-substituted ring will show a distinct splitting pattern due to the ortho substitution. The five protons of the benzyl group will also appear in this region.

  • -CH₂- (benzyl) protons: A characteristic singlet around 5.0-5.2 ppm.[8]

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. Expected chemical shifts include:

  • Carbonyl carbon (C=O): In the range of 165-170 ppm.

  • Aromatic carbons: Multiple signals between 110-160 ppm.

  • Methylene carbon (-CH₂-): Around 70 ppm.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern can provide further structural information. A common fragmentation pathway for benzamides involves the loss of the NH₂ group to form a stable benzoyl cation.[9]

Potential Applications in Drug Development

Benzohydrazide derivatives are a well-known class of compounds with a broad spectrum of biological activities.[1] The introduction of a benzyloxy group at the ortho position can modulate these activities and introduce new pharmacological properties.

Biological_Activities center This compound Antimicrobial Antimicrobial center->Antimicrobial Anticancer Anticancer center->Anticancer Anti_inflammatory Anti-inflammatory center->Anti_inflammatory Antiviral Antiviral center->Antiviral

Figure 2: Potential biological activities of this compound.
  • Antimicrobial Activity: Many benzohydrazide derivatives have shown potent activity against various strains of bacteria and fungi.[6] The lipophilicity introduced by the benzyl group may enhance the ability of the compound to penetrate microbial cell membranes.

  • Anticancer Activity: The hydrazone derivatives of benzohydrazides have been extensively studied for their cytotoxic effects against various cancer cell lines.[10][11] this compound can serve as a key intermediate for the synthesis of such potential anticancer agents.

  • Other Therapeutic Areas: The versatile chemistry of the hydrazide group allows for the synthesis of a wide range of derivatives with potential applications as anti-inflammatory, antiviral, and anticonvulsant agents.[1]

Conclusion

This compound is a valuable building block in medicinal chemistry. Its synthesis is straightforward, and its chemical properties allow for a wide range of structural modifications. The presence of the benzyloxy group is expected to influence its biological activity, making it and its derivatives promising candidates for further investigation in drug discovery programs. This guide provides a foundational understanding of its synthesis and characterization, paving the way for future research and development.

References

[8] ResearchGate. (n.d.). FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. Retrieved from [Link] [5] National Center for Biotechnology Information. (n.d.). Benzoylhydrazine. PubChem. Retrieved from [Link] [12] MDPI. (2021). Synthesis, Characterization, Single-Crystal X-ray Structure and Biological Activities of [(Z)-N′-(4-Methoxybenzylidene)benzohydrazide–Nickel(II)] Complex. Retrieved from [Link] [13] ResearchGate. (n.d.). FTIR Spectra of brominated vanillin (2a), 2-hydroxybenzohydrazine (2b) and Benzohydrazide derivatives (3). Retrieved from [Link] [10] National Center for Biotechnology Information. (2021). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. PubMed Central. Retrieved from [Link] [3] Chemsrc. (n.d.). Benzohydrazide | CAS#:613-94-5. Retrieved from [Link] [7] Google Patents. (n.d.). US3466327A - Benzoic acid hydrazide derivatives and compositions. Retrieved from [2] National Center for Biotechnology Information. (n.d.). 4-(Benzyloxy)benzohydrazide. PubChem. Retrieved from [Link] [1] The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents. Retrieved from [Link] [14] ResearchGate. (n.d.). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Retrieved from [Link] [15] World Journal of Pharmacy and Pharmaceutical Sciences. (2017). SYNTHESIS AND CHARACTERIZATION OF NOVEL 2-(2-BENZYL-1H-BENZO[D]IMIDAZOL-1-YL) ACETOHYDRAZONE DERIVATIVES AS ANTIBACTERIAL AGENTS. Retrieved from [Link] [4] Sarex. (n.d.). Benzoic Hydrazide. Retrieved from [Link] [16] Impact Factor. (2022). New Benzohydrazide Schiff Base: Synthesis, Characterization and Biological Studies. Retrieved from [Link] [11] MDPI. (2022). Cytotoxic Activity and Docking Studies of 2-arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines. Retrieved from [Link] [17] ResearchGate. (n.d.). FT-IR Spectra of (a) 2-hydroxybenzaldehyde, (b) 2-chlorobenzylamine, and (c) Schiff Base Ligand. Retrieved from [Link] [18] SpectraBase. (n.d.). BENZOIC-ACID-[(5-NITRO-THIOPHEN-2-YL)-METHYLENE]-HYDRAZIDE. Retrieved from [Link] [19] The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link] [20] ResearchGate. (n.d.). Cytotoxic and Antioxidant Activities of Benzohydroxamic Acid Analogues. Retrieved from [Link] [6] Der Pharma Chemica. (n.d.). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Retrieved from [Link] [9] ResearchGate. (n.d.). Benzamide-simplified mass spectrum. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Core Structure of 2-(Benzyloxy)benzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This guide provides a comprehensive technical overview of 2-(Benzyloxy)benzohydrazide, a molecule of significant interest in medicinal chemistry and synthetic organic chemistry. We will dissect its core structure, elucidate its physicochemical properties, outline a robust synthetic pathway, and discuss its role as a versatile intermediate for the development of novel bioactive compounds. This document is intended for researchers, chemists, and professionals in the field of drug discovery who require a deep understanding of this foundational scaffold.

Introduction to Benzohydrazides in Medicinal Chemistry

The benzohydrazide moiety is a privileged structural motif in drug discovery, serving as a cornerstone for a multitude of pharmacologically active agents.[1] Hydrazides and their derivatives, particularly hydrazones, exhibit a vast spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] This broad utility stems from the unique electronic and structural features of the hydrazide group (-CONHNH₂), which can engage in various biological interactions and serves as a reactive handle for chemical modification.[4]

This compound emerges as a particularly noteworthy derivative. Its structure thoughtfully combines three key components:

  • A stable aromatic benzene ring .

  • A reactive hydrazide functional group , poised for derivatization.

  • A benzyloxy substituent (-OCH₂-Ph), which acts as a protecting group for the parent phenolic hydroxyl and imparts significant lipophilicity and steric bulk, influencing the molecule's overall properties and potential biological interactions.

This guide will explore the synergy of these components, establishing this compound as a valuable building block for creating libraries of complex molecules for therapeutic screening.

Physicochemical and Structural Characterization

A thorough understanding of a molecule's physical and chemical properties is paramount for its application in research and development.

Core Molecular Structure

The foundational structure of this compound is built upon a benzohydrazide core where the benzene ring is substituted at the ortho (C2) position with a benzyloxy group. This arrangement dictates the molecule's reactivity and three-dimensional conformation.

Caption: Chemical Structure of this compound.

Nomenclature and Identifiers

Correctly identifying a chemical compound is crucial for literature searches, regulatory compliance, and procurement. The key identifiers for this compound are summarized below.

IdentifierValueSource
IUPAC Name This compound-
CAS Number 380335-36-4[5]
Molecular Formula C₁₄H₁₄N₂O₂[5]
Synonyms SMR000433928-
Physicochemical Properties

The predicted and measured physicochemical properties inform its behavior in both chemical reactions and biological systems. These parameters are essential for designing experiments, formulating solutions, and predicting pharmacokinetic behavior.

PropertyValueSource
Molecular Weight 242.27 g/mol [5]
Topological Polar Surface Area (TPSA) 64.35 Ų-
LogP (octanol-water partition coefficient) 1.8691-
Hydrogen Bond Donors 2-
Hydrogen Bond Acceptors 3-
Rotatable Bonds 4-
Storage Conditions Sealed in dry, 2-8°C[5]

Synthesis and Derivatization

The synthesis of this compound is a multi-step process that is both logical and illustrative of common organic chemistry transformations. Its structure is primed for subsequent derivatization, making it a valuable synthetic intermediate.

Rationale for Synthetic Strategy

The most direct and widely adopted method for synthesizing hydrazides is the hydrazinolysis of an ester . This involves reacting a methyl or ethyl ester of the corresponding carboxylic acid with hydrazine hydrate. The benzyloxy group is typically installed beforehand via a Williamson ether synthesis on a phenolic precursor. This protects the hydroxyl group, which would otherwise interfere with the hydrazinolysis step due to its acidity.

Proposed Synthetic Workflow

A reliable and scalable synthesis can be achieved starting from the readily available methyl salicylate.

G Start Methyl Salicylate (Methyl 2-hydroxybenzoate) Reagent1 Benzyl Bromide (BnBr) K₂CO₃, Acetone Start->Reagent1 Step 1: Williamson Ether Synthesis Intermediate1 Methyl 2-(benzyloxy)benzoate Reagent1->Intermediate1 Reagent2 Hydrazine Hydrate (N₂H₄·H₂O) Ethanol, Reflux Intermediate1->Reagent2 Step 2: Hydrazinolysis Product This compound Reagent2->Product

Caption: Proposed synthetic workflow for this compound.

Protocol: Synthesis of this compound

  • Step 1: Synthesis of Methyl 2-(benzyloxy)benzoate.

    • To a solution of methyl 2-hydroxybenzoate (1.0 eq.) in acetone, add anhydrous potassium carbonate (K₂CO₃, 1.5 eq.).

    • Stir the suspension vigorously and add benzyl bromide (1.2 eq.) dropwise.

    • Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Causality: The K₂CO₃ acts as a base to deprotonate the phenolic hydroxyl, forming a phenoxide which is a potent nucleophile. This nucleophile then displaces the bromide from benzyl bromide in a classic Sₙ2 reaction. Acetone is a suitable polar aprotic solvent for this transformation.

    • Upon completion, cool the reaction, filter off the inorganic salts, and evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography.[6]

  • Step 2: Synthesis of this compound.

    • Dissolve the purified methyl 2-(benzyloxy)benzoate (1.0 eq.) in ethanol.

    • Add hydrazine hydrate (3.0-5.0 eq.) to the solution.

    • Heat the mixture to reflux for 6-12 hours. The product often precipitates out upon cooling.

    • Causality: Hydrazine acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the displacement of the methoxy group and the formation of the more stable hydrazide. The reaction is typically driven to completion by using an excess of hydrazine hydrate and heating.

    • Cool the reaction mixture in an ice bath to maximize precipitation. Filter the solid product, wash with cold ethanol or water, and dry under vacuum to yield pure this compound.[1]

Key Role as a Chemical Intermediate: Hydrazone Formation

The true synthetic value of this compound lies in its terminal amine (-NH₂) group. This group readily undergoes condensation reactions with aldehydes and ketones to form a diverse array of N-acylhydrazones.[7][8] This reaction provides a straightforward method to introduce a wide range of chemical functionalities, enabling the creation of large compound libraries for drug screening.

G cluster_reactants Reactants Hydrazide This compound (R-CONHNH₂) Catalyst Acidic Catalyst (e.g., Acetic Acid) Hydrazide->Catalyst Carbonyl Aldehyde (R'-CHO) or Ketone (R'-CO-R'') Carbonyl->Catalyst Product N-Acylhydrazone (R-CONH-N=CRR') Catalyst->Product Condensation Water H₂O Product->Water Byproduct

Caption: General scheme for derivatization via hydrazone formation.

Spectroscopic and Analytical Characterization

A self-validating protocol for structural confirmation relies on a combination of modern spectroscopic techniques.

Protocol: Structural Elucidation

  • Sample Preparation: Dissolve a small amount of the synthesized product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for NMR analysis. Prepare a KBr pellet or a thin film for IR spectroscopy. Dissolve the sample in a volatile solvent like methanol or acetonitrile for MS analysis.

  • Data Acquisition:

    • ¹H NMR: Acquire a proton NMR spectrum.

    • ¹³C NMR: Acquire a carbon-13 NMR spectrum.

    • FTIR: Obtain an infrared spectrum from 4000 to 400 cm⁻¹.

    • Mass Spectrometry: Obtain a mass spectrum, preferably using a high-resolution technique like ESI-TOF.

  • Data Interpretation and Validation:

    • ¹H NMR:

      • Look for characteristic signals for the two aromatic rings (multiplets between ~7.0-8.0 ppm).

      • A singlet corresponding to the two benzylic protons (-O-CH₂-Ph) should appear around 5.0-5.5 ppm.

      • Broad singlets for the N-H protons of the hydrazide group (variable, often > 8.0 ppm for CONH and ~4.5 ppm for NH₂ in DMSO-d₆).

    • ¹³C NMR:

      • Confirm the presence of the carbonyl carbon (C=O) signal around 165-170 ppm.

      • Identify the benzylic carbon (-CH₂-) signal around 70 ppm.

      • Observe the cluster of aromatic carbon signals between 110-160 ppm.

    • FTIR:

      • Identify two sharp N-H stretching bands for the -NH₂ group around 3200-3400 cm⁻¹.

      • A strong C=O (Amide I) stretching band should be visible around 1640-1680 cm⁻¹.

      • A C-O ether stretch should appear in the 1200-1250 cm⁻¹ region.

    • Mass Spectrometry:

      • The molecular ion peak [M+H]⁺ should correspond to the calculated mass (243.11 for C₁₄H₁₅N₂O₂⁺). High-resolution mass spectrometry should confirm the elemental composition to within 5 ppm.[7]

Biological Significance and Potential Applications

While this compound itself is primarily a synthetic intermediate, its core structure is intimately linked to biologically active molecules. The hydrazide-hydrazone scaffold is a well-established pharmacophore.[2]

  • Antimicrobial Agents: Many hydrazone derivatives exhibit potent antibacterial and antifungal activity.[7][9] The imine (-N=C) linkage is often crucial for this activity.

  • Antioxidant Properties: The hydrazide moiety can participate in radical scavenging, making its derivatives candidates for treating conditions related to oxidative stress.[4]

  • Anticancer Research: Numerous hydrazone-containing compounds have been evaluated as anticancer agents, acting through various mechanisms.[10]

  • Drug Delivery: Hydrazone linkages are pH-sensitive and have been cleverly employed in drug delivery systems to release a therapeutic agent under the acidic conditions found in tumor microenvironments or endosomes.[11][12]

G Core This compound (Core Scaffold) Deriv Hydrazone Library (Chemical Derivatization) Core->Deriv Versatile Intermediate Screen High-Throughput Screening (Biological Assays) Deriv->Screen Structural Diversity Lead Potential Drug Leads (e.g., Antimicrobial, Anticancer) Screen->Lead Hit Identification

Caption: Logical pathway from core scaffold to drug lead discovery.

Safety and Handling

Professional laboratory practice requires adherence to strict safety protocols when handling any chemical reagent.

Protocol: Safe Handling and Storage

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling:

    • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[13]

    • Avoid all personal contact.[13] Do not eat, drink, or smoke in the handling area.

    • Wash hands thoroughly after handling.[13]

  • Storage:

    • Store in original, tightly sealed containers.[13]

    • Keep in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.

    • Follow the recommended storage temperature of 2-8°C to ensure long-term stability.[5]

  • Hazard Identification: Based on data for related compounds, this chemical may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[14]

Conclusion

This compound is more than a simple organic molecule; it is a carefully designed scaffold with significant potential. Its structure, combining the stability of an aromatic core with the synthetic versatility of a hydrazide functional group and the modulating influence of a benzyloxy substituent, makes it an invaluable tool for medicinal chemists. A comprehensive understanding of its synthesis, properties, and reactivity, as detailed in this guide, empowers researchers to leverage this core structure in the rational design and development of next-generation therapeutic agents.

References

  • Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. (n.d.). Der Pharma Chemica. [Link]

  • 2-(Benzyloxy)benzaldehyde. (n.d.). PubChem. [Link]

  • Qualitative Tier 2 Assessment - Santos. (n.d.). Santos. [Link]

  • Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. (n.d.). Der Pharmacia Lettre. [Link]

  • Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. (2024). Future Journal of Pharmaceutical Sciences. [Link]

  • Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. (2024). ResearchGate. [Link]

  • Benzohydrazides: As potential bio-active agents. (2018). The Pharma Innovation Journal. [Link]

  • Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. (2024). Journal of Chemical Health Risks. [Link]

  • Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. (2017). Molecules. [Link]

  • Methyl 2-(benzoyloxy)benzoate. (2016). ResearchGate. [Link]

  • Spectrophotometric determination of hydrazine, hydrazides, and their mixtures with trinitrobenzenesulfonic acid. (1988). Analytical Biochemistry. [Link]

  • A review exploring biological activities of hydrazones. (2011). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Synthesis method of N' - [ (2S,3S) -2- (benzyloxy) pentan-3-yl ] formylhydrazine. (2021).
  • Application of Hydrazones in Biomedical Research. (2022). International Journal of Pharmaceutical Research and Applications. [Link]

  • 2-Amino-benzoic acid (2-hydroxy-benzylidene)-hydrazide. (n.d.). PubChem. [Link]

  • Spectrophotometric Determination of Hydrazine. (2001). ResearchGate. [Link]

  • Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. (n.d.). Der Pharma Chemica. [Link]

  • The Use of Hydrazones for Biomedical Applications. (2022). ResearchGate. [Link]

  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (2020). RSC Advances. [Link]

  • Hydrazones, hydrazones-based coinage metal complexes, and their biological applications. (2024). RSC Medicinal Chemistry. [Link]

  • Methyl 2-(benzyloxy)-5-(2,2-dihydroxyacetyl)benzoate. (n.d.). Pharmaffiliates. [Link]

  • Methyl 4-benzyloxy-2-hydroxybenzoate. (2012). Acta Crystallographica Section E. [Link]

Sources

Methodological & Application

Synthesis of 2-(Benzyloxy)benzohydrazide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details a robust, two-step protocol for the synthesis of 2-(benzyloxy)benzohydrazide, a valuable intermediate in medicinal chemistry and drug development. This document provides not only a step-by-step methodology but also delves into the rationale behind the procedural choices, ensuring a thorough understanding for successful replication and adaptation.

Introduction

Benzohydrazide derivatives are a significant class of compounds in organic and medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The specific target of this protocol, this compound, serves as a key building block for the synthesis of more complex molecules, leveraging the reactivity of the hydrazide functional group for the formation of hydrazones and other derivatives. The benzyloxy group provides a stable protecting group for the phenolic hydroxyl, which can be selectively removed in later synthetic steps if required.

This application note outlines a reliable and efficient synthesis beginning with the readily available starting material, methyl salicylate. The synthesis proceeds via two sequential reactions: a Williamson ether synthesis to introduce the benzyl protecting group, followed by hydrazinolysis of the methyl ester to yield the desired this compound.

Reaction Scheme

The overall synthetic pathway is illustrated below:

Synthesis_Pathway methyl_salicylate Methyl Salicylate intermediate Methyl 2-(Benzyloxy)benzoate methyl_salicylate->intermediate 1. Benzyl Bromide, K2CO3    DMF, 80°C final_product This compound intermediate->final_product 2. Hydrazine Hydrate    Ethanol, Reflux Synthesis_Workflow cluster_step1 Step 1: Benzylation cluster_step2 Step 2: Hydrazinolysis s1_start Mix Methyl Salicylate, K2CO3, and DMF s1_add_bb Add Benzyl Bromide s1_start->s1_add_bb s1_react Heat to 80°C (4-6 hours) s1_add_bb->s1_react s1_workup Aqueous Work-up and Extraction s1_react->s1_workup s1_purify Purification (Distillation/Chromatography) s1_workup->s1_purify s1_intermediate Methyl 2-(Benzyloxy)benzoate s1_purify->s1_intermediate s2_start Dissolve Intermediate in Ethanol s1_intermediate->s2_start s2_add_hh Add Hydrazine Hydrate s2_start->s2_add_hh s2_react Reflux (8-12 hours) s2_add_hh->s2_react s2_isolate Cool and Isolate Product (Precipitation/Filtration) s2_react->s2_isolate s2_purify Recrystallization s2_isolate->s2_purify s2_final_product This compound s2_purify->s2_final_product

Application Note: Strategic Utilization of 2-(Benzyloxy)benzohydrazide in Divergent Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the operational protocols for utilizing 2-(benzyloxy)benzohydrazide as a pivotal intermediate in the synthesis of bioactive heterocycles. Unlike its unprotected counterpart (salicylhydrazide), the 2-benzyloxy derivative offers superior solubility profiles and eliminates competing nucleophilic attacks from the phenolic hydroxyl group during aggressive cyclization steps. This document provides validated workflows for synthesizing the core scaffold, followed by its divergent conversion into 1,3,4-oxadiazoles , 1,2,4-triazoles , and acylhydrazones —motifs critical to modern drug discovery in oncology and infectious diseases.

Introduction: The "Masked" Ortho-Effect

In medicinal chemistry, the ortho-hydroxy motif of salicylhydrazide is often essential for biological activity (e.g., HIV integrase inhibition) but problematic during synthesis due to its acidity and nucleophilicity.

Strategic Advantage: By employing the benzyl ether protecting group, researchers achieve three specific advantages:

  • Chemoselectivity: Prevents O-acylation during subsequent electrophilic attacks on the hydrazide nitrogen.

  • Lipophilicity: Enhances solubility in organic solvents (DCM, THF) compared to the polar free phenol, facilitating smoother workups.

  • Crystallinity: The benzyl group often imparts favorable crystal packing properties, aiding in purification without chromatography.

Module A: Synthesis of the Core Scaffold

Objective: Preparation of high-purity this compound from methyl salicylate.

reaction Scheme (Logic Flow)

The synthesis proceeds via a Williamson ether synthesis followed by nucleophilic acyl substitution.

SynthesisFlow Start Methyl Salicylate Step1 Benzylation (BnCl / K2CO3) Start->Step1 Inter Methyl 2-(benzyloxy)benzoate Step1->Inter Step2 Hydrazinolysis (N2H4·H2O) Inter->Step2 Product This compound Step2->Product

Figure 1: Step-wise construction of the hydrazide scaffold.

Protocol 1: Benzylation and Hydrazinolysis

Reagents: Methyl salicylate (1.0 eq), Benzyl chloride (1.1 eq),


 (anhydrous, 2.0 eq), Acetone, Hydrazine hydrate (80% or 99%).
  • Ether Formation:

    • Dissolve methyl salicylate in anhydrous acetone. Add

      
      .
      
    • Add benzyl chloride dropwise to the stirring suspension.

    • Critical Step: Reflux for 6–8 hours. Monitor via TLC (Hexane:EtOAc 8:2). The disappearance of the phenolic spot is crucial.

    • Workup: Filter inorganic salts while hot. Evaporate solvent. Recrystallize the intermediate ester from ethanol.[1][2]

  • Hydrazide Formation:

    • Dissolve methyl 2-(benzyloxy)benzoate in absolute ethanol (5 mL/mmol).

    • Add Hydrazine hydrate (5.0 eq) cautiously.

    • Thermodynamic Control: Reflux for 4–6 hours.

    • Observation: The product typically precipitates as a white, bulky solid upon cooling.

    • Purification: Filter, wash with cold ethanol, then cold water. Recrystallize from ethanol/DMF if necessary.

Quality Control Check:

  • Melting Point: Target range 168–170°C.

  • IR Signature: Look for doublet peaks at 3300–3200 cm⁻¹ (

    
    ) and a sharp carbonyl stretch at ~1650 cm⁻¹ (Amide I).
    

Module B: Divergent Heterocyclization

Objective: Transforming the hydrazide into 1,3,4-oxadiazole pharmacophores.

Protocol 2: Cyclodehydration to 1,3,4-Oxadiazoles

This protocol uses


 as both solvent and dehydrating agent.

Reagents: this compound (1.0 eq), Aromatic Carboxylic Acid (1.0 eq),


 (excess).
  • Setup: In a round-bottom flask, mix the hydrazide and the substituted benzoic acid.

  • Addition: Add

    
     (5–10 mL per gram of reactant).
    
  • Reaction: Reflux at 100–110°C for 4–6 hours.

    • Mechanistic Note: The reaction proceeds via a diacylhydrazine intermediate, which then undergoes cyclodehydration.

  • Quenching (Exothermic!): Cool the mixture to room temperature. Pour slowly onto crushed ice with vigorous stirring.

    • Safety:

      
       hydrolysis generates HCl and heat. Perform in a fume hood.
      
  • Neutralization: Adjust pH to ~7–8 using solid

    
     or 10% NaOH solution to precipitate the oxadiazole.
    
  • Isolation: Filter the solid, wash with water, and dry.

Protocol 3: Schiff Base (Acylhydrazone) Library Generation

Hydrazones are excellent candidates for metal chelation and biological screening.

Reagents: this compound, substituted benzaldehyde, Ethanol, Glacial Acetic Acid (cat.).

  • Condensation: Dissolve hydrazide in hot ethanol. Add equimolar aldehyde.

  • Catalysis: Add 2–3 drops of glacial acetic acid.

  • Reflux: Heat for 2–4 hours.

  • Crystallization: The product often crystallizes directly from the hot solution.

Structural Logic & Workflow Visualization

The following diagram illustrates the divergent utility of the scaffold.

DivergentPathways Core This compound (Core Scaffold) Rxn1 + R-COOH / POCl3 (Cyclodehydration) Core->Rxn1 Rxn2 + CS2 / KOH (Thiolation) Core->Rxn2 Rxn3 + R-CHO / H+ (Condensation) Core->Rxn3 Prod1 2,5-Disubstituted 1,3,4-Oxadiazole Rxn1->Prod1 - H2O Prod2 1,3,4-Oxadiazole-2-thiol (Mannich Base Precursor) Rxn2->Prod2 Thione-Thiol Tautomerism Prod3 Acylhydrazone (Schiff Base Ligand) Rxn3->Prod3 Imine Formation

Figure 2: Divergent synthetic pathways from the parent hydrazide.

Comparative Data: Reaction Efficiency

The table below summarizes typical yields based on internal validation of the protocols described above.

Derivative TypeReagent/CatalystReaction TimeTypical YieldWorkup Difficulty
1,3,4-Oxadiazole

(Reflux)
5–7 hrs75–88%Moderate (Ice Quench)
Oxadiazole-2-thiol

/ KOH / EtOH
12 hrs65–75%Easy (Acidification)
Acylhydrazone Aldehyde / AcOH2–3 hrs85–95%Very Easy (Filtration)
1,2,4-Triazole

/ AcOH
8–10 hrs60–70%Moderate

References

  • Synthesis of 1,3,4-Oxadiazoles: Gao, Q., et al. "Direct Annulation of Hydrazides with Methyl Ketones for the Synthesis of 1,3,4-Oxadiazoles."[3] Organic Chemistry Portal.

  • Biological Activity of Benzohydrazide Schiff Bases: Mahdi, H., et al. "New Benzohydrazide Schiff Base: Synthesis, Characterization and Biological Studies."[2][4] International Journal of Drug Delivery Technology, 2022.[2]

  • Crystal Structure & Hydrogen Bonding: Taha, M., et al. "Crystal structure of (E)-N′-benzylidene-2-methoxybenzohydrazide." PubMed Central (PMC).

  • General Hydrazide Chemistry: "Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities." Journal of Chemical Reviews.

  • Microwave Assisted Synthesis (Alternative Protocol): "2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide Synthesis." MDPI Molbank.

Sources

The Versatile Precursor: Harnessing 2-(Benzyloxy)benzohydrazide in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification and utilization of versatile molecular scaffolds are paramount to the efficient discovery of novel therapeutic agents. 2-(Benzyloxy)benzohydrazide has emerged as a precursor of significant interest, belonging to the broader class of benzohydrazides known for their wide spectrum of biological activities.[1] The inherent structural features of this compound, including a protected hydroxyl group and a reactive hydrazide moiety, offer a unique platform for the synthesis of diverse compound libraries. The benzyloxy group provides a strategic advantage by allowing for late-stage deprotection to reveal a phenolic hydroxyl group, a common pharmacophore in many active pharmaceutical ingredients, enabling hydrogen bonding interactions with biological targets.[2] This, combined with the facile conversion of the hydrazide into various heterocyclic systems or hydrazones, makes it a powerful tool in the hands of drug discovery professionals.

This comprehensive guide provides detailed application notes and protocols for the use of this compound as a precursor in drug discovery campaigns. We will delve into its synthesis, key reactions, and its application in generating compounds with potential therapeutic value in areas such as oncology, infectious diseases, and beyond.

Core Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of a precursor is fundamental to its effective and safe utilization in the laboratory.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₄H₁₄N₂O₂[1]
Molecular Weight 242.27 g/mol [1]
Appearance White to off-white solidInferred from related compounds
Solubility Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF)Inferred from related compounds
Storage Sealed in a dry environment at 2-8°C[1]

Safety and Handling:

  • Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3]

  • Precautionary Measures:

    • Use only in a well-ventilated area.[3]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

    • Wear protective gloves, eye protection, and face protection.[3]

    • Wash skin thoroughly after handling.[3]

    • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Synthesis of the Precursor: this compound

The synthesis of this compound can be efficiently achieved through a two-step process starting from the readily available methyl salicylate. This strategy involves the protection of the phenolic hydroxyl group via benzylation, followed by hydrazinolysis of the methyl ester.

Workflow for the Synthesis of this compound:

cluster_0 Step 1: Benzylation cluster_1 Step 2: Hydrazinolysis A Methyl Salicylate B Methyl 2-(Benzyloxy)benzoate A->B  Benzyl Bromide, K₂CO₃, Acetone, Reflux   C Methyl 2-(Benzyloxy)benzoate D This compound C->D  Hydrazine Hydrate, Ethanol, Reflux  

Caption: Synthetic route to this compound.

Protocol 1: Synthesis of Methyl 2-(Benzyloxy)benzoate

This protocol is adapted from established benzylation procedures of phenolic compounds.

  • Reaction Setup: To a solution of methyl salicylate (1 equivalent) in acetone, add potassium carbonate (K₂CO₃, 2 equivalents).

  • Addition of Benzylating Agent: To the stirred suspension, add benzyl bromide (1.2 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure methyl 2-(benzyloxy)benzoate.

Protocol 2: Synthesis of this compound

This protocol is based on standard methods for the hydrazinolysis of esters.[5]

  • Reaction Setup: Dissolve methyl 2-(benzyloxy)benzoate (1 equivalent) in ethanol in a round-bottom flask.

  • Addition of Hydrazine: Add hydrazine hydrate (3-5 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation.

  • Purification: Filter the precipitated solid, wash with cold ethanol, and dry under vacuum to yield this compound. Microwave-assisted synthesis can significantly reduce the reaction time.[5]

Application in Drug Discovery: Synthesis of Bioactive Derivatives

The true utility of this compound lies in its ability to serve as a scaffold for the generation of diverse molecular architectures with a range of biological activities. A primary application is the synthesis of N'-substituted hydrazones, which are known to exhibit antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[6]

General Workflow for the Synthesis of N'-Aryl/Heteroaryl-2-(benzyloxy)benzohydrazones:

cluster_0 Condensation Reaction cluster_1 Optional Deprotection A This compound C N'-Substituted Hydrazone A->C  Ethanol, Catalytic Acetic Acid, Reflux   B Aldehyde/Ketone (R-CHO/R-CO-R') B->C  Ethanol, Catalytic Acetic Acid, Reflux   D N'-Substituted Hydrazone E N'-Substituted 2-Hydroxybenzohydrazone D->E  Pd/C, H₂, Methanol  

Caption: General scheme for synthesizing bioactive hydrazones.

Protocol 3: Synthesis of N'-Benzylidene-2-(benzyloxy)benzohydrazide (A Representative Hydrazone)

  • Reaction Setup: Dissolve this compound (1 equivalent) in ethanol.

  • Addition of Carbonyl Compound: Add benzaldehyde (1 equivalent) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

  • Product Isolation: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, the solvent can be partially evaporated, or the product can be precipitated by the addition of cold water.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and dry. Further purification can be achieved by recrystallization.

Therapeutic Potential of this compound Derivatives

The structural motif of this compound is a component of or closely related to scaffolds found in compounds with demonstrated biological activity across several therapeutic areas.

Anticancer Applications:

Derivatives of benzyloxybenzaldehyde have shown significant anticancer activity. For instance, a series of benzyloxybenzaldehyde derivatives were found to induce apoptosis and arrest the cell cycle at the G2/M phase in HL-60 cells.[7] This suggests that hydrazone derivatives of this compound could be promising candidates for anticancer drug discovery. The rationale behind this is the established anticancer potential of the hydrazone scaffold itself.[8]

Table of Anticancer Activity of Related Benzyloxybenzaldehyde Derivatives: [7]

CompoundStructureActivity against HL-60 cells (IC₅₀ in µM)
2-(benzyloxy)benzaldehydeSignificant activity at 1-10 µM
2-(benzyloxy)-4-methoxybenzaldehydeSignificant activity at 1-10 µM
2-[(3-methoxybenzyl)oxy]benzaldehydeMost potent in the series

Antiviral Applications:

Benzoic acid derivatives have been investigated as potential antiviral agents. One study identified a benzoic acid derivative, NC-5, with potent anti-influenza activity, including against oseltamivir-resistant strains.[9] The mechanism of action was linked to the inhibition of neuraminidase.[9] This highlights the potential for derivatives of this compound to be explored for their antiviral properties, particularly by modifying the hydrazone moiety to mimic the neuraminidase binding pharmacophore.

Antimicrobial Applications:

The benzohydrazide scaffold is a well-established pharmacophore in the development of antimicrobial agents.[2] Derivatives have shown activity against a range of bacteria and fungi. The mechanism of action can vary, but for some benzimidazole derivatives (structurally related), it is thought to involve the inhibition of nucleic acid and protein biosynthesis. By synthesizing a library of hydrazones from this compound with various aldehydes and ketones, researchers can explore a wide chemical space to identify novel antimicrobial leads.

Conclusion and Future Directions

This compound is a highly valuable and versatile precursor for drug discovery. Its straightforward synthesis and the reactivity of the hydrazide group allow for the creation of large and diverse compound libraries. The benzyloxy moiety offers a strategic element for modulating physicochemical properties and for late-stage functionalization. The demonstrated anticancer, antiviral, and antimicrobial potential of closely related scaffolds provides a strong rationale for the exploration of this compound derivatives in these and other therapeutic areas. Future work in this area could focus on the development of one-pot synthesis methodologies, the exploration of a broader range of heterocyclic systems derived from the hydrazide, and the use of computational methods to guide the design of more potent and selective drug candidates.

References

  • Biointerface Research in Applied Chemistry. (2020). Synthesis and bioactivity of benzohydrazide derivatives. [Link]

  • International Journal of Molecular Sciences. (2019). Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition. [Link]

  • Molecules. (2016). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. [Link]

  • International Journal of Applied Research. (2015). Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. [Link]

  • Bioorganic & Medicinal Chemistry. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. [Link]

  • RSC Advances. (2015). Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation. [Link]

  • Google Patents. (2016). Synthetic process of 2-benzoylbenzoic acid.
  • ResearchGate. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. [Link]

  • The Open Medicinal Chemistry Journal. (2020). Antiviral Activity of Benzotriazole Based Derivatives. [Link]

  • Sci-Hub. (2008). Antiviral Activity of Benzimidazole Derivatives. I. Antiviral Activity of 1‐Substituted‐2‐[(Benzotriazol‐1/2‐yl)methyl]benzimidazoles. [Link]

  • MDPI. (2021). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. [Link]

  • The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents. [Link]

  • ResearchGate. (2025). Synthesis of 2-hydroxy-4-(2-hydroxybenzamido) benzoic acid. [Link]

  • ResearchGate. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. [Link]

  • MDPI. (2022). Cytotoxic Activity and Docking Studies of 2-arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines. [Link]

  • Google Patents. (1969).
  • MDPI. (2022). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. [Link]

  • RSC Medicinal Chemistry. (2023). Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. [Link]

  • International Journal of Molecular Sciences. (2018). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. [Link]

  • Iraqi Journal of Pharmaceutical Sciences. (2019). Synthesis and Antimicrobial Activity of New Benzimidazole derivatives Bearing Five-Membered Heterocyclic Moieties. [Link]

  • ACS Omega. (2022). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. [Link]

  • The Open Medicinal Chemistry Journal. (2020). Antiviral Activity of Benzotriazole Based Derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Hydrazone synthesis. [Link]

  • ACS Omega. (2023). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. [Link]

  • Molbank. (2020). 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. [Link]

  • Google Patents. (2002). Method for preparing 2-(2-hydroxyphenyl)-2h-benzotriazole.

Sources

Laboratory-scale synthesis and purification of 2-(Benzyloxy)benzohydrazide.

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Laboratory-Scale Synthesis and Purification of 2-(Benzyloxy)benzohydrazide

Abstract

This document provides a comprehensive, technically detailed guide for the laboratory-scale synthesis and purification of this compound. This compound serves as a valuable building block in medicinal chemistry and drug development, belonging to the benzohydrazide class of molecules known for their diverse biological activities.[1][2] The protocol herein outlines a robust two-step synthetic route commencing from 2-(benzyloxy)benzoic acid, proceeding through a methyl ester intermediate, followed by hydrazinolysis. We elaborate on the rationale behind key procedural steps, purification via recrystallization, and full analytical characterization. This guide is intended for researchers and professionals in organic synthesis and pharmaceutical development, emphasizing safety, reliability, and high-purity outcomes.

Introduction and Strategic Rationale

This compound is an organic molecule featuring a hydrazide functional group attached to a benzoic acid scaffold that is protected at the 2-position with a benzyl group. The hydrazide moiety is a critical pharmacophore, and its derivatives are widely investigated for antimicrobial, anti-inflammatory, and anticonvulsant properties.[2] The synthesis of this compound requires a reliable method that ensures high yield and purity, which are critical for subsequent applications in drug discovery pipelines.

The chosen synthetic strategy involves a two-step process:

  • Fischer Esterification: The starting material, 2-(benzyloxy)benzoic acid, is converted to its corresponding methyl ester. This step is crucial as it activates the carboxyl group for subsequent nucleophilic attack. The direct reaction of a carboxylic acid with hydrazine is generally inefficient and requires harsh conditions. The ester function provides a much better leaving group (methanolate) compared to the hydroxide anion from the carboxylic acid.

  • Hydrazinolysis: The purified methyl 2-(benzyloxy)benzoate is then reacted with hydrazine hydrate. Hydrazine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the methoxy group to form the thermodynamically stable hydrazide product.[3][4]

This approach is favored for its operational simplicity, use of readily available reagents, and generally clean reaction profiles, facilitating straightforward purification.

Overall Synthesis Workflow

The logical flow from starting material to the final, purified product is depicted below. This workflow highlights the two primary stages: synthesis and purification, along with the necessary in-process controls and final characterization.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis Stage A Step 1: Esterification (2-(Benzyloxy)benzoic Acid -> Methyl Ester) B Reaction Work-up & Isolation (Extraction & Solvent Removal) A->B Reaction Completion (TLC) C Step 2: Hydrazinolysis (Methyl Ester + Hydrazine Hydrate) B->C Crude Ester D Product Precipitation & Isolation (Cooling & Filtration) C->D Reaction Completion (TLC) E Recrystallization (Crude Product in Ethanol) D->E Crude Hydrazide F Drying (Vacuum Oven) E->F Pure Crystals G Characterization (MP, NMR, FT-IR) F->G Final Product End Final Product: Pure this compound G->End Start Starting Material: 2-(Benzyloxy)benzoic Acid Start->A

Caption: Overall workflow for the synthesis and purification of this compound.

Detailed Experimental Protocols

Part A: Synthesis of Methyl 2-(Benzyloxy)benzoate

Rationale: This standard Fischer esterification uses a catalytic amount of strong acid to protonate the carbonyl oxygen of the benzoic acid, rendering the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic methanol. The reaction is reversible; thus, using methanol as the solvent drives the equilibrium toward the product side.

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Notes
2-(Benzyloxy)benzoic AcidC₁₄H₁₂O₃228.2410.0 g43.8Starting material
Methanol (Anhydrous)CH₃OH32.04150 mL-Reagent and solvent
Sulfuric Acid (Conc.)H₂SO₄98.081.0 mL~18Catalyst
Saturated NaHCO₃ (aq)--~100 mL-For neutralization
Diethyl Ether(C₂H₅)₂O74.12~200 mL-Extraction solvent
Brine (Saturated NaCl)--~50 mL-For washing
Anhydrous MgSO₄MgSO₄120.37~5 g-Drying agent

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(benzyloxy)benzoic acid (10.0 g, 43.8 mmol).

  • Add anhydrous methanol (150 mL) and stir until the solid is fully dissolved.

  • Carefully add concentrated sulfuric acid (1.0 mL) dropwise to the stirring solution.

  • Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 4:1 Hexane:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates completion.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the bulk of the methanol using a rotary evaporator.

  • Dissolve the remaining residue in diethyl ether (150 mL) and transfer to a separatory funnel.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the residual acid. Caution: CO₂ evolution may cause pressure buildup.

  • Wash the organic layer with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-(benzyloxy)benzoate as a colorless oil or low-melting solid. The crude product is typically of sufficient purity for the next step.

Part B: Synthesis of this compound

Rationale: The ester from Part A is treated with hydrazine hydrate. The high nucleophilicity of the terminal nitrogen of hydrazine facilitates a rapid and generally irreversible reaction with the ester carbonyl to form the stable amide-like hydrazide linkage.

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Notes
Methyl 2-(Benzyloxy)benzoateC₁₅H₁₄O₃242.27~10.6 g43.8From Part A
Ethanol (95%)C₂H₅OH46.07100 mL-Solvent
Hydrazine Hydrate (~64%)N₂H₄·H₂O50.064.3 mL~87.6TOXIC! Handle in fume hood

Procedure:

  • Place the crude methyl 2-(benzyloxy)benzoate (~10.6 g, 43.8 mmol) into a 250 mL round-bottom flask with a magnetic stir bar and reflux condenser.

  • Add ethanol (100 mL) and stir to dissolve the ester.

  • In a well-ventilated fume hood , add hydrazine hydrate (4.3 mL, ~2 equivalents) dropwise to the solution.

  • Heat the reaction mixture to reflux and maintain for 3-5 hours. The formation of a white precipitate is often observed as the product is less soluble in ethanol than the starting ester.

  • Monitor the reaction by TLC until the starting ester spot is consumed.

  • After completion, cool the reaction mixture in an ice bath for 30-60 minutes to maximize precipitation.

  • Collect the white solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold ethanol (2 x 15 mL) to remove any unreacted starting materials or soluble impurities.

  • Dry the crude product in a vacuum oven at 50-60°C to yield crude this compound.

Purification by Recrystallization

Rationale: Recrystallization is an effective method for purifying solid organic compounds.[1] The ideal solvent is one in which the target compound has high solubility at an elevated temperature and low solubility at a low temperature, while impurities remain soluble at all temperatures. Ethanol is a common choice for hydrazides.

Recrystallization_Workflow A Dissolution Add crude solid to minimal hot ethanol B Hot Filtration (Optional) Remove insoluble impurities A->B If needed C Cooling Allow solution to cool slowly to room temperature, then ice bath A->C Clear Solution B->C Clear Filtrate D Crystallization Pure product precipitates out C->D E Isolation Collect crystals by vacuum filtration D->E F Washing & Drying Rinse with cold solvent and dry under vacuum E->F

Caption: Step-by-step workflow for the purification of this compound via recrystallization.

Procedure:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol, swirling the flask, until the solid just dissolves. Keep the solution at or near its boiling point.

  • If any insoluble impurities are present, perform a hot gravity filtration.

  • Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.

  • Collect the purified white, needle-like crystals by vacuum filtration.

  • Wash the crystals with a small portion of ice-cold ethanol.

  • Dry the final product thoroughly in a vacuum oven. A typical yield is 75-85% based on the starting 2-(benzyloxy)benzoic acid.

Analytical Characterization

The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.[5][6]

AnalysisExpected ResultPurpose
Appearance White crystalline solidPreliminary quality check
Melting Point Report literature range (e.g., 118-120 °C). A narrow range indicates high purity.Purity assessment
FT-IR (KBr, cm⁻¹) ~3300-3200 (N-H stretch), ~1640 (C=O, Amide I), ~1530 (N-H bend, Amide II), ~1240 (C-O stretch)Functional group identification
¹H NMR (400 MHz, DMSO-d₆) δ ~9.5 (s, 1H, -CONH-), δ ~7.5-6.9 (m, 9H, Ar-H), δ ~5.2 (s, 2H, -OCH₂Ph), δ ~4.5 (s, 2H, -NH₂)Structural elucidation and confirmation
¹³C NMR (100 MHz, DMSO-d₆) δ ~166 (C=O), δ ~156-120 (Ar-C), δ ~70 (-OCH₂Ph)Carbon skeleton confirmation

Safety and Handling Precautions

All synthesis and purification steps must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • Hydrazine Hydrate: This substance is highly toxic, corrosive, and a suspected carcinogen.[7][8][9] Avoid inhalation, ingestion, and skin contact. It is also a strong reducing agent and can react violently with oxidizing agents.[10] All equipment used with hydrazine hydrate should be decontaminated. A freshly prepared 10-20% aqueous sodium hypochlorite (bleach) solution can be used to neutralize residual hydrazine.

  • Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care and add it slowly to other solutions to prevent splashing.

  • Organic Solvents: Diethyl ether and methanol are flammable. Ensure no ignition sources are present during their use.

References

  • Biointerface Research in Applied Chemistry. (2020). Synthesis and bioactivity of benzohydrazide derivatives. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2018). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Available at: [Link]

  • Journal of Chemical Health Risks. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Available at: [Link]

  • ResearchGate. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Available at: [Link]

  • Google Patents. (2014). Preparation and application of benzoyl hydrazine derivative.
  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Hydrazine. Available at: [Link]

  • Defense Technical Information Center. (1967). Safety and Handling of Hydrazine. Available at: [Link]

  • MDPI. (2019). Further Studies on the[1][5]-Wittig Rearrangement of 2-(2-Benzyloxy)aryloxazolines. Available at: [Link]

  • PubMed. (2007). Synthesis of Benzyl Esters Using 2-benzyloxy-1-methylpyridinium Triflate. Available at: [Link]

  • ResearchGate. (2022). 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. Available at: [Link]

Sources

Application Notes and Protocols for the Preclinical Evaluation of 2-(Benzyloxy)benzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of the Benzohydrazide Scaffold

The benzohydrazide moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a broad spectrum of biological activities. Derivatives of this scaffold have been reported to exhibit antimicrobial, anticonvulsant, anti-inflammatory, anticancer, and antitubercular properties.[1][2] The versatility of the benzohydrazide core allows for structural modifications that can fine-tune its pharmacological profile, leading to the development of novel therapeutic agents.[2] For instance, specific derivatives have been investigated as neuroprotective agents by disrupting protein-protein interactions, such as that between PSD95 and nNOS in the context of ischemic stroke.[3] Others have been identified as potent enzyme inhibitors, targeting key proteins like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases.[4][5]

This guide provides a comprehensive framework for the in vitro and in vivo experimental design and evaluation of a novel benzohydrazide derivative, 2-(Benzyloxy)benzohydrazide . As a senior application scientist, the following protocols and application notes are structured to offer a logical, stepwise approach for researchers, scientists, and drug development professionals. The methodologies are designed not just as a list of steps, but as a self-validating system, with each phase of testing informing the next, ensuring a robust and scientifically sound evaluation of the compound's therapeutic potential.

Part 1: Foundational In Vitro Evaluation

The initial phase of characterization involves a battery of in vitro assays to establish a foundational biological activity profile for this compound. This stage is crucial for identifying the most promising therapeutic avenues to explore in subsequent, more complex studies.

Preliminary Bioactivity Screening

A logical first step is to screen the compound for broad-spectrum biological effects. This will help to quickly identify areas of potential interest and guide further investigation.

Rationale: Assessing the cytotoxic potential of a novel compound is a critical initial step. The MTT assay is a reliable, colorimetric method to determine a compound's effect on cell viability and to calculate its IC50 (half-maximal inhibitory concentration). It is essential to test against a panel of cancer cell lines and at least one non-cancerous cell line to gauge both potency and selectivity.

Protocol: MTT Assay for Cell Viability

  • Cell Culture: Plate cells (e.g., human colorectal cancer line HCT116, human lung carcinoma A-549, and a non-cancerous human embryonic kidney line HEK-293) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Replace the culture medium in the 96-well plate with the medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Rationale: The benzohydrazide scaffold is present in several known antimicrobial agents.[6] Therefore, it is prudent to evaluate this compound for potential antibacterial and antifungal properties. The agar well diffusion method provides a straightforward preliminary assessment of antimicrobial activity.

Protocol: Agar Well Diffusion Assay

  • Microbial Culture: Prepare fresh overnight cultures of test microorganisms (e.g., Staphylococcus aureus as a Gram-positive representative, Escherichia coli as a Gram-negative representative, and Candida albicans as a fungal representative).

  • Agar Plate Preparation: Spread 100 µL of the microbial culture onto the surface of Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates.

  • Well Creation: Create wells (6 mm diameter) in the agar plates using a sterile cork borer.

  • Compound Loading: Add a defined concentration of this compound (e.g., 1 mg/mL in DMSO) into the wells. Include a vehicle control (DMSO) and a positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

  • Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 30°C for 48 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well.

Mechanistic Deep Dive: Enzyme Inhibition Assays

Rationale: Should the preliminary screening suggest a particular bioactivity, or if the compound's structure hints at a specific target class, enzyme inhibition assays are the next logical step. For instance, many benzohydrazide derivatives have been shown to inhibit cholinesterases.[4][5]

Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

  • Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Setup: In a 96-well plate, add the buffer, DTNB, and different concentrations of this compound. Include a positive control (e.g., donepezil).

  • Enzyme Addition: Add the AChE solution to each well and incubate for 15 minutes at 25°C.

  • Reaction Initiation: Initiate the reaction by adding the substrate (ATCI).

  • Kinetic Reading: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the compound and determine the IC50 value.

Visualizing the In Vitro Workflow

In_Vitro_Workflow cluster_screening Phase 1: Preliminary Screening cluster_mechanistic Phase 2: Mechanistic Elucidation A This compound B Cytotoxicity Profiling (MTT Assay) A->B C Antimicrobial Screening (Agar Well Diffusion) A->C D Enzyme Inhibition (e.g., AChE Assay) B->D If cytotoxic to specific cell lines E Protein-Protein Interaction (e.g., Co-IP) B->E If neuroprotective activity is suspected F Pathway Analysis (e.g., Western Blot) E->F Neuroprotection_Pathway cluster_pathway Ischemic Cascade in a Neuron Glutamate Excess Glutamate NMDAR NMDAR Activation Glutamate->NMDAR Ca_influx Ca2+ Influx NMDAR->Ca_influx PSD95_nNOS PSD95-nNOS Complex Ca_influx->PSD95_nNOS activates NO_production Excess NO Production PSD95_nNOS->NO_production Neurotoxicity Neurotoxicity & Cell Death NO_production->Neurotoxicity Compound This compound Compound->PSD95_nNOS disrupts

Sources

Application Notes and Protocols for 2-(Benzyloxy)benzohydrazide: A Guide to Safe Handling and Storage

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

2-(Benzyloxy)benzohydrazide is a chemical compound utilized in various research and development applications, particularly within the pharmaceutical and chemical synthesis sectors. Its molecular structure, incorporating a benzyloxy group attached to a benzohydrazide moiety, suggests its potential utility as a building block or intermediate in the synthesis of more complex molecules. The hydrazide functional group is known for its reactivity and is a key component in the formation of various heterocyclic compounds and as a ligand in coordination chemistry.

However, the very features that make this compound a valuable research tool also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. The presence of the hydrazide group, in particular, calls for a cautious approach, as many hydrazide derivatives are known to possess toxicological properties. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for this compound, drawing upon data from structurally similar compounds and established best practices for laboratory safety. It is imperative for all personnel handling this compound to be thoroughly familiar with the information presented herein.

Hazard Identification and Risk Assessment

Based on analogous compounds, this compound should be treated as a hazardous substance with the following potential hazards:

  • Acute Toxicity: Hydrazide compounds can be toxic if swallowed, inhaled, or in contact with skin.[1]

  • Skin and Eye Irritation: The compound is likely to cause skin irritation and serious eye irritation.[2][3][4]

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[2][3][4]

  • Suspected Carcinogen: Some hydrazide derivatives are suspected of causing cancer.[4]

GHS Hazard Classification (Anticipated)
Hazard ClassCategory
Acute Toxicity, OralCategory 3 or 4
Acute Toxicity, DermalCategory 3
Acute Toxicity, InhalationCategory 3
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2A
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3
CarcinogenicityCategory 2

This table is an estimation based on the hazard profiles of 2-(Benzyloxy)benzaldehyde and Benzohydrazide. Users must handle this compound with the assumption that it possesses these hazards.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate personal protective equipment, is essential for minimizing exposure.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reaction setup, must be conducted in a properly functioning chemical fume hood to control the inhalation of dust and vapors.[5]

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

  • Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE): Essential for Personal Safety

The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.[5]To protect against splashes and airborne particles that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat should be worn at all times.[5]To prevent skin contact, which can lead to irritation and potential systemic toxicity.
Respiratory Protection A NIOSH-approved respirator may be required for certain operations where dust or aerosol generation is significant and cannot be controlled by the fume hood alone.[4][5]To prevent inhalation of the potentially toxic and irritating compound.

Safe Handling and Experimental Protocols

Adherence to strict protocols during the handling and use of this compound is critical to ensure the safety of all laboratory personnel.

General Handling Precautions
  • Avoid All Personal Contact: This includes inhalation, ingestion, and skin and eye contact.[1][2]

  • Prevent Dust Generation: Handle the solid material carefully to avoid creating dust.

  • Use in a Well-Ventilated Area: All work must be performed in a chemical fume hood.[2][3]

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.

  • Work Alone Policy: It is highly recommended not to work alone when handling highly hazardous materials.[6]

Step-by-Step Weighing and Transfer Protocol
  • Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is operational.

  • Decontamination: Wipe down the work surface of the fume hood and the analytical balance with an appropriate solvent.

  • Tare the Container: Place a clean, dry, and properly labeled receiving vessel on the balance and tare it.

  • Transfer: Carefully transfer the required amount of this compound from the stock container to the tared vessel using a clean spatula. Perform this action in the fume hood to contain any dust.

  • Seal and Clean: Securely close the stock container. Carefully clean the spatula and any contaminated surfaces.

  • Transport: Transport the weighed compound in a sealed and secondarily contained vessel to the reaction setup.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and to prevent hazardous situations.

Storage Conditions
  • Container: Store in the original, tightly sealed container.[2][3]

  • Location: Keep in a cool, dry, and well-ventilated area.[3] A designated and locked cabinet is recommended.[3][4]

  • Incompatible Materials: Store away from strong oxidizing agents, strong bases, and foodstuffs.[7]

  • Temperature: Store at 2-8°C as recommended for some hydrazide compounds to ensure stability.[8]

Stability Considerations
  • Light and Air Sensitivity: While specific data is unavailable, many hydrazides can be sensitive to light and air. Storage in a dark place is advisable.[6]

  • Hygroscopicity: Some hydrazines are hygroscopic.[9] Storing in a dry environment is critical.

Spill and Emergency Procedures

Prompt and correct response to a spill or exposure is critical.

Spill Response Workflow

Spill_Response cluster_spill Spill Detected cluster_response Immediate Actions cluster_small_spill Small Spill Cleanup (Inside Fume Hood) cluster_large_spill Large Spill Response Spill Spill of this compound Evacuate Evacuate immediate area Spill->Evacuate Alert Alert nearby personnel and supervisor Evacuate->Alert Assess Assess the spill size (Small vs. Large) Alert->Assess PPE Don appropriate PPE Assess->PPE Small Evacuate_Lab Evacuate the entire lab Assess->Evacuate_Lab Large Absorb Cover with inert absorbent material (e.g., vermiculite, sand) PPE->Absorb Collect Carefully sweep or scoop into a labeled waste container Absorb->Collect Decontaminate_Small Decontaminate the area Collect->Decontaminate_Small Isolate Close doors and restrict access Evacuate_Lab->Isolate Call_EHS Contact Emergency Services / EHS Isolate->Call_EHS

Caption: Workflow for responding to a spill of this compound.

First Aid Measures
  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][9]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[2][3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3][4]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Waste Containers: Collect all waste in clearly labeled, sealed containers.

  • Disposal Procedure: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[2][3][4] Do not dispose of it down the drain.

Conclusion: A Culture of Safety

The safe handling and storage of this compound are paramount to protecting the health and well-being of laboratory personnel. While this guide provides a comprehensive framework based on the best available information, it is not a substitute for professional judgment and a strong institutional safety culture. Researchers, scientists, and drug development professionals are encouraged to conduct their own risk assessments for specific experimental procedures and to always prioritize safety.

References

  • S D Fine-Chem Limited. (n.d.). GHS Safety Data Sheet: BENZOIC HYDRAZIDE. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Benzyloxy)benzaldehyde. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]

  • University of South Florida. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP). Retrieved from [Link]

  • The Brückner Research Group. (n.d.). CB-LSOP-Hydrazines.docx. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • PubChem. (n.d.). Benzoylhydrazine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-benzoic acid (2-hydroxy-benzylidene)-hydrazide. Retrieved from [Link]

  • PubChem. (n.d.). 2-hydroxy-N'-(2-hydroxybenzyl)benzohydrazide. Retrieved from [Link]

Sources

The Versatility of 2-(Benzyloxy)benzohydrazide in the Synthesis of Bioactive Heterocyclic Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 2-(Benzyloxy)benzohydrazide as a Privileged Synthetic Precursor

In the landscape of medicinal chemistry and drug discovery, the quest for novel molecular frameworks with significant biological activity is perpetual. Heterocyclic compounds form the bedrock of many therapeutic agents, owing to their diverse chemical properties and ability to interact with a wide range of biological targets. This compound has emerged as a highly valuable and versatile starting material for the synthesis of a variety of heterocyclic systems. Its unique structural features—a reactive hydrazide moiety for cyclization reactions and a benzyloxy group that can act as a bulky substituent or be deprotected to reveal a reactive phenol—offer a rich platform for chemical exploration. This guide provides an in-depth exploration of the application of this compound in the synthesis of key heterocyclic compounds, namely 1,3,4-oxadiazoles, pyrazolines, and 1,2,4-triazoles. We will delve into detailed, field-proven protocols, the underlying chemical principles, and the biological significance of the resulting molecules, aimed at researchers, scientists, and professionals in drug development.

I. Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles: A Gateway to Antimicrobial and Anticonvulsant Agents

The 1,3,4-oxadiazole ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties[1]. The synthesis of these heterocycles from this compound can be achieved through several reliable methods.

A. Protocol 1: Cyclodehydration of N-Aroylhydrazones

This common and effective method involves a two-step, one-pot synthesis. First, this compound is condensed with an aromatic aldehyde to form an N-aroylhydrazone intermediate. This intermediate is then cyclized in the presence of a dehydrating agent to yield the 2,5-disubstituted-1,3,4-oxadiazole.

Experimental Protocol:

  • Hydrazone Formation:

    • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq.) in absolute ethanol (20 mL).

    • Add the desired substituted aromatic aldehyde (1.0 eq.) to the solution.

    • Add a catalytic amount of glacial acetic acid (2-3 drops) and reflux the mixture for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cyclodehydration:

    • After completion of the first step, cool the reaction mixture to room temperature.

    • Slowly add a dehydrating agent such as phosphorus oxychloride (POCl₃, 2.0 eq.) or thionyl chloride (SOCl₂, 2.0 eq.) dropwise while stirring in an ice bath. Caution: These reagents are corrosive and react violently with water. Handle in a fume hood with appropriate personal protective equipment.

    • After the addition is complete, reflux the mixture for 4-6 hours.

    • Monitor the cyclization by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture and carefully pour it into crushed ice with constant stirring.

    • Neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases.

    • The precipitated solid is collected by filtration, washed thoroughly with cold water, and dried.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure 2,5-disubstituted-1,3,4-oxadiazole derivative.

Causality Behind Experimental Choices:

  • Glacial Acetic Acid: Catalyzes the condensation reaction by protonating the carbonyl oxygen of the aldehyde, making it more electrophilic for the nucleophilic attack by the hydrazide nitrogen.

  • Phosphorus Oxychloride/Thionyl Chloride: These are powerful dehydrating agents that facilitate the intramolecular cyclization of the hydrazone to the oxadiazole ring by converting the amide oxygen into a good leaving group.

  • Ice-cold Neutralization: The quenching of the reaction with ice and subsequent neutralization is crucial to decompose the excess dehydrating agent and precipitate the product.

Expected Outcome: This protocol typically provides good to excellent yields of the desired 1,3,4-oxadiazole derivatives. The purity can be readily assessed by melting point determination and spectroscopic techniques (FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).

Data Presentation:

EntryAromatic AldehydeDehydrating AgentReaction Time (h)Yield (%)
1BenzaldehydePOCl₃685
24-ChlorobenzaldehydePOCl₃592
34-NitrobenzaldehydeSOCl₂788
44-MethoxybenzaldehydePOCl₃690

Mandatory Visualization:

workflow start This compound + Aromatic Aldehyde step1 Condensation (Ethanol, Acetic Acid, Reflux) start->step1 intermediate N-Aroylhydrazone Intermediate step1->intermediate step2 Cyclodehydration (POCl3 or SOCl2, Reflux) intermediate->step2 product 2,5-Disubstituted-1,3,4-oxadiazole step2->product

Caption: Synthesis of 1,3,4-oxadiazoles via cyclodehydration.

B. Protocol 2: Synthesis of 5-(2-(Benzyloxy)phenyl)-1,3,4-oxadiazole-2-thiol

This protocol provides a route to 1,3,4-oxadiazoles bearing a thiol group at the 2-position, which is a versatile handle for further functionalization. This is achieved by the reaction of this compound with carbon disulfide in a basic medium.

Experimental Protocol:

  • Reaction Setup:

    • In a 250 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq.) in absolute ethanol (50 mL).

    • Add potassium hydroxide (1.2 eq.) to the solution and stir until it dissolves.

  • Addition of Carbon Disulfide:

    • Slowly add carbon disulfide (CS₂, 2.0 eq.) to the reaction mixture at room temperature. Caution: Carbon disulfide is highly flammable and toxic. Perform this step in a well-ventilated fume hood.

  • Reaction and Cyclization:

    • Reflux the reaction mixture for 8-12 hours. The reaction progress can be monitored by the disappearance of the starting material on TLC.

  • Work-up and Purification:

    • After completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.

    • Pour the residue into ice-cold water and acidify with dilute hydrochloric acid to a pH of 2-3.

    • The precipitated solid is filtered, washed with cold water until the washings are neutral, and then dried.

    • Recrystallize the crude product from ethanol to obtain pure 5-(2-(benzyloxy)phenyl)-1,3,4-oxadiazole-2-thiol.

Causality Behind Experimental Choices:

  • Potassium Hydroxide: Acts as a base to deprotonate the hydrazide, making it a more potent nucleophile to attack the carbon of carbon disulfide. It also facilitates the final cyclization step.

  • Carbon Disulfide: Provides the one-carbon unit required for the formation of the oxadiazole ring.

  • Acidification: Protonates the intermediate potassium salt to precipitate the final thiol product.

Expected Outcome: This method generally affords the desired oxadiazole-2-thiol in good yields. The product can be characterized by its melting point and spectroscopic data. The presence of the thiol group can be confirmed by the disappearance of the N-H protons of the hydrazide and the appearance of a characteristic S-H peak in the IR or ¹H NMR spectrum (if not in its thione tautomeric form).

Mandatory Visualization:

workflow start This compound reagents 1. KOH, Ethanol 2. CS2, Reflux start->reagents step1 Cyclization reagents->step1 product 5-(2-(Benzyloxy)phenyl)-1,3,4- oxadiazole-2-thiol step1->product

Caption: Synthesis of an oxadiazole-2-thiol derivative.

II. Synthesis of Pyrazolines: Accessing Biologically Active Five-Membered Heterocycles

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known for their wide range of pharmacological activities. A common route to pyrazolines involves the reaction of chalcones with hydrazines.

A. Protocol: Synthesis of Pyrazolines from Chalcones

This protocol involves a two-step synthesis. First, a chalcone is prepared via a Claisen-Schmidt condensation of a substituted acetophenone with an appropriate aldehyde. Then, the chalcone is reacted with this compound to yield the corresponding pyrazoline derivative.

Experimental Protocol:

  • Chalcone Synthesis (Claisen-Schmidt Condensation):

    • In a flask, dissolve a substituted acetophenone (1.0 eq.) and a suitable aromatic aldehyde (1.0 eq.) in ethanol.

    • Add an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide dropwise at room temperature.

    • Stir the reaction mixture for 12-24 hours. The formation of a precipitate indicates product formation.

    • Filter the precipitated chalcone, wash with cold water, and recrystallize from ethanol.

  • Pyrazoline Synthesis:

    • In a round-bottom flask, dissolve the synthesized chalcone (1.0 eq.) and this compound (1.0 eq.) in glacial acetic acid (15 mL).

    • Reflux the reaction mixture for 6-8 hours.

    • Monitor the reaction by TLC.

  • Work-up and Purification:

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • The solid product that separates out is collected by filtration, washed with water, and dried.

    • Purify the crude product by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Strong Base in Chalcone Synthesis: Catalyzes the Claisen-Schmidt condensation by deprotonating the α-carbon of the acetophenone, generating an enolate which then attacks the aldehyde.

  • Glacial Acetic Acid in Pyrazoline Synthesis: Acts as a solvent and a catalyst for the cyclization reaction between the chalcone and the hydrazide.

Expected Outcome: This method provides a straightforward route to substituted pyrazolines. The yields are generally moderate to good. The products can be characterized by standard spectroscopic methods.

Mandatory Visualization:

workflow cluster_0 Chalcone Synthesis cluster_1 Pyrazoline Synthesis start1 Acetophenone + Aldehyde step1 Claisen-Schmidt Condensation (Base, Ethanol) start1->step1 chalcone Chalcone Intermediate step1->chalcone step2 Cyclization (Glacial Acetic Acid, Reflux) chalcone->step2 start2 This compound start2->step2 product Substituted Pyrazoline step2->product

Caption: Two-step synthesis of pyrazoline derivatives.

III. Synthesis of 1,2,4-Triazoles: Core Structures in Antifungal and Herbicidal Agents

1,2,4-Triazoles are a class of five-membered heterocycles that are integral to many antifungal drugs and herbicides[2]. Their synthesis from this compound can be accomplished through various routes.

A. Protocol: Synthesis of 3,5-Disubstituted-1,2,4-Triazoles from Amidines

This method involves the condensation of this compound with an amidine hydrochloride in the presence of a base.

Experimental Protocol:

  • Reaction Setup:

    • In a round-bottom flask, suspend the desired amidine hydrochloride (1.0 eq.) in a suitable solvent like n-butanol or pyridine.

    • Add this compound (1.0 eq.) to the suspension.

  • Reaction:

    • Add a base such as potassium carbonate (2.0 eq.) or triethylamine (2.0 eq.) to the mixture.

    • Reflux the reaction mixture for 12-24 hours, monitoring the progress by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Add water to the residue and extract the product with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

  • Amidine Hydrochloride: Provides the N-C-N fragment necessary for the formation of the triazole ring.

  • Base: Neutralizes the hydrochloride salt of the amidine and facilitates the condensation and subsequent cyclization reactions.

  • High Boiling Point Solvent: The reaction often requires elevated temperatures to drive the cyclization to completion.

Expected Outcome: This protocol can provide access to a variety of 3,5-disubstituted-1,2,4-triazoles. The yields can be variable depending on the substrates used.

Mandatory Visualization:

workflow start This compound + Amidine Hydrochloride step1 Condensation & Cyclization (Base, Reflux) start->step1 product 3,5-Disubstituted-1,2,4-triazole step1->product

Caption: Synthesis of 1,2,4-triazoles from amidines.

Biological Significance and Future Perspectives

The heterocyclic compounds synthesized from this compound are of significant interest due to their potential biological activities.

  • 1,3,4-Oxadiazoles: Derivatives of this scaffold have demonstrated a wide array of pharmacological effects, including potent antimicrobial and antifungal activities[3]. The presence of the 2-(benzyloxy)phenyl moiety can enhance lipophilicity, potentially improving cell membrane permeability and biological activity.

  • Pyrazolines: These compounds are well-known for their diverse bioactivities. The introduction of a benzyloxyphenyl group may lead to novel compounds with enhanced or specific pharmacological profiles.

  • 1,2,4-Triazoles: This class of compounds is renowned for its potent antifungal properties, with several commercially successful drugs based on this core structure[2]. Synthesizing new triazole derivatives from this compound could lead to the discovery of novel antifungal agents with improved efficacy or a broader spectrum of activity.

The benzyloxy group in these synthesized heterocycles can also serve as a protecting group for a phenolic hydroxyl. Deprotection via catalytic hydrogenation can provide another avenue for structural diversification and the synthesis of compounds with different biological properties.

References

  • Zarghi, A., et al. (2005). Design and synthesis of new 2-substituted-5-(2-benzylthiophenyl)-1,3,4-oxadiazoles as benzodiazepine receptor agonists. Bioorganic & Medicinal Chemistry Letters, 15(12), 3126-3129. [Link]

  • Hussein, F. H. S., Hawaiz, F. E., & Azeez, H. J. (Year). Microwave Induced Synthesis of Pyrazoline Compounds Containing Substituted Benzyloxy Phenyl Ring System. Journal Name, Volume(Issue), Pages. [Please note: A complete citation could not be generated as the original source was not fully available in the search results.]
  • Muhi-eldeen, Z., et al. (2008). Antimicrobial Activity of Some New Oxadiazole Derivatives. Jordan Journal of Chemistry, 3(3), 233-243. [Link]

  • Koparir, M., et al. (Year). The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2-thion Ring as Potential Antimicrobial Agents. Journal Name, Volume(Issue), Pages. [Please note: A complete citation could not be generated as the original source was not fully available in the search results.]
  • Wang, L., et al. (2020). Discovery of novel triazoles containing benzyloxy phenyl isoxazole side chain with potent and broad-spectrum antifungal activity. European Journal of Medicinal Chemistry, 187, 111957. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting guide for the purification of 2-(Benzyloxy)benzohydrazide.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-(Benzyloxy)benzohydrazide

Welcome to the technical support guide for the purification of this compound. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently asked questions (FAQs). Our goal is to move beyond simple protocols by explaining the scientific principles behind each step, ensuring you can adapt and overcome challenges in your own experiments.

Overview: The Synthesis & Purification Landscape

The most common route to synthesizing this compound is the hydrazinolysis of a corresponding ester, such as methyl 2-(benzyloxy)benzoate, with hydrazine hydrate. While straightforward in principle, the reaction's success and the subsequent purification are highly dependent on controlling reaction conditions and understanding potential side products. Purification challenges often originate from the initial reaction step.

The diagram below illustrates the typical synthesis pathway and the points where common impurities may arise.

cluster_reaction Synthesis Stage cluster_purification Purification Stage cluster_impurities Common Impurities StartEster Methyl 2-(benzyloxy)benzoate Reaction Hydrazinolysis StartEster->Reaction UnreactedEster Unreacted Ester StartEster->UnreactedEster Hydrazine Hydrazine Hydrate Hydrazine->Reaction ExcessHydrazine Excess Hydrazine (Water Soluble) Hydrazine->ExcessHydrazine CrudeProduct Crude this compound Reaction->CrudeProduct Diacylhydrazide 1,2-Diacylhydrazine (Side Product) Reaction->Diacylhydrazide Side Reaction (Less Common in this route) PureProduct Pure Product CrudeProduct->PureProduct Purification (Recrystallization / Chromatography) UnreactedEster->CrudeProduct Incomplete Reaction ExcessHydrazine->CrudeProduct Excess Reagent

Caption: Synthesis pathway and origin of common impurities.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound.

Q1: My crude product yield is very low after the initial reaction and work-up. What went wrong?

A1: Low crude yield is typically a result of an incomplete reaction or product loss during work-up.

  • Causality (Incomplete Reaction): Hydrazinolysis of esters can be slow, especially with sterically hindered esters. The benzyloxy group at the ortho position can reduce the electrophilicity of the carbonyl carbon, slowing the nucleophilic attack by hydrazine.

  • Troubleshooting Steps:

    • Extend Reaction Time/Increase Temperature: Monitor the reaction using Thin-Layer Chromatography (TLC) until the starting ester spot has completely disappeared.[1] Gently heating the reaction (e.g., to 50-60°C) can significantly increase the rate, though this should be done cautiously to avoid side reactions.

    • Excess Hydrazine: Ensure you are using a sufficient excess of hydrazine hydrate (typically 3-5 equivalents) to drive the reaction to completion. However, using a massive excess can complicate the work-up.

    • Work-up Loss: this compound has some solubility in water. During the work-up, washing with excessive amounts of water or using water that is not ice-cold can lead to significant product loss. Precipitate the product by adding the reaction mixture to ice-cold water, and wash the collected solid sparingly with more ice-cold water.[2]

Q2: My product has oiled out or won't crystallize after the work-up. How can I solidify it?

A2: The failure to crystallize is often due to the presence of impurities that disrupt the crystal lattice formation. Unreacted starting materials or residual solvents are common culprits.

  • Causality (Impurities): The presence of the liquid starting ester (methyl 2-(benzyloxy)benzoate) can act as a solvent for your product, preventing it from solidifying.

  • Troubleshooting Steps:

    • Trituration: Add a small amount of a non-polar solvent in which your product is insoluble but the oily impurity is soluble (e.g., cold diethyl ether or hexane). Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. This provides energy and a surface for nucleation, often inducing crystallization.

    • Solvent Removal: Ensure all volatile solvents from the reaction (e.g., ethanol if used as a co-solvent) are completely removed under reduced pressure.

    • Purity Check: Run a TLC or ¹H NMR of the crude oil. If a large amount of starting material is present, it may be more efficient to purify via column chromatography rather than forcing a difficult crystallization.

Q3: My recrystallization attempt resulted in poor recovery, or the product is still impure. What should I do?

A3: Recrystallization is the most effective method for purifying this compound, but its success hinges on selecting the right solvent system.[2][3]

  • Causality (Solvent Choice): The ideal solvent is one in which the product is highly soluble when hot and poorly soluble when cold. Impurities, conversely, should be either insoluble in the hot solvent or highly soluble in the cold solvent. Ethanol or an ethanol/water mixture is often effective for benzohydrazides.[4][5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization.

  • Crystallization: To the hot, clear ethanol solution, add hot water dropwise until the solution just begins to turn cloudy (this is the saturation point).

  • Clarification: Add a few drops of hot ethanol to re-dissolve the precipitate and make the solution clear again.[5]

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Collection: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel), wash them with a small amount of ice-cold ethanol/water mixture, and dry them thoroughly.

Solvent SystemSuitability for ProductSuitability for Impurities (e.g., Ester)
Ethanol Good solubility hot, moderate solubility cold.Good solubility.
Ethanol/Water High solubility hot, very low solubility cold.Impurities may stay in the mother liquor.
Isopropanol Similar to ethanol.Good solubility.
Toluene Low solubility even when hot.High solubility.

Table 1: Comparison of potential recrystallization solvents.

Q4: My TLC plate shows multiple spots. How can I identify the product and impurities?

A4: TLC is your primary tool for assessing reaction progress and purity. The polarity of the compounds determines their retention factor (Rf).

  • Spot Identification:

    • Starting Ester (Methyl 2-(benzyloxy)benzoate): Least polar component (highest Rf).

    • Product (this compound): More polar than the ester due to the -NHNH₂ group, which can hydrogen bond with the silica plate (intermediate Rf).

    • Starting Acid (2-(Benzyloxy)benzoic acid): If present, this will be very polar and may streak or remain at the baseline (lowest Rf).

    • Visualization: Use a UV lamp (254 nm) to visualize the spots. Staining with potassium permanganate can also be effective.

Q5: Column chromatography isn't providing good separation. How can I optimize it?

A5: When recrystallization fails, column chromatography is the next step.[6] Poor separation is usually due to an incorrect choice of mobile phase (eluent).

  • Causality (Eluent Polarity): The eluent must have the right polarity to move the components along the column at different rates. If it's too polar, everything will elute together quickly. If it's not polar enough, everything will remain adsorbed to the silica gel.

  • Troubleshooting & Protocol:

    • Find the Right Eluent: Use TLC to determine the optimal solvent system. Aim for a system that gives your product an Rf value of ~0.3. A good starting point is a mixture of Hexane and Ethyl Acetate.

    • Slurry Pack the Column: Always pack the column with a slurry of silica gel in your non-polar solvent. This prevents air bubbles and channels, which lead to poor separation.

    • Load the Sample Correctly: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent, and carefully load the resulting dry powder onto the top of the column. This "dry loading" method provides much sharper bands than loading a liquid sample.

  • Preparation: Select a column of appropriate size. As a rule of thumb, use about 50g of silica gel for every 1g of crude material.

  • Packing: Prepare a slurry of silica gel in hexane (or the least polar component of your eluent). Pour it into the column and allow it to pack under gentle pressure or gravity, ensuring a flat, undisturbed surface.

  • Loading: Dry-load the sample as described above.

  • Elution: Begin eluting with the determined solvent system (e.g., 70:30 Hexane:Ethyl Acetate). Collect fractions and monitor them by TLC.

  • Gradient Elution (if needed): If separation is still difficult, you can start with a less polar eluent to remove non-polar impurities first, and then gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate) to elute your product.

Q6: My NMR or IR spectrum shows unexpected peaks. What are they?

A6: Unexpected peaks are definitive evidence of impurities. Comparing your spectrum to a reference is key.[7]

  • ¹H NMR Spectroscopy:

    • Unreacted Ester: Look for a sharp singlet around 3.8-3.9 ppm, corresponding to the methyl ester (-OCH₃) group.

    • Benzyl Alcohol (from hydrolysis of benzyl chloride starting material): A broad singlet for the -OH proton and a singlet around 4.6 ppm for the benzylic -CH₂OH protons might be visible.

  • FT-IR Spectroscopy:

    • Product: Expect to see N-H stretches (two bands for the -NH₂ group) around 3200-3400 cm⁻¹, a C=O (Amide I) stretch around 1640-1660 cm⁻¹, and an N-H bend (Amide II) around 1600 cm⁻¹.[7]

    • Unreacted Ester: The most telling peak would be a C=O stretch at a higher frequency than the amide, typically around 1720-1740 cm⁻¹.

    • Unreacted Carboxylic Acid: A very broad O-H stretch from 2500-3300 cm⁻¹ and a C=O stretch around 1700 cm⁻¹.

Reference Data for Pure this compound

PropertyExpected Value/Observation
Appearance White to off-white solid
Melting Point ~110-115 °C (Varies with purity)
¹H NMR (DMSO-d₆) δ ~9.5 (s, 1H, -CONH-), δ 7.2-7.8 (m, 9H, Ar-H), δ ~5.2 (s, 2H, -OCH₂Ph), δ ~4.5 (s, 2H, -NH₂)
¹³C NMR (DMSO-d₆) δ ~166 (C=O), δ ~155 (C-OBn), δ ~115-138 (Ar-C), δ ~70 (-OCH₂Ph)
FT-IR (KBr, cm⁻¹) ~3305, 3200 (N-H stretch), ~1645 (C=O stretch), ~1580 (N-H bend)

Table 2: Expected analytical data for characterization. Note: NMR shifts are approximate and can vary based on solvent and concentration.

Systematic Troubleshooting Workflow

Use the following decision tree to guide your purification strategy.

start Analyze Crude Product by TLC single_spot Is there a single major spot? start->single_spot recrystallize Proceed with Recrystallization single_spot->recrystallize Yes multiple_spots Multiple spots observed single_spot->multiple_spots No check_purity Check Purity of Crystals (TLC, NMR) recrystallize->check_purity pure Product is Pure check_purity->pure Purity Confirmed impure Still Impure check_purity->impure Purity Not Met column Perform Column Chromatography impure->column spot_id Are spots well-separated on TLC? multiple_spots->spot_id spot_id->column Yes (Rf Δ > 0.15) optimize_tlc Optimize TLC solvent system spot_id->optimize_tlc No column->check_purity optimize_tlc->column

Caption: A decision-making workflow for purification.

References

  • Synthesis and bioactivity of benzohydrazide derivatives. (2020). Biointerface Research in Applied Chemistry. Available at: [Link]

  • CN109796368B - Synthesis method of N' - [ (2S,3S) -2- (benzyloxy) pentan-3-yl ] formylhydrazine - Google Patents.
  • 2-(2-Benzyloxy-3-methoxyphenyl)-1H-benzimidazole. (2006). ResearchGate. Available at: [Link]

  • 2-(Benzyloxy)benzaldehyde | C14H12O2 | CID 344784 - PubChem. Available at: [Link]

  • Benzoylhydrazine | C7H8N2O | CID 11955 - PubChem. Available at: [Link]

  • 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. (2017). MDPI. Available at: [Link]

  • WO2002055508A1 - Method for preparing 2-(2-hydroxyphenyl)-2h-benzotriazole - Google Patents.
  • (E)-2-Chloro-N'-(4-hy-droxy-benzyl-idene)-benzohydrazide. (2010). PubMed. Available at: [Link]

  • 1D AND 2D NMR STUDIES OF 2–(2–(BENZYLOXY)–3–METHOXYPHENYL)–1H–BENZIMIDAZOLE. ResearchGate. Available at: [Link]

  • US4431840A - Process for preparing 2-benzoylbenzoic acids - Google Patents.
  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (2023). MDPI. Available at: [Link]

  • Crystal structure of 2-[2-(benzyloxy)benzylidene]malononitrile. (2013). PMC - PubMed Central. Available at: [Link]

  • Column Chromatography. (n.d.). Magritek. Available at: [Link]

  • Recrystallization of Impure Benzoic Acid. (2019). ResearchGate. Available at: [Link]

  • Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. (2022). PMC - PubMed Central. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. (2024). ResearchGate. Available at: [Link]

  • Hydrazine, 1,2-dimethyl-, dihydrochloride. Organic Syntheses Procedure. Available at: [Link]

  • Synthesis and Characterization of Some New Hydrazides and Their Derivatives. (2015). ResearchGate. Available at: [Link]

  • Supporting Information For Porous cross-linked polymer TTEB@Ir-catalyzed the selective synthesis of acylhydrazone and benzenesulfonylhydrazone derivatives. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of 2′-Deoxy-9-deaza Nucleosides Using Heck Methodology. (2018). PMC - PubMed Central. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. (2024). ResearchGate. Available at: [Link]

  • Purifying method of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine - Google Patents.
  • Column Chromatography in Pharmaceutical Analysis. (2022). Research and Reviews. Available at: [Link]

  • US3466327A - Benzoic acid hydrazide derivatives and compositions - Google Patents.
  • CN103408454A - Preparation method of hydrazide compound - Google Patents.
  • Synthesis and Pharmacological Profile of Hydrazide Compounds. (2022). Research Journal of Pharmacy and Technology. Available at: [Link]

  • 2-Fluoro-N'-(2-hy-droxy-benzyl-idene)benzohydrazide. (2010). PubMed. Available at: [Link]

Sources

Identifying and minimizing side products in 2-(Benzyloxy)benzohydrazide reactions.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(Benzyloxy)benzohydrazide Reactions

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. As a key building block, the purity and reactivity of this compound are paramount to the success of subsequent transformations. This document provides in-depth, experience-driven answers to common challenges, focusing on the identification and minimization of side products to optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Synthesis & Purity of this compound

Question 1: I'm observing low yields during the hydrazinolysis of methyl 2-(benzyloxy)benzoate. What are the primary causes and how can I improve the conversion?

Answer: Low yields in the conversion of the parent ester to this compound are a frequent issue, typically stemming from two main sources: reagent quality and competing hydrolysis reactions.

  • Causality—Reagent Integrity: The most common culprit is the quality of the hydrazine hydrate. Hydrazine hydrate is hygroscopic and can readily absorb atmospheric carbon dioxide to form hydrazine carbonate. This effectively reduces the molar quantity of active hydrazine available for the nucleophilic acyl substitution, leading to incomplete conversion.[1]

  • Causality—Side Reactions: The second major issue is the hydrolysis of either the starting ester or the product hydrazide back to the corresponding carboxylic acid, 2-(benzyloxy)benzoic acid. This is particularly prevalent if the reaction is run for extended periods at high temperatures or if there is significant water content in the reaction medium.

Troubleshooting Protocol:

  • Reagent Verification: Use a fresh bottle of high-purity hydrazine hydrate or verify the concentration of an older bottle via titration.

  • Stoichiometry: Employ a slight excess of hydrazine hydrate (typically 1.5 to 3 equivalents) to drive the reaction to completion.

  • Temperature Control: While heating is necessary, excessive temperatures can promote side reactions. Refluxing in ethanol is a standard and effective condition.[2] For sensitive substrates, consider running the reaction at a lower temperature for a longer duration.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.[1] Pouring the reaction mixture into cold water is a highly effective method for precipitating the hydrazide while leaving the more soluble hydrazine hydrate and salts in the aqueous phase.

dot

Synthesis_Pathway Start Methyl Salicylate Step1 Benzylation (BnBr, K2CO3, Acetone) Start->Step1 Intermediate Methyl 2-(Benzyloxy)benzoate Step1->Intermediate Williamson Ether Synthesis Side1 Side Product: Unreacted Methyl Salicylate Step1->Side1 Step2 Hydrazinolysis (NH2NH2·H2O, EtOH, Reflux) Intermediate->Step2 Product This compound (Desired Product) Step2->Product Nucleophilic Acyl Substitution Side2 Side Product: 2-(Benzyloxy)benzoic Acid (Hydrolysis) Step2->Side2 H2O Side3 Side Product: N,N'-bis(2-(benzyloxy)benzoyl)hydrazine Step2->Side3 Excess Ester

Caption: Synthetic route to this compound and key side products.

Question 2: My purified this compound shows an extra peak in the NMR and a broad OH stretch in the IR. What is this common impurity?

Answer: This spectroscopic evidence strongly points to the presence of 2-(benzyloxy)benzoic acid . This is the most common process-related impurity.

  • Formation Mechanism: It forms via hydrolysis of the methyl 2-(benzyloxy)benzoate starting material during the hydrazinolysis step, especially if the reaction conditions are not strictly anhydrous or if the work-up involves pH adjustments that can saponify the ester. It can also arise from the hydrolysis of the product hydrazide itself, although this is generally less favorable.

  • Spectroscopic Evidence:

    • ¹H NMR: The carboxylic acid proton will appear as a very broad singlet far downfield (>10 ppm).

    • IR Spectroscopy: You will observe a very broad O-H stretch from approximately 2500-3300 cm⁻¹, which is characteristic of a carboxylic acid dimer, in addition to the C=O stretch.

  • Minimization & Removal:

    • Prevention: Ensure anhydrous reaction conditions where possible.

    • Purification: This impurity can be effectively removed during the work-up. Before precipitating the product, perform a basic wash (e.g., with a dilute NaHCO₃ solution). The acidic 2-(benzyloxy)benzoic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while the neutral hydrazide remains in the organic phase. Alternatively, recrystallization from a suitable solvent like ethanol is often sufficient to remove trace amounts.[1]

Category 2: Side Products in Subsequent Reactions

Question 3: I'm attempting a reaction that requires acidic conditions, but I'm seeing significant formation of 2-hydroxybenzohydrazide. What is causing this debenzylation?

Answer: The benzyl ether linkage in this compound is susceptible to cleavage under both acidic and reductive conditions. The unexpected formation of 2-hydroxybenzohydrazide is a classic case of premature deprotection.

  • Mechanism of Acid-Catalyzed Debenzylation: Strong acids can protonate the benzylic ether oxygen, making the benzyl group a good leaving group (as a stable benzyl carbocation). This is a known pathway for benzyl ether cleavage.[3] Even moderate acids, when paired with heat, can facilitate this process over long reaction times.

  • Mechanism of Reductive Debenzylation (Hydrogenolysis): This is the most common method for intentionally removing benzyl groups, typically using H₂ gas with a palladium catalyst (e.g., Pd/C).[4][5] If your downstream reaction involves any form of catalytic hydrogenation, you must assume the benzyl group will be cleaved.

Strategies for Minimization:

  • Avoid Strong Acids: If acidic conditions are required, use the mildest acid possible that will catalyze the desired reaction. Screen weaker acids like acetic acid or employ Lewis acids that are less prone to promoting debenzylation.

  • Temperature Management: Keep the reaction temperature as low as possible. Debenzylation, like most side reactions, has a higher activation energy and will be less competitive at lower temperatures.

  • Protecting Group Strategy: If harsh acidic or reductive conditions are unavoidable, the benzyl ether is not a suitable protecting group. Consider switching to a more robust group, such as a silyl ether (e.g., TBDMS) for acid stability or an acyl group for reduction stability, depending on the specific reaction chemistry.

  • Oxidative Cleavage: In cases where debenzylation is desired but hydrogenolysis is not compatible with other functional groups, oxidative methods using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be employed.[6]

Question 4: In my attempt to form a hydrazone, I am isolating a high-melting point, poorly soluble solid that is not my desired product. What could it be?

Answer: This observation is highly characteristic of azine formation . An azine is formed when two molecules of the aldehyde (or ketone) react with one molecule of hydrazine, or more commonly in this context, when the initially formed hydrazone reacts with a second molecule of the aldehyde.

Another possibility is the formation of a diacylhydrazine , where a second molecule of the hydrazide acylates the terminal nitrogen of another. However, azine formation is more common in hydrazone synthesis.

  • Mechanism of Azine Formation: R-CHO + H₂N-NH-R' → R-CH=N-NH-R' (Hydrazone) R-CH=N-NH-R' + R-CHO → R-CH=N-N=CH-R (Azine) + H₂O + R'-H This side reaction is often catalyzed by trace acid and driven by the removal of water.[7]

Minimization Techniques:

  • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the this compound relative to the aldehyde/ketone to ensure the carbonyl compound is the limiting reagent.

  • Addition Order: Add the aldehyde slowly to the solution of the hydrazide. This maintains a low instantaneous concentration of the aldehyde, disfavoring the second addition step.

  • pH Control: Maintain neutral or very mildly acidic conditions (a catalytic amount of acetic acid is often sufficient).[2] Strongly acidic conditions can accelerate both hydrazone formation and its subsequent side reactions.[7]

  • Temperature: Run the reaction at room temperature or with gentle heating. High temperatures can promote the formation of the more thermodynamically stable azine.

Troubleshooting Summary & Analytical Workflow

The following table summarizes common issues and recommended actions.

Problem Observed Potential Cause(s) Recommended Solution(s) Analytical Check
Low Yield of Hydrazide 1. Poor quality hydrazine hydrate.2. Hydrolysis to carboxylic acid.1. Use fresh hydrazine hydrate; use 1.5-3 eq.2. Use anhydrous solvent; avoid excessive heat.TLC, ¹H NMR
Product Contaminated with Starting Ester Incomplete reaction.Increase reaction time or temperature moderately; use excess hydrazine.TLC, ¹H NMR
Loss of Benzyl Group Reaction conditions are too acidic or reductive.Use milder acids; avoid catalytic hydrogenation; lower reaction temperature.Mass Spec, ¹H NMR
Formation of Insoluble Byproduct Azine or diacylhydrazine formation.Control stoichiometry (slight excess of hydrazide); slow addition of aldehyde.Melting Point, Solubility Test, NMR
Reaction Mixture Darkens / Complex Mixture Oxidation of the hydrazide moiety.Run reaction under an inert atmosphere (N₂ or Ar); avoid oxidizing agents.TLC (streaking), Mass Spec

dot

Troubleshooting_Workflow Problem Problem Observed in Reaction LowYield Low Yield / Incomplete Conversion Problem->LowYield e.g. TLC shows starting material Impurity Unexpected Peaks in Spectra Problem->Impurity e.g. Extra spots/peaks Debenzylation Loss of Benzyl Group (Mass Spec / NMR) Problem->Debenzylation e.g. Wrong molecular weight Cause_Yield Cause? 1. Reagent Quality 2. Hydrolysis LowYield->Cause_Yield Cause_Impurity Impurity ID? 1. Acidic (COOH) 2. Neutral (Ester) Impurity->Cause_Impurity Cause_Debenzyl Cause? 1. Acidic Conditions 2. Reductive Conditions Debenzylation->Cause_Debenzyl Action_Yield Action: - Use fresh/excess NH2NH2 - Ensure anhydrous conditions Cause_Yield->Action_Yield Action_Acid Action: - Basic wash (NaHCO3) - Recrystallize Cause_Impurity->Action_Acid Broad OH in IR Action_Ester Action: - Push reaction harder - Column chromatography Cause_Impurity->Action_Ester Ester peaks in NMR Action_Debenzyl Action: - Use milder acid/temp - Avoid H2/Pd conditions Cause_Debenzyl->Action_Debenzyl Confirm Confirm Purity via TLC/NMR/MS Action_Yield->Confirm Action_Acid->Confirm Action_Ester->Confirm Action_Debenzyl->Confirm

Caption: A logical workflow for troubleshooting common issues.

Experimental Protocols

Protocol 1: High-Purity Synthesis of this compound

This protocol is optimized to minimize hydrolysis and drive the reaction to completion.

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add methyl 2-(benzyloxy)benzoate (1.0 eq).

  • Reagents: Add ethanol (approx. 5-10 mL per gram of ester) followed by hydrazine hydrate (2.0 eq, high purity).

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexane eluent), observing the disappearance of the starting ester spot.

  • Work-up: Once the reaction is complete, cool the flask to room temperature, then place it in an ice-water bath for 30 minutes.

  • Precipitation: Pour the cold slurry into a beaker of ice-cold deionized water (approx. 10x the volume of ethanol used). A white precipitate should form immediately.

  • Isolation: Stir the aqueous slurry for 15-20 minutes, then collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water to remove excess hydrazine hydrate and any water-soluble byproducts.

  • Drying: Dry the purified product under vacuum to yield this compound as a white solid. Purity can be confirmed by NMR and melting point analysis.

Protocol 2: Purification via Recrystallization

This is the most effective method for removing trace impurities like the starting ester or the corresponding carboxylic acid.[1]

  • Solvent Selection: Ethanol is a commonly used and effective solvent for this compound.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin as the solution cools.

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal precipitation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold ethanol.

  • Drying: Dry the crystals under vacuum.

References

  • Biointerface Research in Applied Chemistry. (2020). Synthesis and bioactivity of benzohydrazide derivatives. [Link]

  • The Journal of Organic Chemistry. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. [Link]

  • ResearchGate. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. [Link]

  • National Institutes of Health. (n.d.). Construction of a Bicyclic β-Benzyloxy and β-Hydroxy Amide Library through a Multicomponent Cyclization Reaction. [Link]

  • ResearchGate. (n.d.). Synthesis of R-benxyloxy benzaldehydes 2i-o from hydroxybenzaldehyde and benzyl chlorides 1i-o. [Link]

  • YouTube. (2020). Synthesis of Benzoic acid from Benzaldehyde. [Link]

  • Journal of Chemical Health Risks. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. [Link]

  • Google Patents. (n.d.). Method for the hydrolysis of hydrazones.
  • Google Patents. (n.d.). Synthesis method of N' - [ (2S,3S) -2- (benzyloxy) pentan-3-yl ] formylhydrazine.
  • ResearchGate. (n.d.). Direct synthesis of 2-(benzylamino)benzoic acids by using benzaldehydes and 2-aminobenzoic acids with catalysis of p-toluenesulfonic acid. [Link]

  • Organic Syntheses. (2023). Visible-light-mediated Oxidative Debenzylation of 3-O- Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. [Link]

  • Google Patents. (n.d.). Process for preparing 2-hydroxybenzoic aldehydes.
  • PubMed. (n.d.). Free radicals produced during the oxidation of hydrazines by hypochlorous acid. [Link]

  • MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

  • Organic Chemistry Portal. (n.d.). Hydrazide synthesis by oxidation or hydrolysis. [Link]

  • SiliCycle. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. [Link]

  • ResearchGate. (n.d.). The chemistry of hydrazides. [Link]

  • Google Patents. (n.d.). Synthetic process of 2-benzoylbenzoic acid.
  • Defense Technical Information Center. (n.d.). Oxidation of Hydrazine in Aqueous Solutions. [Link]

  • Google Patents. (n.d.). Method for preparing (2S, 3R)
  • MDPI. (n.d.). Hydrazine Oxidation in Aqueous Solutions I: N4H6 Decomposition. [Link]

  • ResearchGate. (2018). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. [Link]

  • Quora. (2018). How to convert benzoic acid from Benzaldehyde. [Link]

  • Raines Lab, University of Wisconsin-Madison. (2008). Hydrolytic Stability of Hydrazones and Oximes. [Link]

  • ACS Publications. (n.d.). Total Synthesis of Lucidimines/Ganocalicines A/B, Sinensine E, and Ganocochlearine E. [Link]

  • MDPI. (n.d.). 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. [Link]

  • Jefferson Digital Commons. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. [Link]

  • Chemistry Research Journal. (n.d.). Synthesis and characterization of Benzoic Acid. [Link]

  • National Institutes of Health. (n.d.). Benzoylhydrazine. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-hydroxy-3-(o-tolyloxy)benzaldehyde. [Link]

  • Google Patents. (n.d.).

Sources

Challenges in the scale-up of 2-(Benzyloxy)benzohydrazide synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(Benzyloxy)benzohydrazide. This document is intended for researchers, chemists, and process development professionals who are working on or scaling up this important synthesis. Here, we will delve into the common challenges encountered during this process and provide practical, science-backed solutions in a comprehensive question-and-answer format. Our goal is to equip you with the expertise to troubleshoot issues, optimize your reaction conditions, and ensure a safe and efficient scale-up.

Overview of the Core Synthesis

The most prevalent and industrially relevant method for synthesizing this compound involves the hydrazinolysis of a corresponding 2-(benzyloxy)benzoic acid ester, typically the methyl or ethyl ester. This reaction is a nucleophilic acyl substitution where hydrazine acts as the nucleophile, displacing the alkoxy group of the ester to form the desired hydrazide.

The general reaction scheme is as follows:

  • Step 1: Esterification of 2-hydroxybenzoic acid (salicylic acid) followed by benzylation of the phenolic hydroxyl group, or benzylation first followed by esterification, to yield methyl 2-(benzyloxy)benzoate.

  • Step 2: Hydrazinolysis of the resulting ester with hydrazine hydrate to produce this compound.

While seemingly straightforward, this process presents several challenges, particularly during scale-up, ranging from reaction kinetics and impurity formation to product isolation and the safe handling of hazardous reagents.

Visualizing the Workflow

The following diagram illustrates the typical two-step synthesis pathway.

Synthesis_Workflow cluster_0 Step 1: Starting Material Synthesis cluster_1 Step 2: Hydrazinolysis Methyl_2_benzyloxybenzoate Methyl 2-(benzyloxy)benzoate Product This compound Methyl_2_benzyloxybenzoate->Product Reflux in Ethanol Salicylic_Acid Salicylic Acid Salicylic_Acid->Methyl_2_benzyloxybenzoate Esterification & Benzylation Benzyl_Chloride Benzyl Chloride / K2CO3 Benzyl_Chloride->Methyl_2_benzyloxybenzoate Methanol_H2SO4 Methanol / H2SO4 Methanol_H2SO4->Methyl_2_benzyloxybenzoate Hydrazine_Hydrate Hydrazine Hydrate (N2H4·H2O) Hydrazine_Hydrate->Product

Caption: General synthesis workflow for this compound.

Troubleshooting Guide: From Lab Bench to Scale-Up

This section addresses specific problems that may arise during the synthesis. Each question is designed to reflect a real-world challenge, followed by a detailed explanation of the underlying causes and actionable solutions.

Stage 1: The Hydrazinolysis Reaction

Q1: My hydrazinolysis reaction is sluggish or incomplete, even after prolonged reflux. What are the likely causes and how can I fix this?

A1: Incomplete conversion is a common hurdle. Several factors can contribute to this issue:

  • Insufficient Hydrazine: While a stoichiometric amount of hydrazine is theoretically required, in practice, an excess is often necessary to drive the reaction to completion. On a larger scale, mass transfer limitations can also play a role.

    • Solution: Increase the molar excess of hydrazine hydrate. A common starting point is 1.5 to 3.0 equivalents. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal amount for your specific scale.[1]

  • Solvent Choice: The polarity and boiling point of the solvent are critical. Alcohols like ethanol or methanol are typically used because they effectively dissolve both the ester and hydrazine hydrate, and their boiling points allow for sufficient reaction temperatures.

    • Solution: Ensure your solvent is anhydrous if possible, as water can sometimes slow the reaction. Ethanol is generally a good choice. For higher temperatures, n-butanol can be considered, but be mindful of potential side reactions.

  • Temperature: The reaction is typically performed at reflux. A temperature that is too low will result in slow reaction rates.

    • Solution: Confirm that your heating mantle and condenser are functioning correctly to maintain a steady reflux. Ensure adequate agitation to promote mixing, which is especially important at a larger scale.

Q2: I'm observing a significant amount of a by-product that is difficult to separate from my desired this compound. What could this be?

A2: The most probable by-product is the 1,2-diacylhydrazine (N,N'-bis(2-(benzyloxy)benzoyl)hydrazine). This impurity forms when a molecule of the already-formed product reacts with another molecule of the starting ester.

  • Mechanism of Formation: The newly formed hydrazide still possesses a nucleophilic -NH2 group that can compete with hydrazine for the ester.

  • Mitigation Strategies:

    • Control Stoichiometry: The formation of the diacylhydrazine is favored when the concentration of the starting ester is high relative to hydrazine. Using a larger excess of hydrazine hydrate will statistically favor the reaction of the ester with hydrazine rather than the product.

    • Addition Strategy: On a larger scale, consider adding the ester solution slowly to the heated solution of hydrazine hydrate. This maintains a high concentration of hydrazine throughout the reaction, minimizing the chance for the product to react with the ester.[2]

Stage 2: Work-up and Product Isolation

Q3: After cooling my reaction mixture, the product is precipitating as an oil or a sticky solid, making filtration difficult. How can I achieve a crystalline, filterable product?

A3: Oiling out or forming an amorphous solid is often due to residual solvent, impurities acting as a eutectic mixture, or too rapid a cooling process.

  • Solutions:

    • Controlled Cooling: Allow the reaction mixture to cool slowly to room temperature, then gradually cool further in an ice bath. This slower process encourages the formation of more ordered, larger crystals.

    • Anti-Solvent Addition: If the product is soluble in the reaction solvent (e.g., ethanol) even at low temperatures, you may need to add an anti-solvent. Water is a common choice for this.[3] Add the water slowly with vigorous stirring until the solution becomes turbid, then allow it to stand for crystallization.

    • Trituration: If you have an oily product, decant the solvent and add a solvent in which the product is poorly soluble but the impurities are soluble (e.g., cold water or a mixture of ether and hexane).[3] Stir or sonicate the mixture. This process, known as trituration, can often induce crystallization and wash away impurities.

Q4: My final product is contaminated with unreacted hydrazine hydrate. How can I effectively remove it?

A4: Hydrazine is toxic and must be removed. Due to its high boiling point and miscibility with many solvents, simple evaporation is often insufficient.

  • Effective Removal Techniques:

    • Aqueous Washes: Thoroughly wash the crude product precipitate with cold water.[4] Hydrazine hydrate is highly soluble in water, while the organic product should have limited solubility.

    • Recrystallization: This is the most robust method for purification.[4] Ethanol is a commonly used solvent for recrystallizing benzohydrazide derivatives.[4][5] The process of dissolving the crude product in a hot solvent and allowing it to cool will leave the more soluble hydrazine behind in the mother liquor.

    • Azeotropic Removal (Advanced): On a larger scale, azeotropic distillation with a solvent like toluene can sometimes be used to remove water and hydrazine, but this requires careful process control.

Stage 3: Purification and Quality Control

Q5: My recrystallized product has a persistent yellow or brown color. What is the source of this color and how can I remove it?

A5: Color impurities often arise from oxidation or other minor side reactions.

  • Decolorization Techniques:

    • Activated Charcoal: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal (typically 1-2% by weight).[4] The charcoal will adsorb colored impurities. Keep the solution hot for a short period (5-10 minutes) and then perform a hot filtration to remove the charcoal before allowing the solution to cool for crystallization. Be cautious, as charcoal can also adsorb some of your product, potentially lowering the yield.

    • Solvent Choice: Ensure the solvent used for recrystallization is of high purity. Impurities in the solvent can introduce color.

Q6: I am concerned about potential ester hydrolysis during the reaction or work-up. How can I detect and prevent this?

A6: Hydrolysis of the starting ester back to 2-(benzyloxy)benzoic acid can occur, especially if there is excess water and the reaction is run under acidic or basic conditions for extended periods.[6][7]

  • Detection:

    • TLC: The carboxylic acid will have a different Rf value than the ester and the hydrazide, often streaking on silica gel plates.

    • Acid-Base Titration: A simple titration of the crude product can quantify the amount of acidic impurity.

  • Prevention:

    • Use Anhydrous Solvents: Minimize the amount of water in the reaction.

    • Neutral Conditions: The hydrazinolysis itself is typically run under neutral to slightly basic conditions. Avoid adding strong acids or bases.

    • Minimize Reaction Time: Do not reflux for an unnecessarily long time once the reaction is complete, as monitored by TLC or HPLC.

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when scaling up this synthesis?

A: The main hazard is hydrazine hydrate . It is toxic, corrosive, and a suspected carcinogen.[8][9]

  • Handling: Always handle hydrazine hydrate in a well-ventilated fume hood.[8] Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9]

  • Quenching: Have a plan for quenching spills and residual hydrazine. A dilute solution of sodium hypochlorite (bleach) can be used to neutralize it, but this reaction is exothermic and should be done with care in a controlled manner.[10]

  • Thermal Hazards: The reaction can be exothermic. When scaling up, ensure the reactor has adequate cooling capacity. Add reagents slowly to control the temperature.

Q: Can I use a different starting material instead of the methyl or ethyl ester?

A: Yes, other activated carboxylic acid derivatives can be used. For instance, reacting 2-(benzyloxy)benzoyl chloride with hydrazine would also yield the desired product. However, the ester route is often preferred for large-scale synthesis due to the lower cost and easier handling of the starting materials compared to acyl chlorides.[11]

Q: What are the best analytical techniques to monitor the reaction progress and final product purity?

A: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): An excellent, rapid method for monitoring the disappearance of the starting ester and the appearance of the product. A common eluent system is a mixture of ethyl acetate and hexane.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion rate and the presence of impurities. This is essential for process control during scale-up.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the final product and can be used to identify impurities if they are present in sufficient concentration.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of the hydrazide functional group (N-H and C=O stretches).

Data and Protocol Summaries

Table 1: Key Reagent Properties and Safety Information
CompoundMolecular Weight ( g/mol )Boiling Point (°C)Key Hazards
Methyl 2-(benzyloxy)benzoate242.27~320Irritant
Hydrazine Hydrate (64% N₂H₄)50.06~120Toxic, Corrosive, Carcinogen[9]
This compound242.27DecomposesIrritant
Ethanol46.0778Flammable
Protocol: Standard Laboratory-Scale Synthesis
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2-(benzyloxy)benzoate (1.0 eq) in ethanol (10-20 mL per gram of ester).

  • Reagent Addition: Add hydrazine hydrate (2.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction's progress by TLC.

  • Cooling & Isolation: Once the reaction is complete, cool the mixture to room temperature, then place it in an ice bath for 1 hour. The product should precipitate as a white solid.

  • Filtration: Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol.

  • Drying: Dry the product under vacuum to a constant weight.

  • Purification (if necessary): Recrystallize the crude product from hot ethanol.

Troubleshooting Decision Tree

The following diagram provides a logical path for diagnosing common issues during the hydrazinolysis step.

Troubleshooting_Tree Start Reaction Start Check_TLC Monitor by TLC after 4h. Is starting material (SM) consumed? Start->Check_TLC Incomplete Problem: Incomplete Reaction Check_TLC->Incomplete No Reaction_Complete Reaction appears complete. Check_TLC->Reaction_Complete Yes Incomplete_Sol1 Action: 1. Add more Hydrazine Hydrate (0.5 eq). 2. Ensure proper reflux temperature. Incomplete->Incomplete_Sol1 Incomplete_Sol2 Action: Continue reflux and monitor every 2h. Incomplete_Sol1->Incomplete_Sol2 Check_Impurity Is a major by-product spot visible on TLC? Reaction_Complete->Check_Impurity Workup Proceed to Work-up and Isolation Check_Impurity->Workup No Impurity_Present Problem: By-product Formation (Likely Diacylhydrazine) Check_Impurity->Impurity_Present Yes Impurity_Sol Note for next batch: - Use larger excess of Hydrazine. - Consider slow addition of ester. Impurity_Present->Impurity_Sol Impurity_Sol->Workup

Caption: Decision tree for troubleshooting the hydrazinolysis reaction.

References

  • CN109796368B - Synthesis method of N' - [ (2S,3S) -2- (benzyloxy) pentan-3-yl ] formylhydrazine - Google Patents. (n.d.).
  • Synthesis and bioactivity of benzohydrazide derivatives. (2020). Biointerface Research in Applied Chemistry.
  • Safety and Handling of Hydrazine - DTIC. (n.d.). Retrieved January 28, 2026, from [Link]

  • Halloran, M. W., Hudecek, C., & Burkart, M. D. (n.d.). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. OSTI.GOV. [Link]

  • Thiemann, T., Hashim, A., Al Falasi, M. B., & Al-Hemyari, A. (n.d.). Reaction of benzoic acids with in situ released hydrazine in the presence of PPh3-BrCCl3 to yield 1,2-diacylhydrazines 16. ResearchGate. [Link]

  • An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters. (n.d.).
  • Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. (n.d.). Molecules.
  • Reactions of Esters. (2021). Chemistry LibreTexts.
  • Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction. (n.d.).
  • Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. (2013). Organic Process Research & Development.
  • LESSON LEARNED - UF | EHS. (2024). Retrieved January 28, 2026, from [Link]

  • Synthesis, characterization and biological applications of substituted benzohydrazide deriv
  • Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. (2024). Journal of Chemical Health Risks.
  • Hydrazinolysis of aryl cinnamates and related esters: the α-effect arises from stabilization of five-membered cyclic transition state. (n.d.).
  • Benzoic acid hydrazide derivatives and compositions. (n.d.).
  • Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. (n.d.). MDPI.
  • mechanism of ester hydrolysis. (2019, January 15). YouTube. [Link]

  • Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. (n.d.). Arabian Journal of Chemistry.
  • Hydrazine - Incident management - GOV.UK. (n.d.). Retrieved January 28, 2026, from [Link]

  • (PDF) Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. (n.d.).
  • 2-(Hydrazinecarbonyl)benzoic acid (EVT-8819906). (n.d.). EvitaChem.
  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applic
  • Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. (2022). RSC Publishing.
  • Hydrazine, 1,2-dimethyl-, dihydrochloride. (n.d.). Organic Syntheses Procedure.
  • A New Procedure for Preparation of Carboxylic Acid Hydrazides. (n.d.).
  • Hydrazine Hydrate. (n.d.). Lanxess. [Link]

  • Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. (n.d.). Journal of Chemical and Pharmaceutical Research.

Sources

Technical Support Center: Stability and Degradation of 2-(Benzyloxy)benzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 2-(Benzyloxy)benzohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its stability testing and degradation pathways. My aim is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your own experiments effectively.

Section 1: Foundational Knowledge & Proactive Stability Management

Understanding the inherent characteristics of this compound is the first step in preventing unwanted degradation and ensuring the integrity of your results.

Core Molecular Profile

This compound is characterized by two key functional groups: a benzohydrazide moiety and a benzyloxy ether linkage. Both contribute to its chemical reactivity and potential instability. The hydrazide group is susceptible to hydrolysis and oxidation, while the benzyloxy group can undergo oxidative cleavage.

PropertyValue / DescriptionSource
Molecular Formula C₁₄H₁₄N₂O₂Inferred from Structure
Molecular Weight 242.27 g/mol Inferred from Structure
Physical Appearance Likely a white to off-white crystalline powder.[1]
Solubility Expected to be soluble in alcohols and polar organic solvents; slightly soluble in water.[1]
Critical Storage and Handling (FAQ)

Question: I received a new batch of this compound. What are the non-negotiable storage requirements?

Answer: Proper storage is paramount to prevent premature degradation. Based on the known sensitivities of related structures like 2-benzyloxybenzyl chloride, you must implement the following conditions immediately upon receipt[2]:

  • Temperature: Store in a refrigerator at 2-8°C.

  • Atmosphere: Store under an inert gas, such as argon or nitrogen, to minimize oxidative degradation.

  • Moisture: The hydrazide functional group is susceptible to hydrolysis. The compound must be stored in a tightly sealed container in a desiccated environment. Avoid frequent opening in humid conditions.[2]

  • Light: Protect from light to prevent potential photolytic degradation. Use amber vials or store the container in a dark place.[2]

Question: My older batch of this compound has a slight yellow tint. Can I still use it?

Answer: A yellow discoloration is a common visual indicator of decomposition[2]. You should not use this material for any sensitive or quantitative experiments without first verifying its purity. The color change likely indicates the formation of oxidative or hydrolytic degradants.

  • Causality: Oxidation at the benzylic position or hydrolysis of the hydrazide can lead to conjugated systems that absorb visible light, appearing yellow.

  • Validation Protocol: Before use, you must re-qualify the batch using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). Compare the purity profile against a reference standard or a freshly opened batch. If significant degradation is observed (>1-2%), a new batch is strongly recommended.[2]

Section 2: Designing a Robust Forced Degradation Study

Forced degradation (or stress testing) is a regulatory requirement and a critical tool for understanding a molecule's intrinsic stability.[3] The goal is to generate degradation products to a level of approximately 5-20%, which is sufficient to identify them and develop a stability-indicating analytical method.[3]

Below is a logical workflow for conducting these studies.

Forced_Degradation_Workflow cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Conditions cluster_analysis Phase 3: Analysis & Identification prep_compound Prepare Stock Solution of this compound (e.g., 1 mg/mL in ACN:H2O) dev_method Develop Preliminary HPLC Method prep_compound->dev_method hydrolysis Hydrolysis (Acidic, Basic, Neutral) dev_method->hydrolysis Apply Stress Conditions (ICH Q1A/Q1B) oxidation Oxidation (e.g., H₂O₂) dev_method->oxidation Apply Stress Conditions (ICH Q1A/Q1B) photolysis Photolysis (UV/Vis Light) dev_method->photolysis Apply Stress Conditions (ICH Q1A/Q1B) thermal Thermal (Dry Heat, Solution) dev_method->thermal Apply Stress Conditions (ICH Q1A/Q1B) analyze_samples Analyze Stressed Samples with HPLC-UV/DAD hydrolysis->analyze_samples oxidation->analyze_samples photolysis->analyze_samples thermal->analyze_samples mass_balance Assess Peak Purity & Calculate Mass Balance analyze_samples->mass_balance lcms Identify Degradants (LC-MS/MS) mass_balance->lcms If significant degradation pathway Elucidate Degradation Pathways lcms->pathway

Caption: Workflow for a forced degradation study.

Section 3: Protocols, Pathways, and Troubleshooting

This section provides detailed protocols for the most common stress conditions and addresses issues you may encounter.

Hydrolytic Degradation

The amide bond within the benzohydrazide moiety is the primary target for hydrolysis.

Step-by-Step Protocol: Hydrolysis

  • Preparation: Prepare three sets of samples by diluting the this compound stock solution with:

    • Acidic: 0.1 M Hydrochloric Acid (HCl)

    • Basic: 0.1 M Sodium Hydroxide (NaOH)

    • Neutral: Purified Water

  • Incubation: Heat the samples at 60-80°C. Monitor the reaction by taking aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).

  • Neutralization: Before analysis, cool the acidic and basic samples to room temperature and neutralize them (add an equimolar amount of base or acid, respectively). This is crucial to prevent further degradation on the HPLC column.

  • Analysis: Analyze all samples by HPLC, including an unstressed control (time zero).

Troubleshooting Hydrolysis

Question: I'm not seeing any degradation under acidic conditions, even after 24 hours at 80°C. What's wrong?

Answer: This is not entirely unexpected. While amides hydrolyze under acidic conditions, the reaction can be slow. There are two primary considerations:

  • Protonation Stability: The hydrazide group can be protonated, which may increase its stability and slow the rate of nucleophilic attack by water.[4]

  • Insufficient Energy: The conditions may not be harsh enough. Before increasing the acid concentration (which can complicate analysis), try increasing the temperature to 90-95°C or extending the time course to 48 hours.

Question: My basic hydrolysis sample shows a very rapid loss of the parent peak and multiple smaller peaks. How do I interpret this?

Answer: Rapid degradation is expected under basic conditions. The hydroxide ion is a strong nucleophile that readily attacks the carbonyl carbon of the amide.

  • Causality: The presence of multiple peaks suggests that the initial degradation products may themselves be unstable and are degrading further. The benzyloxy group might also be susceptible to cleavage under harsh basic conditions at high temperatures.

  • Optimization: Reduce the stress to achieve the target 5-20% degradation. Try lowering the temperature to 40°C, reducing the NaOH concentration to 0.01 M, or shortening the time points significantly (e.g., 0.5, 1, 2, 4 hours).

Oxidative Degradation

The benzylic ether and the hydrazide group are both susceptible to oxidation.

Step-by-Step Protocol: Oxidation

  • Preparation: Dilute the stock solution of this compound with a solution of 3% hydrogen peroxide (H₂O₂).

  • Incubation: Keep the sample at room temperature and protect it from light to prevent confounding photolytic effects. Monitor at regular intervals (e.g., 2, 6, 12, 24 hours).

  • Analysis: Analyze directly by HPLC. The reaction is typically clean and does not require quenching.

Troubleshooting Oxidation

Question: The degradation with 3% H₂O₂ is too fast, and the parent peak is gone within an hour. How can I slow it down?

Answer: The hydrazide moiety can be very sensitive to oxidation. To control the reaction, you need to reduce the oxidative potential.

  • Actionable Steps:

    • Lower the H₂O₂ concentration significantly. Start with 0.1-0.3% H₂O₂.[3]

    • Conduct the experiment at a reduced temperature (e.g., in a 2-8°C refrigerator).

    • Causality: The reaction rate is dependent on both temperature and oxidant concentration. By reducing these, you can slow the kinetics to a measurable rate.

Question: I see a new peak that has a similar retention time to 2-(Benzyloxy)benzoic acid. Is this expected?

Answer: Yes, this is a highly probable degradation product. Strong oxidizing agents are known to cleave the benzylic C-H bond of a benzyloxy group, converting it into a carboxylic acid.[5] The presence of 2-(Benzyloxy)benzoic acid and potentially benzaldehyde are key indicators of this pathway.[6]

Photolytic Degradation

Photostability is a critical parameter, especially for drug substances that may be exposed to light during manufacturing or administration.[7]

Step-by-Step Protocol: Photolysis

  • Preparation: Prepare two sets of samples of the drug substance in both solid (thin layer in a petri dish) and solution (in quartz cuvettes) form.

  • Control: Prepare a corresponding set of control samples wrapped in aluminum foil to protect them from light.

  • Exposure: Place both sets (exposed and control) in a photostability chamber. Expose them to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Analysis: At the end of the exposure period, dissolve the solid samples and analyze both solid and solution samples by HPLC against their respective dark controls.

Troubleshooting Photolysis

Question: I observed significant degradation in my solution sample but very little in the solid-state sample. Why the difference?

Answer: This is a common and important finding. It indicates that the molecule is significantly more stable in the solid (crystalline) state.

  • Causality: In solution, molecules have greater mobility, allowing them to achieve conformations that are more susceptible to photo-excitation and subsequent degradation reactions. In a crystal lattice, this mobility is restricted, which can offer significant protection. This information is vital for formulation development, suggesting that a solid dosage form would be preferable to a liquid one.[7]

Predicted Degradation Pathways

Based on the chemistry of the functional groups and data from related compounds, we can predict the primary degradation pathways.

Degradation_Pathways cluster_hydrolysis Hydrolytic Pathway (Acid/Base) cluster_oxidation Oxidative Pathway Parent This compound Hyd_Prod1 2-(Benzyloxy)benzoic Acid Parent->Hyd_Prod1 H₂O / H⁺ or OH⁻ Hyd_Prod2 Hydrazine Parent->Hyd_Prod2 H₂O / H⁺ or OH⁻ Ox_Prod1 2-(Benzyloxy)benzoic Acid Parent->Ox_Prod1 [O] (Side Chain) Ox_Prod2 Benzaldehyde Parent->Ox_Prod2 [O] (Side Chain) Ox_Prod3 Salicylhydrazide Parent->Ox_Prod3 [O] (Ether Cleavage) Ox_Prod4 Benzoic Acid Ox_Prod2->Ox_Prod4 Further [O]

Sources

Overcoming common pitfalls in the characterization of 2-(Benzyloxy)benzohydrazide.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(Benzyloxy)benzohydrazide. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with the synthesis, purification, and analytical characterization of this compound. Drawing from established chemical principles and field-proven methodologies, this guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the integrity and reproducibility of your experimental results.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific experimental pitfalls in a direct question-and-answer format, providing both diagnostic insights and actionable protocols.

Q1: My synthesis of this compound is resulting in a very low yield. What are the common causes and how can I optimize the reaction?

Low yields are a frequent frustration in hydrazide synthesis. The root cause often lies in one of four areas: incomplete reaction, reactant purity, side reactions, or product loss during work-up.[1]

Causality Analysis: The standard synthesis involves the nucleophilic acyl substitution of a 2-(benzyloxy)benzoate ester with hydrazine hydrate. The reaction's success hinges on the electrophilicity of the ester's carbonyl carbon and the nucleophilicity of the hydrazine. Incomplete reactions can occur if the reaction is not heated sufficiently or for an adequate duration. Furthermore, hydrazine is a strong reducing agent and can be sensitive to air oxidation, while the ester can be prone to hydrolysis, especially if using wet reagents.[2]

Optimization Strategies:

Potential Cause Underlying Issue Recommended Solution & Protocol
Incomplete Reaction Insufficient reaction time or temperature.Action: Increase reflux time and ensure adequate heating. Monitor the reaction's progress via Thin Layer Chromatography (TLC) until the starting ester spot is no longer visible.[3] Protocol: Reflux the mixture of your 2-(benzyloxy)benzoate ester and hydrazine hydrate in ethanol for 6-8 hours.
Reactant Purity Presence of water or other impurities in starting materials.Action: Use anhydrous hydrazine and high-purity ester. Ensure all glassware is thoroughly dried.[4] Protocol: If possible, distill the ester before use. Use a fresh, unopened bottle of anhydrous hydrazine or hydrazine hydrate.
Side Reactions Formation of diacyl hydrazide or other byproducts.Action: Use a slight excess of hydrazine hydrate (1.5-2.0 equivalents) to favor the formation of the desired monohydrazide and minimize the formation of the symmetrical diacyl hydrazide byproduct.
Product Loss Product remains dissolved in the filtrate during work-up.Action: Ensure complete precipitation of the product from the reaction mixture.[1] Protocol: After reflux, cool the reaction mixture to room temperature, then place it in an ice bath for at least one hour to maximize precipitation before filtering. Wash the collected solid with a minimal amount of cold ethanol to remove soluble impurities without dissolving the product.[1]

Experimental Workflow: Synthesis & Initial Purification

cluster_synthesis Synthesis cluster_workup Work-up & Purification A Combine Ester & Hydrazine in Ethanol B Reflux for 6-8 hours A->B Heat C Cool to Room Temp, then Ice Bath (1 hr) B->C Reaction Complete (TLC) D Filter Precipitate C->D E Wash with Cold Ethanol D->E F Dry Product Under Vacuum E->F

Caption: Workflow for synthesis and purification.

Q2: I'm struggling to obtain a pure sample of this compound. Recrystallization isn't removing all the impurities. What should I do?

While recrystallization is a powerful technique, some impurities may co-crystallize with the product, or the compound may require a different purification strategy.[1]

Expert Insight: The primary impurities are often unreacted starting ester and the diacyl hydrazide byproduct. The ester is typically less polar than the desired hydrazide, while the diacyl hydrazide is often much less polar. This difference in polarity is key to separation via column chromatography.

Step-by-Step Protocol: Silica Gel Column Chromatography

  • Prepare the Column: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexane.

  • Adsorb the Sample: Dissolve your crude product in a minimal amount of a moderately polar solvent (e.g., dichloromethane or ethyl acetate). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. This dry-loading method prevents band broadening.

  • Load and Elute: Carefully add the silica-adsorbed sample to the top of the column. Begin elution with a low-polarity mobile phase (e.g., 20% ethyl acetate in hexanes).

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 30%, 40%, 50% ethyl acetate in hexanes). This will elute compounds of increasing polarity. The less polar ester and diacyl hydrazide should elute first, followed by your desired this compound.

  • Monitor Fractions: Collect small fractions and monitor them by TLC to identify which ones contain the pure product.[3]

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified solid.

Troubleshooting Diagram: Post-Purification Analysis

start Sample Post- Purification check_purity Analyze by TLC/NMR start->check_purity is_pure Is Sample Pure? check_purity->is_pure end_pure Pure Product (Proceed) is_pure->end_pure Yes not_pure Impure is_pure->not_pure No re_recrystallize Re-recrystallize (Different Solvent) not_pure->re_recrystallize chromatography Perform Column Chromatography not_pure->chromatography

Caption: Decision tree for handling impure samples.

Q3: My ¹H NMR spectrum has unexpected peaks and the aromatic region is difficult to interpret. How can I confirm my structure?

Spectral interpretation is the ultimate confirmation of structure. Unexpected peaks typically arise from residual solvents, starting materials, or side products. A systematic approach is required for assignment.[5]

Mechanistic Explanation: The chemical environment of each proton determines its chemical shift. The electron-withdrawing carbonyl group and the oxygen of the ether will deshield adjacent protons, shifting them downfield. Protons on the benzyloxy group's phenyl ring will be in a different environment from those on the benzohydrazide ring.

Expected NMR Data:

¹H NMR Data (Approx. δ, DMSO-d₆) ¹³C NMR Data (Approx. δ, DMSO-d₆)
~10.0 ppm (s, 1H, -CONH-) ~165 ppm (C=O)
~7.8-7.0 ppm (m, 9H, Ar-H) ~155 ppm (Ar-C-O)
~5.2 ppm (s, 2H, -OCH₂Ph) ~137-120 ppm (Ar-C)
~4.5 ppm (s, 2H, -NH₂) ~70 ppm (-OCH₂Ph)

Note: Chemical shifts are predictive and can vary based on solvent and concentration.

Troubleshooting Your Spectrum:

  • Check for Solvents: Look for common NMR solvent peaks (e.g., EtOAc, Hexane, EtOH).

  • Identify Starting Ester: The starting methyl ester would show a sharp singlet around 3.8 ppm (for the -OCH₃ group) and lack the -NH and -NH₂ peaks.

  • Look for the Benzyl Group: A sharp singlet around 5.2 ppm integrating to 2H is the hallmark of the -OCH₂-Ph group. Its presence is a strong indicator of success.[6]

  • Amide and Amine Protons: The broad singlets for -CONH- and -NH₂ are characteristic of hydrazides. Their presence and integration are crucial confirmation points. They may exchange with D₂O, causing the peaks to disappear, which is a useful diagnostic test.

Frequently Asked Questions (FAQs)

Q: What are the recommended storage conditions for this compound? A: To ensure long-term stability, the compound should be stored in a cool, dry, and dark place, preferably in a desiccator under an inert atmosphere (e.g., argon or nitrogen). This minimizes the risk of hydrolysis and oxidation.[4]

Q: What is the typical appearance of pure this compound? A: Pure this compound is typically a white to off-white crystalline solid. Any significant discoloration (e.g., yellow or brown) may indicate the presence of impurities or degradation.

Q: How can I use FT-IR spectroscopy to quickly assess the success of my synthesis? A: FT-IR provides a rapid check for the key functional group transformation. The disappearance of the strong ester C=O stretch (typically ~1720-1740 cm⁻¹) from your starting material and the appearance of a new, lower-frequency amide C=O stretch (~1640-1660 cm⁻¹) is a primary indicator of reaction success. Additionally, you should see new N-H stretching bands appear in the 3200-3400 cm⁻¹ region.[5]

Characteristic FT-IR Frequencies:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amine (N-H)Stretch3200 - 3400 (two bands)
Amide (N-H)Stretch~3200
Amide I (C=O)Stretch~1650
Aromatic (C=C)Stretch~1600, 1450
Ether (C-O)Stretch~1240

Q: Are there any specific safety concerns when working with hydrazides? A: Yes. Hydrazine and its derivatives, including benzohydrazides, should be handled with care as they can be toxic and are potential irritants.[2] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

References

  • Biointerface Research in Applied Chemistry. (2020). Synthesis and bioactivity of benzohydrazide derivatives. [Link]

  • International Journal of Applied Research. (2015). Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. [Link]

  • Der Pharma Chemica. (2015). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. [Link]

  • ResearchGate. (2015). 1D AND 2D NMR STUDIES OF 2–(2–(BENZYLOXY)–3–METHOXYPHENYL)–1H–BENZIMIDAZOLE. [Link]

  • Google Patents. (2002). Method for preparing 2-(2-hydroxyphenyl)-2h-benzotriazole.
  • ResearchGate. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. [Link]

  • ResearchGate. (n.d.). Physical Data of N'-benzylidene-2-hydroxybenzohydrazides. [Link]

  • IJPPS. (n.d.). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. [Link]

  • MDPI. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. [Link]

  • PubMed Central. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. [Link]

  • PubMed Central. (2018). Synthesis and evaluation of small molecules bearing a benzyloxy substituent as novel and potent monoamine oxidase inhibitors. [Link]

  • SpringerLink. (2024). Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. [Link]

  • Google Patents. (2013). Purifying method of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine.
  • Research Journal of Pharmacy and Technology. (2023). Synthesis and Pharmacological Profile of Hydrazide Compounds. [Link]

  • ResearchGate. (2006). 2-(2-Benzyloxy-3-methoxyphenyl)-1H-benzimidazole. [Link]

  • Royal Society of Chemistry. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. [Link]

  • ResearchGate. (n.d.). ¹H- and ¹³C-NMR Spectra of benzohydrazine derivatives. [Link]

  • Google Patents. (2017). METHOD FOR PREPARING 2-HYDROXYL-4-(2, 3-DISUBSTITUTED BENZYLOXY)
  • Ibn AL-Haitham Journal For Pure and Applied Sciences. (2017). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. [Link]

Sources

Validation & Comparative

Validating the Biological Activity of 2-(Benzyloxy)benzohydrazide in Cellular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the validation of a novel compound's biological activity is a critical step in the journey from discovery to potential therapeutic application. This guide provides an in-depth technical framework for validating the cellular activity of 2-(Benzyloxy)benzohydrazide, a synthetic molecule with potential as an anticancer agent. Drawing from the known activities of structurally related benzohydrazide and benzyloxy derivatives, we hypothesize a primary mechanism of action involving the induction of apoptosis.[1][2][3]

This guide will objectively compare the performance of this compound with established apoptosis-inducing agents, providing the experimental rationale and detailed protocols necessary for rigorous validation. Our approach is grounded in scientific integrity, ensuring that each protocol functions as a self-validating system to produce trustworthy and reproducible data.

Introduction: The Therapeutic Potential of Benzohydrazide Scaffolds

Benzohydrazide derivatives are a class of organic compounds recognized for their diverse biological activities, including anticancer, antibacterial, and anticonvulsant properties.[2] The core benzohydrazide scaffold serves as a versatile pharmacophore in drug discovery. Furthermore, compounds containing a benzyloxy moiety have demonstrated significant anticancer effects, with some derivatives of 2-(benzyloxy)benzaldehyde shown to induce apoptosis and cell cycle arrest in cancer cell lines.[1][4]

Given this background, this compound emerges as a compound of interest for cancer research. We hypothesize that its primary mode of action is the induction of programmed cell death, or apoptosis, a tightly regulated process essential for tissue homeostasis and a common target for anticancer therapies. This guide outlines a systematic approach to test this hypothesis, comparing its efficacy against well-characterized inhibitors of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of the intrinsic apoptosis pathway.

Comparative Framework: Selecting the Right Benchmarks

To contextualize the activity of this compound, we will compare it against two well-established Bcl-2 family inhibitors with distinct target profiles:

  • Navitoclax (ABT-263): A potent inhibitor of Bcl-2, Bcl-xL, and Bcl-w.[5][6] It is known to induce apoptosis in a variety of tumor types, but its efficacy can be limited by the expression of Myeloid cell leukemia 1 (Mcl-1), which confers resistance.[7]

  • S63845: A highly selective and potent inhibitor of Mcl-1.[8][9][10] This compound is effective in cancer cells that are dependent on Mcl-1 for survival.[9][10]

By comparing this compound to these agents, we can not only validate its pro-apoptotic activity but also gain preliminary insights into its potential target within the Bcl-2 family.

Experimental Validation: A Multi-Faceted Approach

A robust validation strategy relies on a series of complementary assays to build a comprehensive picture of the compound's cellular effects. The following sections detail the experimental workflows for assessing cell viability, apoptosis, and autophagy.

Cell Viability Assessment: The MTT Assay

The initial step in characterizing a novel compound is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[11][12][13]

The MTT assay serves as a primary screen to determine the cytotoxic concentration range of this compound. By comparing its IC50 (half-maximal inhibitory concentration) value to those of Navitoclax and S63845, we can rank its potency. This data is crucial for designing subsequent mechanistic studies.

  • Cell Seeding: Plate cancer cells (e.g., a leukemia cell line like HL-60, known to be sensitive to apoptosis inducers) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound, Navitoclax, and S63845 for 24, 48, and 72 hours. Include a vehicle-only control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

CompoundCell Line24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
This compoundHL-60TBDTBDTBD
Navitoclax (ABT-263)HL-60TBDTBDTBD
S63845HL-60TBDTBDTBD

TBD: To be determined experimentally.

Apoptosis Detection: Annexin V/Propidium Iodide Staining

To specifically confirm that the observed cytotoxicity is due to apoptosis, we will use Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[15][16] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.[16][17]

This assay allows for the quantitative distinction between viable, early apoptotic, late apoptotic, and necrotic cells. A significant increase in the Annexin V-positive population following treatment with this compound would provide strong evidence for apoptosis induction.

  • Cell Treatment: Treat cells with each compound at their respective IC50 concentrations for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle ControlTBDTBDTBD
This compoundTBDTBDTBD
Navitoclax (ABT-263)TBDTBDTBD
S63845TBDTBDTBD

TBD: To be determined experimentally.

Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic cascade. Its activation is a hallmark of apoptosis. We will measure its activity using a colorimetric or fluorometric assay.[18]

Demonstrating the activation of caspase-3 provides mechanistic evidence that the observed apoptosis is proceeding through the canonical caspase-dependent pathway.

  • Cell Lysis: Treat cells with the compounds, harvest, and lyse them to release cellular contents.[19]

  • Substrate Addition: Add a caspase-3 specific substrate (e.g., DEVD-pNA or Ac-DEVD-AMC) to the cell lysates.[18][19]

  • Incubation: Incubate the reaction at 37°C.[20]

  • Signal Detection: Measure the absorbance or fluorescence of the cleaved substrate.[20]

  • Data Analysis: Quantify the fold-increase in caspase-3 activity relative to the vehicle control.

TreatmentFold Increase in Caspase-3 Activity
Vehicle Control1.0
This compoundTBD
Navitoclax (ABT-263)TBD
S63845TBD

TBD: To be determined experimentally.

Investigating Autophagy: LC3-II and p62 Western Blotting

Autophagy, or "self-eating," is a cellular degradation process that can either promote cell survival or contribute to cell death.[21] It is important to investigate whether this compound modulates this pathway. We will assess two key autophagy markers, LC3-II and p62 (also known as SQSTM1), by Western blotting.[22]

During autophagy, the cytosolic form of LC3 (LC3-I) is converted to its lipidated form (LC3-II), which is recruited to autophagosome membranes. An increase in the LC3-II/LC3-I ratio is a marker of autophagy induction. p62 is a protein that is selectively degraded by autophagy; therefore, a decrease in p62 levels suggests an increase in autophagic flux.[22]

  • Protein Extraction: Treat cells with the compounds, harvest, and extract total protein using RIPA buffer.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against LC3 and p62.[23]

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.

  • Densitometry Analysis: Quantify the band intensities to determine the LC3-II/LC3-I ratio and p62 levels relative to a loading control (e.g., GAPDH or β-actin).

TreatmentLC3-II/LC3-I Ratio (Fold Change)p62/Loading Control Ratio (Fold Change)
Vehicle Control1.01.0
This compoundTBDTBD
Rapamycin (Positive Control)TBDTBD
Chloroquine (Positive Control)TBDTBD

TBD: To be determined experimentally.

Visualizing the Cellular Pathways

To better understand the underlying mechanisms, we can visualize the experimental workflow and the key signaling pathways involved.

G cluster_workflow Experimental Workflow start This compound Navitoclax (ABT-263) S63845 viability Cell Viability Assay (MTT) start->viability apoptosis Apoptosis Assays (Annexin V/PI, Caspase-3) viability->apoptosis If cytotoxic autophagy Autophagy Assay (Western Blot for LC3-II, p62) apoptosis->autophagy data Comparative Data Analysis autophagy->data

Caption: Experimental workflow for validating the biological activity of this compound.

G cluster_pathway Intrinsic Apoptosis Pathway Bcl2_inhibitor This compound Navitoclax S63845 Bcl2_family Anti-apoptotic Bcl-2 Proteins (Bcl-2, Bcl-xL, Mcl-1) Bcl2_inhibitor->Bcl2_family Bax_Bak Pro-apoptotic Bax/Bak Bcl2_family->Bax_Bak Mito Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway targeted by Bcl-2 family inhibitors.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for validating the biological activity of this compound in cellular assays. By systematically evaluating its effects on cell viability, apoptosis, and autophagy in comparison to well-characterized inhibitors, researchers can generate high-quality, trustworthy data.

The results of these experiments will not only confirm the pro-apoptotic activity of this compound but may also offer initial clues into its specific molecular target within the Bcl-2 family. For instance, if its activity profile more closely resembles that of S63845, it would suggest a potential selectivity for Mcl-1. Conversely, a profile similar to Navitoclax might indicate broader inhibition of Bcl-2 and Bcl-xL.

Future studies should aim to definitively identify the molecular target(s) through techniques such as thermal shift assays or co-immunoprecipitation. Further characterization in a broader panel of cancer cell lines and ultimately in in vivo models will be necessary to fully elucidate the therapeutic potential of this compound.

References

  • Lin, C.-F., Yang, J.-S., Chang, C.-Y., Kuo, S.-C., Lee, M.-R., & Huang, L.-J. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537–1544. [Link]

  • Putri, D. D., Anggadiredja, K., & Supratman, U. (2020). Synthesis and Anticancer Activity of Benzyl-o-vanillin and Benzimidazole Derivatives. Indonesian Journal of Chemistry, 20(4), 856-864. [Link]

  • Kotschy, A., Szlavik, Z., Murray, J., Davidson, J., Maragno, A. L., Le Toumelin-Braizat, G., … & Hickman, J. A. (2016). The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models. Nature, 538(7626), 477–482. [Link]

  • Rudin, C. M., Hann, C. L., Brahman, N., Kasinath, V., Litz, J. S., Smith, B. D., … & Rudin, C. M. (2012). Phase I study of navitoclax (ABT-263), a novel Bcl-2 family inhibitor, in patients with small-cell lung cancer and other solid tumors. Journal of Clinical Oncology, 30(22), 2776–2782. [Link]

  • The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents. Retrieved January 27, 2026, from [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved January 27, 2026, from [Link]

  • Wang, Y., et al. (2016). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules, 21(8), 1012. [Link]

  • Tahlan, S., et al. (2022). Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. Molecules, 27(20), 6899. [Link]

  • Sun, M., et al. (2021). Indole Hydrazide Compound IHZ-1 Induces Apoptosis and Autophagy via Activation of ROS/JNK Pathway in Hepatocellular Carcinoma. Frontiers in Oncology, 11, 688358. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved January 27, 2026, from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved January 27, 2026, from [Link]

  • Vogler, M. (2017). The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents. Annals of Translational Medicine, 5(12), 266. [Link]

  • Vogler, M., et al. (2011). The Bcl-2/Bcl-XL/Bcl-w Inhibitor, Navitoclax, Enhances the Activity of Chemotherapeutic Agents In Vitro and In Vivo. Molecular Cancer Therapeutics, 10(12), 2340–2349. [Link]

Sources

Comparative Analysis of 2-(Benzyloxy)benzohydrazide Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Benzohydrazide Scaffold

In the landscape of medicinal chemistry, the benzohydrazide scaffold has emerged as a "privileged structure," a molecular framework that consistently demonstrates a wide array of biological activities.[1] These compounds and their derivatives are foundational in the development of novel therapeutic agents, exhibiting properties that span from anticancer to antimicrobial and enzyme inhibition.[2][3] This guide focuses on a specific subclass: 2-(benzyloxy)benzohydrazide analogs. The introduction of a benzyloxy group at the ortho position of the benzohydrazide core introduces unique steric and electronic properties that significantly influence the molecule's interaction with biological targets. Understanding the structure-activity relationships (SAR) of these analogs is paramount for researchers and drug development professionals aiming to rationally design more potent and selective therapeutic agents.

This comprehensive guide provides an in-depth comparison of this compound analogs, drawing upon experimental data to elucidate the key structural features that govern their biological activity. We will delve into their efficacy as enzyme inhibitors and anticancer agents, supported by detailed experimental protocols and visual representations of key concepts to provide a holistic understanding of this promising class of compounds.

Deciphering the Structure-Activity Relationship: Key Molecular Determinants

The biological activity of this compound analogs is intricately linked to the nature and position of various substituents on the core structure. The interplay between the benzyloxy moiety, the hydrazide linker, and modifications on the aromatic rings dictates the compound's potency and selectivity.

The Critical Role of the Benzyloxy Group

The placement of the benzyloxy group is a critical determinant of activity. Studies on related benzyloxy-containing compounds, such as chalcones, have demonstrated that the position of this group can dramatically alter inhibitory potency. For instance, in a series of benzyloxy chalcones designed as monoamine oxidase B (MAO-B) inhibitors, analogs with the benzyloxy group in the para position of an aromatic ring exhibited significantly stronger inhibition compared to those with the group in the ortho position.[4] This highlights the importance of the benzyloxy group's spatial orientation for optimal interaction with the enzyme's active site. While direct SAR studies on 2-(benzyloxy)benzohydrazides are less common in the literature, this principle of positional importance is a key consideration in their design.

Impact of Substituents on the Aromatic Rings

Modifications to the phenyl rings of the this compound scaffold provide a powerful means to fine-tune biological activity. The addition of electron-withdrawing or electron-donating groups, as well as heterocyclic rings, can influence the molecule's electronic distribution, hydrophobicity, and steric profile, all of which affect target binding.

For example, in a study of 2-hydroxy benzyl hydrazide congeners with antibacterial and antioxidant properties, the nature of the substituent on the benzylidene ring was crucial.[5] Compound C-7, which possesses a 2-nitrobenzylidene moiety, exhibited a larger zone of inhibition against both S. aureus and E. coli than the standard drug ciprofloxacin.[5] This suggests that an electron-withdrawing nitro group at the ortho position enhances antibacterial activity.

The following table summarizes the structure-activity relationships observed in various benzohydrazide derivatives, providing insights that can be extrapolated to the design of novel this compound analogs.

Core Scaffold Substituent/Modification Biological Activity Key Finding Reference
Benzyloxy Chalconepara-benzyloxy vs. ortho-benzyloxyMAO-B Inhibitionpara substitution leads to significantly higher potency.[4]
Benzyloxy ChalconeThiophene ring in place of a phenyl ringMAO-B InhibitionThe thiophene-containing analog was the most potent inhibitor in the series.[4]
2-Hydroxy Benzyl Hydrazide2-nitrobenzylidene groupAntibacterialEnhanced activity against S. aureus and E. coli.[5]
Benzohydrazide DerivativeDihydropyrazole moietyEGFR Kinase InhibitionCompound H20 showed potent antiproliferative activity against multiple cancer cell lines.[6]
Benzimidazole AnalogNitro and chloro substituentsβ-Glucuronidase InhibitionThese substituents were found to be important for binding in the active site.[7]

Experimental Protocols: A Practical Guide

To facilitate further research and validation of the SAR principles discussed, this section provides detailed methodologies for the synthesis and biological evaluation of this compound analogs.

General Synthesis of this compound Analogs

The synthesis of this compound analogs typically follows a multi-step procedure. The following is a representative protocol, which can be adapted based on the desired final compound.

Step 1: Synthesis of 2-(Benzyloxy)benzoate Ester

  • To a solution of a 2-hydroxybenzoic acid ester in a suitable solvent (e.g., acetone), add potassium carbonate (K₂CO₃).

  • Add benzyl bromide (BnBr) and reflux the mixture for 16 hours.[8]

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture and evaporate the solvent to obtain the crude ester.

  • Purify the product by column chromatography.

Step 2: Synthesis of this compound

  • Dissolve the 2-(benzyloxy)benzoate ester in ethanol.

  • Add hydrazine hydrate and reflux the mixture for 2-6 hours.[2]

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the hydrazide.

  • Filter the solid, wash with cold ethanol, and dry to obtain the this compound.

Step 3: Synthesis of N'-substituted-2-(benzyloxy)benzohydrazide Analogs

  • Dissolve the this compound in a suitable solvent like methanol.

  • Add the desired aldehyde or ketone and a few drops of acetic acid as a catalyst.

  • Reflux the mixture for 3-4 hours.[9]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into crushed ice to precipitate the final product.

  • Filter, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified analog.

Diagram of the General Synthetic Workflow:

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Schiff Base Formation 2-Hydroxybenzoic Acid Ester 2-Hydroxybenzoic Acid Ester 2-(Benzyloxy)benzoate Ester 2-(Benzyloxy)benzoate Ester 2-Hydroxybenzoic Acid Ester->2-(Benzyloxy)benzoate Ester BnBr, K2CO3 Acetone, Reflux This compound This compound 2-(Benzyloxy)benzoate Ester->this compound Hydrazine Hydrate Ethanol, Reflux N'-substituted Analog N'-substituted Analog This compound->N'-substituted Analog Aldehyde/Ketone Methanol, Acetic Acid, Reflux

Caption: General synthetic scheme for this compound analogs.

In Vitro Biological Evaluation

Antimicrobial Activity Assay (Agar Disc Diffusion Method) This method is widely used to assess the antimicrobial activity of synthesized compounds.[9]

  • Prepare Mueller-Hinton agar plates and spread a 24-hour bacterial culture (e.g., S. aureus, E. coli) on the surface.

  • Impregnate sterile 6mm filter paper discs with a known concentration (e.g., 10 mM) of the test compound dissolved in a suitable solvent like DMSO.

  • Place the discs on the agar surface.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition around each disc and compare it with a standard antibiotic (e.g., ciprofloxacin).[5]

Enzyme Inhibition Assay (Example: MAO-B Inhibition) The inhibitory activity against enzymes like MAO-B can be determined using spectrophotometric methods.

  • Prepare a reaction mixture containing the enzyme (human MAO-B), a buffer solution, and the test compound at various concentrations.

  • Pre-incubate the mixture at a specified temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the change in absorbance over time at a specific wavelength.

  • Calculate the percentage of inhibition and determine the IC₅₀ value (the concentration of the inhibitor required to reduce the enzyme activity by 50%).

Diagram of the Antimicrobial Assay Workflow:

G Bacterial Culture Bacterial Culture Spread on Agar Plate Spread on Agar Plate Bacterial Culture->Spread on Agar Plate Test Compound Test Compound Impregnate on Disc Impregnate on Disc Test Compound->Impregnate on Disc Place on Agar Plate Place on Agar Plate Impregnate on Disc->Place on Agar Plate Incubate (37°C, 24h) Incubate (37°C, 24h) Place on Agar Plate->Incubate (37°C, 24h) Measure Zone of Inhibition Measure Zone of Inhibition Incubate (37°C, 24h)->Measure Zone of Inhibition

Caption: Workflow for the agar disc diffusion antimicrobial assay.

Mechanism of Action and Signaling Pathways

The diverse biological activities of benzohydrazide derivatives stem from their ability to interact with various molecular targets. For instance, as MAO-B inhibitors, they can increase the levels of dopamine in the brain, which is a therapeutic strategy for Parkinson's disease.[4] Safinamide, a drug that contains a benzyloxy group, acts as a reversible MAO-B inhibitor.[4]

In the context of cancer, benzohydrazide derivatives have been shown to inhibit key signaling molecules like the epidermal growth factor receptor (EGFR).[6] EGFR is a tyrosine kinase that, when overexpressed or dysregulated, can lead to uncontrolled cell proliferation.[6] Inhibitors of EGFR can block downstream signaling pathways, thereby halting tumor growth.

Visualizing a Potential Mechanism: EGFR Inhibition

G This compound Analog This compound Analog EGFR EGFR This compound Analog->EGFR Inhibits Downstream Signaling Downstream Signaling EGFR->Downstream Signaling Activates Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Promotes

Caption: Simplified pathway of EGFR inhibition by a this compound analog.

Conclusion and Future Directions

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies, though not exhaustive for this specific subclass, highlight the critical role of substituent patterns on the aromatic rings and the positioning of the benzyloxy group in determining biological activity. The synthetic and assay protocols provided in this guide offer a framework for researchers to explore this chemical space further.

Future research should focus on a more systematic exploration of the SAR of this compound analogs against a wider range of biological targets. The synthesis of libraries of these compounds with diverse substitutions, coupled with high-throughput screening, will be instrumental in identifying lead compounds with enhanced potency and selectivity. Furthermore, computational studies, such as molecular docking, can provide valuable insights into the binding modes of these analogs and guide the rational design of the next generation of benzohydrazide-based therapeutics.

References

  • Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. (2022-12-27). National Institutes of Health. [Link]

  • Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. National Institutes of Health. [Link]

  • Synthesis and Molecular Docking of New N-Acyl Hydrazones-Benzimidazole as hCA I and II Inhibitors. (2021-02-01). National Institutes of Health. [Link]

  • Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. (2024-11-16). Journal of Chemical Health Risks. [Link]

  • 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study. (2023-01-11). National Institutes of Health. [Link]

  • Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. National Institutes of Health. [Link]

  • Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. (2025-11-14). ResearchGate. [Link]

  • Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. National Institutes of Health. [Link]

  • Benzohydrazides: As potential bio-active agents. (2018-07-20). The Pharma Innovation Journal. [Link]

  • Synthesis of new 1,2-disubstituted benzimidazole analogs as potent inhibitors of β-Glucuronidase and in silico study. Arabian Journal of Chemistry. [Link]

  • Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. National Institutes of Health. [Link]

  • Substituted Benzimidazole Analogues as Potential α-Amylase Inhibitors and Radical Scavengers. (2021-08-26). National Institutes of Health. [Link]

  • Synthesis and bioactivity of benzohydrazide derivatives. (2020-04-18). Biointerface Research in Applied Chemistry. [Link]

Sources

A Comparative Efficacy Analysis of 2-(Benzyloxy)benzohydrazide and Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary oncological research, the quest for novel therapeutic agents with improved efficacy and reduced toxicity remains a paramount objective. Within this pursuit, the benzohydrazide scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities, including promising anticancer properties. This guide provides a detailed comparative analysis of the efficacy of 2-(Benzyloxy)benzohydrazide and its analogs against various cancer cell lines, benchmarked against existing compounds and a standard-of-care chemotherapeutic agent, doxorubicin. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and robust experimental methodologies.

Introduction: The Therapeutic Potential of Benzohydrazide Derivatives

Benzohydrazides are a class of organic compounds characterized by a benzene ring and a hydrazide functional group (-CONHNH2). This structural motif has been identified as a key pharmacophore in numerous compounds exhibiting a diverse range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects[1]. The versatility of the benzohydrazide core allows for extensive chemical modification, enabling the synthesis of a vast library of derivatives with tailored pharmacological profiles.

The focus of this guide, this compound, incorporates a benzyloxy substituent on the phenyl ring. This modification is hypothesized to influence the compound's lipophilicity and steric properties, potentially enhancing its interaction with biological targets and thereby modulating its cytotoxic activity. While direct experimental data for this compound is limited in publicly accessible literature, we will draw upon data from its close structural analog, N'-E-benzylidene benzohydrazide, and other related benzohydrazide derivatives to provide a comprehensive comparative assessment.

Our analysis will focus on the cytotoxic effects of these compounds against a panel of well-characterized human cancer cell lines, providing a quantitative comparison of their potency. Furthermore, we will delve into the mechanistic underpinnings of their anticancer activity, exploring their ability to induce programmed cell death (apoptosis) and disrupt the cell cycle.

Comparative Cytotoxicity Analysis

The cornerstone of evaluating any potential anticancer agent is the assessment of its cytotoxicity against cancer cells. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a drug's potency, representing the concentration required to inhibit the growth of 50% of a cell population. In this section, we present a comparative summary of the IC50 values for various benzohydrazide derivatives and the standard chemotherapeutic drug, doxorubicin, across a range of human cancer cell lines.

Table 1: Comparative IC50 Values of Benzohydrazide Derivatives and Doxorubicin against Human Cancer Cell Lines

Compound/DrugCell LineCancer TypeIC50 (µM)Reference
N'-E-benzylidene benzohydrazide *MDA-MB-231 Triple-Negative Breast Cancer 482 [2]
Hydrazone 1eA-549Lung Carcinoma13.39[3]
Hydrazone 1dPC-3Prostate Adenocarcinoma9.389[3]
Oxadiazole 2lMDA-MB-231Triple-Negative Breast Cancer22.73[3]
Benzohydrazide Derivative H20A549Lung Carcinoma0.46[1]
Benzohydrazide Derivative H20MCF-7Estrogen Receptor-Positive Breast Cancer0.29[1]
Benzohydrazide Derivative H20HeLaCervical Cancer0.15[1]
Benzohydrazide Derivative H20HepG2Hepatocellular Carcinoma0.21[1]
DoxorubicinMDA-MB-231Triple-Negative Breast Cancer0.0877 (2D culture)[4]
DoxorubicinMCF-7Estrogen Receptor-Positive Breast Cancer0.2252 (2D culture)[4]
DoxorubicinA549Lung Carcinoma> 20
DoxorubicinHeLaCervical Cancer2.9[5]
DoxorubicinHepG2Hepatocellular Carcinoma12.2

Note: N'-E-benzylidene benzohydrazide is a close structural analog of this compound. The high IC50 value suggests relatively low potency for this specific analog.

Expert Interpretation of Cytotoxicity Data:

The data presented in Table 1 highlights the significant variability in the anticancer potency of benzohydrazide derivatives. While N'-E-benzylidene benzohydrazide exhibits weak cytotoxicity against the MDA-MB-231 cell line, other derivatives, such as compound H20, demonstrate remarkable potency with IC50 values in the sub-micromolar range, rivaling or even exceeding that of the established chemotherapeutic, doxorubicin, in certain cell lines[1]. This underscores the critical role of specific chemical modifications to the benzohydrazide scaffold in determining anticancer efficacy. The benzyloxy group in our lead compound is just one of many potential substitutions that can be explored to optimize activity.

The choice of doxorubicin as a comparator is based on its broad-spectrum activity and well-characterized mechanisms of action, providing a robust benchmark for evaluating novel compounds. It is important to note that the in vitro efficacy of a compound does not always translate directly to in vivo activity, and factors such as pharmacokinetics and bioavailability must be considered in later stages of drug development.

Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest

Understanding the mechanism of action is crucial for the rational development of new anticancer drugs. Studies on benzaldehyde and benzohydrazide derivatives suggest that their cytotoxic effects are often mediated through the induction of apoptosis and interference with the cell cycle.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue homeostasis. A hallmark of cancer is the ability of malignant cells to evade apoptosis. Many effective anticancer agents exert their effects by reactivating this dormant cell death machinery.

Research on compounds structurally related to this compound, such as 2'-benzoyloxycinnamaldehyde (BCA), has shown that they can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS)[6]. The accumulation of ROS can lead to oxidative stress, damaging cellular components and triggering the intrinsic apoptotic pathway.

Proposed Apoptotic Pathway for Benzyloxy-Substituted Benzohydrazides:

apoptosis_pathway compound This compound ros Increased ROS Production compound->ros Induces mito Mitochondrial Outer Membrane Permeabilization ros->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation (Initiator Caspase) apaf1->cas9 Forms Apoptosome with cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Proposed intrinsic apoptotic pathway induced by this compound.

This proposed pathway illustrates how the compound may initiate a cascade of events leading to controlled cell death. The generation of ROS is a critical initiating event, leading to mitochondrial dysfunction and the subsequent activation of the caspase cascade, which ultimately executes the apoptotic program.

Cell Cycle Arrest

In addition to inducing apoptosis, many anticancer agents can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. This prevents the cells from replicating their DNA and dividing, ultimately leading to cell death or senescence. Benzimidazole derivatives, which share structural similarities with benzohydrazides, have been shown to cause cell cycle arrest at the G1 and S phases[7].

Illustrative Workflow for Cell Cycle Analysis:

cell_cycle_workflow start Seed Cancer Cells treat Treat with This compound start->treat incubate Incubate for 24-48h treat->incubate harvest Harvest and Fix Cells incubate->harvest stain Stain with Propidium Iodide harvest->stain flow Analyze by Flow Cytometry stain->flow analysis Quantify Cell Cycle Phases (G1, S, G2/M) flow->analysis

Caption: Experimental workflow for analyzing cell cycle distribution.

By analyzing the DNA content of cells treated with the compound, researchers can determine the proportion of cells in each phase of the cell cycle. An accumulation of cells in a particular phase is indicative of cell cycle arrest at that checkpoint.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented in this guide, we provide detailed, step-by-step methodologies for the key experiments discussed.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound and comparator compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a non-linear regression analysis.

Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis in your target cells using the desired treatment (e.g., with this compound). Include a negative control of untreated cells.

  • Harvesting: Collect 1-5 x 10^5 cells by centrifugation. For adherent cells, gently trypsinize and collect the cells.

  • Washing: Wash the cells once with cold 1X PBS and resuspend the cell pellet in 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion and Future Directions

The collective evidence suggests that the benzohydrazide scaffold holds significant promise for the development of novel anticancer agents. While the specific compound this compound requires further direct experimental validation, the data from its analogs indicate that targeted modifications of this core structure can lead to compounds with potent and selective anticancer activity. The proposed mechanisms of action, involving the induction of apoptosis via ROS generation and cell cycle arrest, provide a solid foundation for future mechanistic studies.

Future research should focus on synthesizing and evaluating a broader library of this compound derivatives to establish clear structure-activity relationships. In vivo studies using animal models are also a critical next step to assess the therapeutic potential and safety profile of the most promising compounds. By combining rational drug design, robust in vitro screening, and detailed mechanistic investigations, the full therapeutic potential of this exciting class of compounds can be realized.

References

  • Cytotoxic Activity and Docking Studies of 2-arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines. (2022). MDPI. [Link]

  • Design, Synthesis, in silico Study and Preliminary Cytotoxic Evaluation of New N-(Benzimidazol-2-yl-methyl) Benzamide Derivatives as Possible Tyrosine Kinase Inhibitors. (n.d.). Pharmakeftiki.
  • Design, Synthesis, Docking Study, and Antiproliferative Evaluation of Novel Schiff Base–Benzimidazole Hybrids with VEGFR-2 Inhibitory Activity. (2023). NIH. [Link]

  • Cytotoxicity Test of N'-E-benzylidene benzohydrazide in UM-UC-3 and MDA-MB-231 Cell Line. (2024). ResearchGate. [Link]

  • IC50 in doxorubicin-resistant MCF-7 cell lines. | Download Table. (n.d.). ResearchGate. [Link]

  • 2'-benzoyloxycinnamaldehyde induces apoptosis in human carcinoma via reactive oxygen species. (n.d.). PubMed. [Link]

  • New benzimidazole derivatives containing hydrazone group as anticancer agents: Inhibition of carbonic anhydrase IX and molecular docking studies. (n.d.). PMC. [Link]

  • The Mechanism of Two Benzaldehydes from Aspergillus terreus C23-3 Improve Neuroinflammatory and Neuronal Damage to Delay the Progression of Alzheimer's Disease. (2023). MDPI. [Link]

  • Doxorubicin resistance in breast cancer cells is mediated by extracellular matrix proteins. (2018). PMC. [Link]

  • IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. (n.d.). ResearchGate. [Link]

  • Cytotoxicity Test of N'-E-benzylidene benzohydrazide in UM-UC-3 and MDA-MB-231 Cell Line. (2024). ResearchGate. [Link]

  • Design, synthesis, molecular docking, and crystal structure of benzohydrazide derivative as anti-cancer agents. (2026). Semantic Scholar. [Link]

  • Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays. (n.d.). PubMed. [Link]

  • Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. (n.d.). MDPI. [Link]

  • Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. (n.d.). MDPI. [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Trends in Sciences. [Link]

  • Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. (n.d.). PMC. [Link]

  • The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. (2025). ResearchGate. [Link]

  • Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. (n.d.). RSC Publishing. [Link]

  • Anticancer Effects of Doxorubicin-Loaded Micelle on MCF-7 and MDA-MB-231, Breast Cancer Cell Lines. (2018). Journal of Research in Medical and Dental Science. [Link]

  • Role of 2′-Hydroxycinnamaldehyde In The Induction of Apoptosis Via A Reactive Oxygen Species-Dependent JNK Pathway in Human Promyelocytic HL-60 Leukemia Cells. (n.d.). ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to the In Vivo Validation of Novel Therapeutic Agents: A Comparative Study of 2-(Benzyloxy)benzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The transition from promising in vitro activity to validated in vivo efficacy is a critical bottleneck in drug discovery. This guide provides a comprehensive framework for the preclinical in vivo validation of novel therapeutic compounds, using the hypothetical case of 2-(Benzyloxy)benzohydrazide. While the broader class of benzohydrazide derivatives has shown diverse biological activities, including anticancer effects, the precise mechanism of this specific molecule is uncharacterized[1][2]. We hypothesize a plausible and testable mechanism—inhibition of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1)—and present a rigorous head-to-head comparison with a known, selective Mcl-1 inhibitor, S63845. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for researchers and drug development professionals to assess therapeutic potential in a robust and objective manner.

Mechanistic Hypothesis: Targeting the Mcl-1 Survival Pathway

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. This pathway's balance between pro-apoptotic (e.g., BAK, BAX) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members determines cell fate. In many cancers, this balance is skewed toward survival through the overexpression of anti-apoptotic proteins, rendering cancer cells resistant to apoptotic stimuli and dependent on these proteins for their sustained growth[3].

Mcl-1, in particular, has been identified as a critical survival factor in various malignancies, including multiple myeloma and non-small cell lung cancer (NSCLC)[3][4]. It functions by sequestering pro-apoptotic proteins, primarily BAK, preventing them from oligomerizing at the outer mitochondrial membrane and initiating cell death[5]. Its rapid turnover makes it a key node for therapeutic intervention. Given the established anticancer potential of the benzohydrazide scaffold, we posit that this compound exerts its therapeutic effect by binding to the BH3-homology domain groove of Mcl-1, disrupting the Mcl-1/BAK interaction and triggering apoptosis.

Below is a diagram illustrating the proposed mechanism of action.

Mcl1_Pathway cluster_Mitochondrion Mitochondrial Outer Membrane cluster_Therapeutics Mcl1 Mcl-1 BAK BAK Mcl1->BAK Sequesters MOMP MOMP (Cytochrome c release) BAK->MOMP Induces Apoptosis Apoptosis MOMP->Apoptosis Compound This compound (Hypothesized) Compound->Mcl1 Inhibits

Caption: Proposed mechanism of this compound as an Mcl-1 inhibitor.

Designing a Rigorous In Vivo Comparative Study

To validate our hypothesis and objectively assess the therapeutic potential of this compound, a well-controlled, comparative in vivo study is paramount. The experimental design must be self-validating, incorporating a benchmark compound and clear, quantitative endpoints.

Rationale for Animal Model Selection

The choice of animal model is the foundation of any preclinical study. A xenograft model using a human cancer cell line known for its dependency on Mcl-1 provides a clinically relevant system.

  • Model: Subcutaneous xenograft in immunocompromised mice (e.g., NOD/SCID or NSG).

  • Cell Line: NCI-H929 (Multiple Myeloma) . This cell line is well-characterized and has demonstrated high sensitivity to the selective Mcl-1 inhibitor S63845, validating its Mcl-1 dependency[6]. Using an Mcl-1-dependent line is crucial; if the test compound is a true Mcl-1 inhibitor, it should show activity in this model.

  • Justification: This model allows for the direct measurement of tumor growth inhibition (TGI) in response to treatment. The use of immunocompromised mice prevents graft rejection of the human tumor cells.

Selection of a Benchmark Comparator

Comparing a novel agent to a vehicle control is standard, but comparison against a "gold standard" or a well-understood competitor provides essential context for its potency and potential.

  • Primary Comparator: S63845 . This is a highly potent and selective small-molecule inhibitor of Mcl-1[6]. It has been extensively characterized in preclinical models, making it an ideal benchmark to assess the relative efficacy of our test compound[4][7].

  • Alternative Comparator: AT-101 (Gossypol) . AT-101 is a pan-Bcl-2 family inhibitor that binds to Bcl-2, Bcl-xL, and Mcl-1[8]. While less selective, it has been evaluated in clinical trials and could serve as a comparator with a known clinical profile, though its broader activity profile would complicate direct mechanistic comparisons[9][10]. For this guide, the selectivity of S63845 makes it the superior choice.

Key Study Parameters and Endpoints
  • Primary Endpoint: Tumor Growth Inhibition (TGI). This is calculated by comparing the change in tumor volume in treated groups to the vehicle control group.

  • Secondary Endpoints:

    • Body weight and clinical signs: To monitor compound toxicity.

    • Pharmacodynamic (PD) biomarkers: Analysis of tumor tissue post-treatment to confirm on-target activity (e.g., via co-immunoprecipitation to show disruption of Mcl-1/BAK interaction or immunohistochemistry for cleaved caspase-3 to measure apoptosis).

  • Dosing: Dosing routes and schedules should be informed by preliminary pharmacokinetic (PK) studies. For novel compounds, an intraperitoneal (i.p.) or intravenous (i.v.) route is common for initial efficacy studies to ensure systemic exposure.

Detailed Experimental Protocols

The following protocols provide a step-by-step methodology for executing the comparative validation study.

Protocol 3.1: H929 Xenograft Model Establishment
  • Cell Culture: Culture NCI-H929 multiple myeloma cells according to supplier (e.g., ATCC) recommendations.

  • Animal Acclimatization: Acclimate 6-8 week old female NSG mice for a minimum of one week under standard housing conditions.

  • Tumor Implantation:

    • Harvest H929 cells during their logarithmic growth phase.

    • Resuspend cells in a 1:1 mixture of serum-free media and Matrigel® at a concentration of 50 x 10⁶ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Randomization: Once tumors reach an average volume of 150-200 mm³, randomize mice into treatment cohorts (n=8-10 mice per group) ensuring an equal distribution of tumor volumes across groups.

Protocol 3.2: Compound Formulation and Administration
  • Vehicle Formulation: Prepare a sterile vehicle control suitable for the test compounds (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline).

  • This compound Formulation: Based on preliminary solubility and stability tests, prepare the compound in the chosen vehicle at the desired concentrations for dosing (e.g., 25 mg/kg and 50 mg/kg).

  • S63845 Formulation: Prepare S63845 in the same vehicle at a clinically relevant and effective dose established in the literature (e.g., 25 mg/kg)[4].

  • Administration:

    • Group 1: Vehicle Control (i.p. injection, daily)

    • Group 2: this compound (25 mg/kg, i.p., daily)

    • Group 3: this compound (50 mg/kg, i.p., daily)

    • Group 4: S63845 (25 mg/kg, i.p., daily)

  • Treatment Duration: Administer treatment for 21-28 days, or until tumors in the control group reach a predetermined endpoint volume.

Protocol 3.3: Efficacy and Tolerability Assessment
  • Tumor Volume Measurement: Measure tumor volumes and body weights three times per week throughout the study.

  • Clinical Observation: Monitor animals daily for any signs of distress or toxicity (e.g., lethargy, ruffled fur, weight loss >20%).

  • Study Termination: At the end of the study, euthanize mice via an approved method.

  • Tissue Collection: Excise tumors, measure their final weight, and divide them for downstream analysis (e.g., snap-freeze in liquid nitrogen for Western blot/Co-IP or fix in formalin for IHC).

Data Interpretation and Comparative Analysis

Experimental Workflow Visualization

The overall experimental process can be visualized as follows:

InVivo_Workflow cluster_Setup Study Setup cluster_Treatment Treatment Phase (21 Days) cluster_Analysis Endpoint Analysis A H929 Cell Culture B Tumor Implantation in NSG Mice A->B C Tumor Growth to 150-200 mm³ B->C D Randomization into Treatment Groups C->D E Daily Dosing: - Vehicle - Test Compound - S63845 D->E F Monitor Tumor Volume & Body Weight (3x/week) E->F G Euthanasia & Tumor Excision F->G H Calculate Tumor Growth Inhibition (TGI) G->H I Pharmacodynamic Biomarker Analysis G->I

Caption: Workflow for the in vivo comparative efficacy study.

Quantitative Efficacy Comparison (Hypothetical Data)

The primary efficacy data should be presented clearly in a table. The following represents a realistic, albeit hypothetical, outcome for this study.

Treatment GroupDose (mg/kg)Dosing ScheduleMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (TGI) %Mean Body Weight Change (%)
Vehicle Control -Daily i.p.1850 ± 210-+2.5
This compound 25Daily i.p.1184 ± 15536%-1.8
This compound 50Daily i.p.760 ± 9859%-4.5
S63845 (Comparator) 25Daily i.p.450 ± 7576%-3.1
  • Interpretation: In this hypothetical scenario, this compound demonstrates dose-dependent antitumor activity. The 50 mg/kg dose achieves a significant TGI of 59%. However, its efficacy is less pronounced than that of the benchmark Mcl-1 inhibitor S63845, which achieved 76% TGI at a lower dose of 25 mg/kg. The observed body weight changes suggest acceptable tolerability for all compounds at the tested doses.

Conclusion and Future Directions

This guide provides a robust framework for the in vivo validation of this compound based on a plausible therapeutic hypothesis. The proposed comparative study design allows for a clear, objective assessment of its efficacy against a highly selective benchmark compound.

Based on our hypothetical data, while this compound shows promise as an antitumor agent, further optimization would be required to match the potency of leading Mcl-1 inhibitors like S63845. The next logical steps would involve:

  • On-Target Validation: Performing the proposed pharmacodynamic studies (e.g., Co-IP, IHC) on the collected tumor samples to confirm that the observed tumor inhibition is indeed due to the disruption of the Mcl-1 pathway.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to improve potency and pharmacokinetic properties.

  • Toxicity Studies: Conducting formal toxicology studies to establish a safety profile and determine the maximum tolerated dose (MTD).

By following this structured, evidence-based approach, researchers can systematically and rigorously evaluate novel therapeutic candidates, ensuring that only the most promising agents advance toward clinical development.

References

  • The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents. [Link]

  • Zhang, T., et al. (2024). Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors. ACS Publications. [Link]

  • Brennan, M.S., et al. (2018). Humanized Mcl-1 mice enable accurate pre-clinical evaluation of MCL-1 inhibitors destined for clinical use. bioRxiv. [Link]

  • Chen, D., et al. (2023). Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. European Journal of Medicinal Chemistry. [Link]

  • Goodwin, J.F., et al. (2023). Myeloid Cell Leukemia 1 Small Molecule Inhibitor S63845 Synergizes with Cisplatin in Triple-Negative Breast Cancer. Cancers. [Link]

  • Journal of Chemical Health Risks. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. [Link]

  • ResearchGate. (2024). Exploring the Therapeutic Potential of Benzohydrazide Derivatives Synthesis. [Link]

  • Gour-Salge, I., et al. (2021). Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials. International Journal of Molecular Sciences. [Link]

  • Wang, Z., et al. (2018). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules. [Link]

  • Palka, K., et al. (2024). Clinical trials of R-(-)-gossypol (AT-101) in newly diagnosed and recurrent glioblastoma: NABTT 0602 and NABTT 0702. PLOS One. [Link]

  • Journal of Chemical Health Risks. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. [Link]

  • Phillips, D.C., et al. (2021). Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11955, Benzoylhydrazine. [Link]

  • Zhang, M., et al. (2022). Cyclic RGD-Decorated Liposomal Gossypol AT-101 Targeting for Enhanced Antitumor Effect. International Journal of Nanomedicine. [Link]

  • Al-Ostath, S., et al. (2022). Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. Arabian Journal of Chemistry. [Link]

  • Senichkin, V.V., et al. (2021). Understanding MCL1: from cellular function and regulation to pharmacological inhibition. Cell Death & Differentiation. [Link]

  • Royal Society of Chemistry. (2020). Discovery and Development of Mcl-1 Inhibitors as Anti-cancer Therapeutics: Hit to Clinical Candidate Optimization. [Link]

  • Brennan, M.S., et al. (2018). Humanized Mcl-1 mice enable accurate preclinical evaluation of MCL-1 inhibitors destined for clinical use. Blood. [Link]

  • Wang, X., et al. (2023). Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment. Journal of Agricultural and Food Chemistry. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11955, Benzoylhydrazine. [Link]

  • Palka, K., et al. (2018). Clinical trials of R-(-)-gossypol (AT-101) in newly diagnosed and recurrent glioblastoma: NABTT 0602 and NABTT 0702. PLOS One. [Link]

  • Palka, K., et al. (2018). Clinical trials of R-(-)-gossypol (AT-101) in newly diagnosed and recurrent glioblastoma: NABTT 0602 and NABTT 0702. PubMed. [Link]

Sources

A Researcher's Guide to the Cross-Validation of Experimental Results for 2-(Benzyloxy)benzohydrazide and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Hydrazide Scaffold and the Imperative of Rigorous Validation

In the landscape of medicinal chemistry, the benzohydrazide scaffold is a recurring motif of significant interest. These structures are integral to a wide array of pharmacologically active agents, demonstrating activities ranging from antimicrobial and anticonvulsant to antioxidant and anticancer.[1][2] Compounds like the tuberculostatic drug isoniazid and the antidepressant nialamide underscore the therapeutic potential embedded within this chemical framework.[2]

This guide focuses on 2-(Benzyloxy)benzohydrazide , a specific analog, as a case study for outlining a robust framework for the cross-validation of experimental results. For researchers in drug discovery and development, the initial excitement of a promising result must be tempered by the rigorous, multi-faceted process of validation. An unverified or poorly validated result is not only misleading but can lead to the squandering of significant resources.

This document is designed to move beyond mere procedural lists. It provides the causal logic behind experimental choices, establishing a self-validating system of protocols. We will explore the critical steps from synthesis and structural confirmation to a comparative analysis of biological activity, ensuring that every piece of data is supported, cross-referenced, and placed within the context of established scientific knowledge.

Section 1: Foundational Validation: Synthesis and Structural Elucidation

The first step in any experimental workflow is to confirm the identity and purity of the compound . Without this foundational certainty, all subsequent biological data is invalid. The synthesis of this compound typically follows a well-established pathway for hydrazide formation.

Proposed Synthetic Pathway

The most common and efficient method for synthesizing benzohydrazides is the reaction of a corresponding ester with hydrazine hydrate.[3] An alternative involves the condensation of an acid hydrazide with an aldehyde. For our target compound, the synthesis would logically proceed from methyl 2-(benzyloxy)benzoate.

G cluster_start Starting Materials cluster_validation Structural Validation A Methyl 2-(benzyloxy)benzoate C Reflux in Ethanol A->C B Hydrazine Hydrate (NH2NH2·H2O) B->C D Reaction Mixture C->D E Cooling & Precipitation D->E F Crude this compound E->F G Recrystallization (e.g., from Ethanol) F->G H Pure Product G->H FTIR FT-IR Spectroscopy H->FTIR Confirm Functional Groups NMR 1H & 13C NMR Spectroscopy H->NMR Confirm Proton/Carbon Skeleton MS Mass Spectrometry (MS) H->MS Confirm Molecular Weight

Caption: Workflow for Synthesis and Structural Validation.
Protocol 1: Synthesis of this compound
  • Reaction Setup: To a solution of methyl 2-(benzyloxy)benzoate (1 equivalent) in absolute ethanol, add hydrazine hydrate (approximately 3-5 equivalents).

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[3]

  • Isolation: After completion, cool the reaction mixture in an ice bath. The solid product will precipitate out.

  • Purification: Filter the crude solid, wash with cold petroleum ether, and dry under a vacuum. For optimal purity, recrystallize the product from absolute ethanol.

Cross-Validation of Structure

A single characterization method is insufficient. Cross-validation using orthogonal techniques is mandatory to unambiguously confirm the molecular structure.

Technique Purpose Expected Observations for this compound Reference
FT-IR Confirms the presence of key functional groups.Appearance of N-H stretching bands (approx. 3200-3300 cm⁻¹), a C=O (amide) stretch (approx. 1640-1660 cm⁻¹), and disappearance of the ester C=O stretch from the starting material.[4]
¹H-NMR Maps the proton environment of the molecule.Signals corresponding to the aromatic protons on both benzene rings, a singlet for the benzylic CH₂ protons, and characteristic broad signals for the N-H protons.[5]
¹³C-NMR Provides a count of unique carbon atoms and their chemical environment.A signal for the carbonyl carbon (C=O) around 165-170 ppm, signals for the aromatic carbons, and a signal for the benzylic carbon (CH₂).[5]
Mass Spec (MS) Determines the molecular weight of the compound.The molecular ion peak [M]+ should correspond to the calculated molecular weight of C₁₄H₁₄N₂O₂ (242.27 g/mol ).[5][6]

Causality: Relying solely on ¹H-NMR could be misleading if impurities have overlapping signals. FT-IR confirms the correct functional groups are present, while Mass Spectrometry provides the definitive molecular weight, creating a self-validating triad of data that confirms the structure with high confidence.

Section 2: Cross-Validation of Biological Activity

The broad spectrum of activities reported for benzohydrazide derivatives necessitates a careful and comparative approach to biological testing. Here, we outline cross-validation strategies for three potential activities of this compound: antimicrobial, antioxidant, and anticonvulsant.

Focus Area 1: Antimicrobial Activity

A claim of antimicrobial activity must be validated by progressing from qualitative screening to quantitative assessment.

Protocol 2: Initial Screening - Agar Disc Diffusion

  • Culture Preparation: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) and spread it evenly onto Mueller-Hinton agar plates.[7]

  • Disc Application: Impregnate sterile 6mm filter paper discs with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

  • Incubation: Place the discs on the agar surface and incubate at 37°C for 24 hours.

  • Observation: Measure the diameter of the zone of inhibition around the disc. A larger zone suggests higher activity.[7]

Protocol 3: Quantitative Validation - Minimum Inhibitory Concentration (MIC)

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Add a standardized bacterial suspension to each well.

  • Incubation: Incubate the plate at 37°C for 24 hours.

  • Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[8]

Comparative Analysis & Cross-Validation:

The disc diffusion method is a rapid, qualitative first step. However, it can be influenced by the compound's solubility and rate of diffusion in the agar. The MIC assay provides a quantitative, diffusion-independent measure of potency. A compound showing a large inhibition zone in the disc test should also exhibit a low MIC value. Discrepancies between these two tests warrant further investigation into the compound's physicochemical properties.

Compound Type Test Organism MIC (µg/mL) Reference
Benzohydrazide DerivativesB. cereus25[9]
Benzylidene HydrazidesS. aureus>100
Guanidine Hydrazone DerivativesS. aureus (MRSA)0.5 - 1.0
This compound S. aureus / E. coliTo Be Determined N/A
Focus Area 2: Antioxidant Activity

Antioxidant capacity can be mediated through different mechanisms (e.g., hydrogen atom transfer, electron transfer). Therefore, using at least two different assays is critical for a comprehensive and validated assessment.

Protocol 4: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Reaction Mixture: Prepare a solution of the test compound at various concentrations and add it to a methanolic solution of DPPH.

  • Incubation: Incubate the mixture in the dark at room temperature for 30-60 minutes.[3]

  • Measurement: Measure the absorbance of the solution at 517 nm. The decrease in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of inhibition and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).[7]

Protocol 5: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

  • Radical Generation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

  • Reaction Mixture: Add various concentrations of the test compound to the ABTS•+ solution.

  • Measurement: Measure the absorbance at 734 nm after a set incubation period.

  • Calculation: Determine the IC₅₀ value, similar to the DPPH assay.

Why Cross-Validate with Two Assays? The DPPH assay measures the capacity to scavenge a stable nitrogen-centered radical, while the ABTS assay measures scavenging of a different radical cation. A compound that is effective in both assays likely possesses robust antioxidant properties. Some compounds may show high activity in one assay but not the other due to steric hindrance or reaction kinetics, and reporting results from only one could be misleading.[2]

Compound/Standard DPPH IC₅₀ (µg/mL) ABTS IC₅₀ (µg/mL) Reference
Ascorbic Acid (Standard)30.20Varies[7]
2-Hydroxy Benzyl Hydrazide (C-7)81.28N/A[7]
4-Hydroxybenzohydrazide Derivs.Moderate ActivityModerate Activity[2]
This compound To Be Determined To Be Determined N/A
Focus Area 3: Anticonvulsant Activity

Validating anticonvulsant activity requires a multi-stage approach that assesses efficacy against different seizure types and, crucially, rules out general neurotoxicity.

G cluster_efficacy Efficacy Screening cluster_toxicity Neurotoxicity Cross-Validation A Test Compound: This compound MES Maximal Electroshock (MES) Test (Generalized Seizures) A->MES SCMET Subcutaneous Pentylenetetrazol (scMet) Test (Absence Seizures) A->SCMET RR Rotorod Assay (Motor Impairment) A->RR B Determine ED₅₀ (Effective Dose) MES->B SCMET->B C Determine TD₅₀ (Toxic Dose) RR->C D Calculate Protective Index (PI = TD₅₀ / ED₅₀) Is PI > 1? B->D C->D E Promising Candidate D->E Yes F Poor Candidate (Effect may be due to sedation/toxicity) D->F No

Caption: Logical flow for anticonvulsant activity cross-validation.

Protocol 6: Efficacy and Neurotoxicity Screening

  • Maximal Electroshock (MES) Test: This model for generalized tonic-clonic seizures is induced via corneal electrodes. The test compound is administered intraperitoneally to mice, and its ability to prevent the hind limb tonic extensor component of the seizure is measured.[10][11]

  • Subcutaneous Pentylenetetrazol (scMet) Test: This is a model for absence seizures. The convulsant pentylenetetrazol is injected, and the ability of the test compound to prevent the onset of clonic spasms is recorded.[10][12]

  • Rotorod Neurotoxicity Test: Mice are placed on a rotating rod. The test measures the ability of a compound to disrupt motor coordination. A compound is considered neurotoxic at a given dose if the animal falls off the rod within a specified time.[10]

Cross-Validation Logic: A compound might prevent seizures in the MES or scMet test simply because it is sedative or causes motor impairment, leading to a false positive. The rotorod test is the critical cross-validation step. A promising anticonvulsant candidate must be effective in the seizure models at doses that are non-toxic in the rotorod assay.[10] The "Protective Index" (PI), calculated as the ratio of the toxic dose (TD₅₀) to the effective dose (ED₅₀), quantitatively expresses this therapeutic window. A PI greater than 1 is essential.

Compound Anti-MES Activity (ED₅₀, mg/kg) Anti-scMet Activity (ED₅₀, mg/kg) Neurotoxicity (TD₅₀, mg/kg) Reference
2-(4-chlorobenzyl)glutarimideGoodGoodLow Toxicity[10]
Phenytoin (Standard)9.5Inactive66[12]
Valproate (Standard)272149426[10]
This compound To Be Determined To Be Determined To Be Determined N/A

Conclusion

The scientific journey from a synthesized molecule to a validated drug candidate is paved with rigorous cross-examination of data. For this compound, as with any novel compound, the process must begin with unequivocal structural confirmation through orthogonal spectroscopic methods. Subsequently, the evaluation of its biological potential cannot rely on a single assay. True confidence is built by cross-validating results through multiple, mechanistically distinct tests—comparing qualitative screens with quantitative measures for antimicrobial activity, using different radical scavenging assays for antioxidant potential, and critically, separating therapeutic efficacy from neurotoxicity for anticonvulsant effects. This multi-layered, comparative approach ensures the integrity of the findings and provides a solid foundation for further development.

References

  • Al-Ghorbani, M., et al. (2024). Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives: Structural determination, biological and anti-oxidant activity. Arabian Journal of Chemistry. [Link]

  • Mamedova, A.F., et al. (2020). Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry. [Link]

  • Maheswari, R., & Manjula, J. (2015). Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. International Journal of Applied Research. [Link]

  • Gouda, M.A., et al. (2025). Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. Applied Organometallic Chemistry. [Link]

  • Kumar, D., et al. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Journal of Chemical Health Risks. [Link]

  • Kumar, D., et al. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Journal of Chemical Health Risks. [Link]

  • Choi, D., et al. (1985). Synthesis and anticonvulsant activity of 2-benzylglutarimides. Journal of Medicinal Chemistry. [Link]

  • PubChem. (n.d.). Benzoylhydrazine. National Center for Biotechnology Information. [Link]

  • Gül, H.İ., et al. (2021). Synthesis and Molecular Docking of New N-Acyl Hydrazones-Benzimidazole as hCA I and II Inhibitors. Molecules. [Link]

  • PubChem. (n.d.). 2-(Benzyloxy)benzaldehyde. National Center for Biotechnology Information. [Link]

  • Kumar, P., et al. (2010). Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation. European Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Anticonvulsant activity of the compounds tested in phase VIa in rats. [Link]

  • Gökçe, M., et al. (2008). Synthesis and anticonvulsant activity of 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o/p-substituted benzal) hydrazone derivatives. Arzneimittelforschung. [Link]

  • Basak, A.K., et al. (2022). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Molecules. [Link]

  • PubChem. (n.d.). 2-Amino-benzoic acid (2-hydroxy-benzylidene)-hydrazide. National Center for Biotechnology Information. [Link]

  • El-Gazzar, M.G., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Molecules. [Link]

  • Scribd. (n.d.). Spectral Analysis of 2-Hydroxy Benzohydrazide. [Link]

  • Aliyu, I., et al. (2022). Anticonvulsant appraisal of benzylideneacetophenone analogues in Swiss mice. Bayero Journal of Pure and Applied Sciences. [Link]

  • Al-Douh, M.H., et al. (2006). 2-(2-Benzyloxy-3-methoxyphenyl)-1H-benzimidazole. Acta Crystallographica Section E. [Link]

  • Montes-Ávila, J., et al. (2016). Antioxidant activity and antimicrobial evaluation of 1-benzyl-1,2,3-triazole. Acta Universitaria. [Link]

  • Ahmad, I., et al. (2018). Substituted Benzimidazole Analogues as Potential α-Amylase Inhibitors and Radical Scavengers. Molecules. [Link]

  • Reddy, C.S., et al. (2016). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Merlino, A., et al. (2007). 2-Benzyl-2-methyl-2H-benzimidazole 1,3-dioxide derivatives: Spectroscopic and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Noreen, M., et al. (2022). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. RSC Advances. [Link]

  • Sławiński, J., et al. (2012). Evaluation of anticonvulsant and analgesic effects of benzyl- and benzhydryl ureides. Archiv der Pharmazie. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking 2-(Benzyloxy)benzohydrazide Against Standard-of-Care Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Benzohydrazide Scaffolds

The benzohydrazide moiety is a versatile pharmacophore known to be a cornerstone in a variety of medicinally active compounds.[1] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[2][3] Notably, the introduction of a benzyloxy group can confer potent and selective inhibitory activity against key enzymes implicated in disease progression, such as monoamine oxidase B (MAO-B) in neurodegenerative disorders.[4] This guide focuses on a specific derivative, 2-(Benzyloxy)benzohydrazide, and provides a comprehensive framework for benchmarking its performance against established standard-of-care drugs in two critical therapeutic areas: oncology and neurodegenerative disease.

This document is intended for researchers, scientists, and drug development professionals, offering in-depth, scientifically grounded protocols and comparative data to facilitate the evaluation of this promising compound. The experimental designs herein are structured to ensure robustness and reproducibility, providing a solid foundation for further preclinical development.

Section 1: Benchmarking in Oncology: A Focus on Breast Cancer

The anticancer potential of compounds structurally related to this compound, such as 2-(benzyloxy)benzaldehyde derivatives, has been demonstrated, particularly against leukemia cell lines where they induce apoptosis and cell cycle arrest.[1][5] This section outlines a strategy to evaluate the efficacy of this compound against a common solid tumor, HER2-negative breast cancer, using the MCF-7 cell line. The standard-of-care chemotherapeutic agent, Doxorubicin, will be used as a comparator.

In Vitro Efficacy Assessment: Cell Viability (MTT Assay)

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] This assay is fundamental in preclinical drug discovery for determining the cytotoxic potential of a compound.

  • Cell Culture:

    • Culture MCF-7 human breast cancer cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.[7]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound and Doxorubicin in DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Replace the culture medium in the wells with the medium containing the various concentrations of the test compounds and the standard drug. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation and Assay:

    • Incubate the plates for 48 hours.

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.[8]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7][8]

    • Measure the absorbance at 570 nm using a microplate reader.

CompoundIC50 (µM) on MCF-7 cells
This compound8.5
Doxorubicin0.9

Note: The data presented is hypothetical and for illustrative purposes.

In Vivo Efficacy Assessment: Xenograft Mouse Model

To evaluate the in vivo anticancer activity of this compound, a human tumor xenograft model is employed.[9] This involves the transplantation of human cancer cells into immunodeficient mice.[9]

  • Animal Model:

    • Use female athymic nude mice (6-8 weeks old).

    • Subcutaneously inject 5 x 10⁶ MCF-7 cells suspended in Matrigel into the flank of each mouse.[10]

    • Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.

  • Treatment:

    • Randomize the mice into three groups: Vehicle control, this compound (e.g., 20 mg/kg), and Doxorubicin (e.g., 5 mg/kg).

    • Administer the treatments intraperitoneally every three days for 21 days.[11]

  • Efficacy Evaluation:

    • Measure tumor volume and body weight twice a week.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Treatment GroupAverage Tumor Volume at Day 21 (mm³)% Tumor Growth Inhibition
Vehicle Control1200-
This compound (20 mg/kg)65045.8
Doxorubicin (5 mg/kg)30075.0

Note: The data presented is hypothetical and for illustrative purposes.

Visualizing the Experimental Workflow

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture MCF-7 Cell Culture treatment_invitro Treatment with This compound and Doxorubicin cell_culture->treatment_invitro mtt_assay MTT Assay treatment_invitro->mtt_assay data_analysis_invitro IC50 Determination mtt_assay->data_analysis_invitro xenograft MCF-7 Xenograft Model Establishment treatment_invivo Systemic Treatment xenograft->treatment_invivo monitoring Tumor Growth and Body Weight Monitoring treatment_invivo->monitoring endpoint Tumor Excision and Analysis monitoring->endpoint

Caption: Workflow for anticancer benchmarking.

Section 2: Benchmarking in Neurodegenerative Disease: A Focus on Alzheimer's Disease

The neuroprotective potential of benzyloxy-substituted molecules has been linked to their ability to inhibit MAO-B, an enzyme that plays a role in the progression of neurodegenerative diseases like Parkinson's and Alzheimer's.[4][12] This section details a benchmarking strategy for this compound against Donepezil, a standard acetylcholinesterase inhibitor used to manage Alzheimer's symptoms.[13][14]

In Vitro Efficacy Assessment

This assay determines the ability of this compound to inhibit the enzymatic activity of MAO-B.

Experimental Protocol:

  • Reagents: Recombinant human MAO-B, kynuramine (substrate), and a fluorescence plate reader.

  • Procedure:

    • Pre-incubate varying concentrations of this compound and the standard MAO-B inhibitor, Selegiline, with MAO-B in a buffer solution.

    • Initiate the reaction by adding kynuramine.

    • The enzymatic reaction produces a fluorescent product, 4-hydroxyquinoline.

    • Measure the fluorescence intensity over time to determine the reaction rate.

    • Calculate the percentage of inhibition and determine the IC50 value.

A key pathological hallmark of Alzheimer's disease is the aggregation of Aβ peptides into plaques. This assay assesses the ability of the test compound to prevent this aggregation.

Experimental Protocol: [15]

  • Reagents: Aβ1-42 peptide, Thioflavin T (ThT), and a fluorescence plate reader.

  • Procedure:

    • Dissolve Aβ1-42 peptide in a suitable solvent to form monomers.[15]

    • Incubate the Aβ1-42 monomers with different concentrations of this compound or a known inhibitor.

    • Add ThT, a dye that fluoresces upon binding to amyloid fibrils.

    • Monitor the fluorescence intensity over time at 37°C.[15]

    • A reduction in fluorescence indicates inhibition of Aβ aggregation.

For a neuroprotective agent to be effective, it must cross the blood-brain barrier. This assay provides an early indication of a compound's ability to penetrate the CNS.[16]

Experimental Protocol: [17][18]

  • Model: A transwell plate with a monolayer of human brain microvascular endothelial cells.

  • Procedure:

    • Culture the endothelial cells on the transwell insert until a tight monolayer is formed, confirmed by measuring transendothelial electrical resistance (TEER).[18]

    • Add this compound and a control compound with known BBB permeability (e.g., caffeine) to the upper chamber.

    • At various time points, collect samples from the lower chamber and analyze the concentration of the compounds using LC-MS/MS.[18]

    • Calculate the apparent permeability coefficient (Papp).

AssayThis compoundStandard Drug
MAO-B Inhibition (IC50)50 nMSelegiline: 15 nM
Aβ Aggregation Inhibition (% at 10 µM)65%Curcumin: 80%
BBB Permeability (Papp, 10⁻⁶ cm/s)8.2Caffeine: 15.0

Note: The data presented is hypothetical and for illustrative purposes.

In Vivo Efficacy Assessment: Transgenic Mouse Model of Alzheimer's Disease

Transgenic mouse models that overexpress human genes associated with familial Alzheimer's disease are widely used to evaluate potential therapies.[19][20]

  • Animal Model:

    • Use 5XFAD transgenic mice, which develop amyloid plaques and cognitive deficits.

    • Begin treatment at 3 months of age, before significant pathology develops.

  • Treatment:

    • Administer this compound (e.g., 10 mg/kg) and Donepezil (e.g., 1 mg/kg) or vehicle control daily via oral gavage for 3 months.

  • Efficacy Evaluation:

    • Behavioral Testing: At the end of the treatment period, assess cognitive function using tests like the Morris water maze or Y-maze.

    • Histopathology: After behavioral testing, euthanize the mice and collect brain tissue. Analyze Aβ plaque burden using immunohistochemistry and ELISA.

ParameterVehicle ControlThis compound (10 mg/kg)Donepezil (1 mg/kg)
Morris Water Maze (Escape Latency, sec)452530
Brain Aβ Plaque Load (% area)12711

Note: The data presented is hypothetical and for illustrative purposes.

Visualizing the Proposed Mechanism of Action

G cluster_pathway Alzheimer's Disease Pathology cluster_intervention Therapeutic Intervention MAOB MAO-B ROS Reactive Oxygen Species MAOB->ROS Neuroinflammation Neuroinflammation ROS->Neuroinflammation Neuronal_Damage Neuronal Damage Neuroinflammation->Neuronal_Damage Abeta Aβ Monomers Abeta_agg Aβ Aggregates (Plaques) Abeta->Abeta_agg Abeta_agg->Neuroinflammation Compound This compound Compound->MAOB Inhibition Compound->Abeta_agg Inhibition of Aggregation

Caption: Proposed dual mechanism of this compound.

Discussion and Future Directions

The presented hypothetical data suggests that this compound exhibits promising, albeit moderate, anticancer activity compared to the potent chemotherapeutic agent Doxorubicin. In the context of Alzheimer's disease, the compound shows a more compelling profile with a dual mechanism of action: direct inhibition of a key pathological enzyme (MAO-B) and interference with amyloid plaque formation.

The causality behind these experimental choices lies in a tiered approach to drug evaluation. In vitro assays provide a rapid and cost-effective means to assess primary efficacy and mechanism of action. Positive results from these initial screens justify the progression to more complex and resource-intensive in vivo models, which offer a more physiologically relevant context for evaluating therapeutic potential.

Each protocol is designed as a self-validating system. The inclusion of positive and negative controls (standard drugs and vehicle, respectively) is crucial for interpreting the results and ensuring the reliability of the assays. Furthermore, the use of well-characterized cell lines and animal models provides a standardized framework for comparison across different studies.

Future research should focus on optimizing the structure of this compound to enhance its potency and selectivity. Further in-depth mechanistic studies are also warranted to fully elucidate its downstream signaling effects. Toxicology and pharmacokinetic studies will be essential next steps in the preclinical development of this promising compound.

References

  • American Cancer Society. (2021). Chemotherapy for Breast Cancer. Retrieved from [Link]

  • Alzheimer's Society. (n.d.). Drug treatments for Alzheimer's disease. Retrieved from [Link]

  • Bio-Rad. (n.d.). MTT Cell Viability Assay. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Haleckova, A., et al. (2024). Neuroprotective Effect of 2-(Benzyloxy)arylureas Is Not Related to CypD Inhibition nor Suppression of mPTP Opening. ACS Medicinal Chemistry Letters.
  • Lin, C. F., et al. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • National Institute on Aging. (2023). How Is Alzheimer's Disease Treated?. Retrieved from [Link]

  • Riban, V., et al. (2002). Animal models of Alzheimer's disease and their application in drug research. Behavioural Brain Research.
  • Spandidos Publications. (2015). New mouse xenograft model modulated by tumor-associated fibroblasts for human multi-drug resistance in cancer. Retrieved from [Link]

  • Visikol. (2024). In Vitro Blood Brain Barrier Permeability Assessment. Retrieved from [Link]

  • Wang, X., et al. (2016). Neuroprotective effects of benzyloxy substituted small molecule monoamine oxidase B inhibitors in Parkinson's disease. Bioorganic & Medicinal Chemistry.

Sources

A Head-to-Head Comparison of Synthetic Routes to 2-(Benzyloxy)benzohydrazide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(Benzyloxy)benzohydrazide is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various biologically active compounds. Its structure, featuring a benzyloxy-substituted aromatic ring coupled with a hydrazide moiety, provides a versatile scaffold for accessing a diverse chemical space. The efficient and scalable synthesis of this compound is therefore of paramount importance to researchers in the field.

This guide provides a comprehensive head-to-head comparison of the two primary synthetic routes to this compound. As a Senior Application Scientist, my objective is to move beyond a mere recitation of protocols and delve into the causality behind experimental choices, offering field-proven insights to guide your synthetic strategy. We will explore the nuances of each pathway, from the selection of starting materials to the practical considerations of reaction execution and product isolation. This analysis is grounded in established chemical principles and supported by experimental data from authoritative sources to ensure scientific integrity.

Core Synthetic Strategies: A Mechanistic Overview

The synthesis of this compound predominantly proceeds through two distinct pathways, both originating from the common precursor, 2-(benzyloxy)benzoic acid. The choice of route hinges on the activation of the carboxylic acid moiety: either through conversion to a methyl ester followed by hydrazinolysis, or transformation into a more reactive acyl chloride which is then reacted with hydrazine.

The overall synthetic landscape can be visualized as follows:

G cluster_0 Starting Material Preparation cluster_1 Route 1: The Ester Pathway cluster_2 Route 2: The Acyl Chloride Pathway Salicylic Acid Salicylic Acid 2-(Benzyloxy)benzoic Acid 2-(Benzyloxy)benzoic Acid Salicylic Acid->2-(Benzyloxy)benzoic Acid Williamson Ether Synthesis Benzyl Chloride Benzyl Chloride Benzyl Chloride->2-(Benzyloxy)benzoic Acid Methyl 2-(benzyloxy)benzoate Methyl 2-(benzyloxy)benzoate 2-(Benzyloxy)benzoic Acid->Methyl 2-(benzyloxy)benzoate Fischer Esterification 2-(Benzyloxy)benzoyl Chloride 2-(Benzyloxy)benzoyl Chloride 2-(Benzyloxy)benzoic Acid->2-(Benzyloxy)benzoyl Chloride Chlorination This compound This compound Methyl 2-(benzyloxy)benzoate->this compound Hydrazinolysis 2-(Benzyloxy)benzoyl Chloride->this compound Acylation of Hydrazine

Caption: Overall synthetic pathways to this compound.

Part 1: The Common Precursor - Synthesis of 2-(Benzyloxy)benzoic Acid

Both synthetic routes converge on the common intermediate, 2-(benzyloxy)benzoic acid. The most straightforward and widely adopted method for its preparation is the Williamson ether synthesis, starting from the readily available and inexpensive salicylic acid and benzyl chloride.

Experimental Protocol: Williamson Ether Synthesis of 2-(Benzyloxy)benzoic Acid

Reaction Scheme:

G Salicylic_Acid Salicylic Acid Product 2-(Benzyloxy)benzoic Acid Salicylic_Acid->Product Benzyl_Chloride Benzyl Chloride Benzyl_Chloride->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., Acetone) Solvent->Product Byproduct KCl + H2O + CO2

Caption: Williamson ether synthesis of the key precursor.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylic acid (1.0 eq), anhydrous potassium carbonate (2.0-2.5 eq), and a suitable solvent such as acetone or DMF.

  • Addition of Benzyl Chloride: While stirring the suspension, add benzyl chloride (1.1-1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: Dissolve the residue in water and acidify with a dilute mineral acid (e.g., HCl) to a pH of approximately 2. The product, 2-(benzyloxy)benzoic acid, will precipitate out.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry to afford the pure product.

Expertise & Experience: The use of at least two equivalents of potassium carbonate is crucial. The first equivalent deprotonates the carboxylic acid, and the second deprotonates the more acidic phenolic hydroxyl group, forming the phenoxide which is the active nucleophile in the Williamson ether synthesis. Acetone is a good solvent choice due to its polarity and boiling point, which allows for a reasonable reaction rate at reflux temperature.

Part 2: Head-to-Head Comparison of the Main Synthetic Routes

With the common precursor in hand, we can now diverge to the two primary pathways for the synthesis of this compound.

Route 1: The Ester Pathway via Hydrazinolysis

This route involves the conversion of 2-(benzyloxy)benzoic acid to its methyl ester, followed by reaction with hydrazine hydrate.

Step 1A: Fischer Esterification to Methyl 2-(benzyloxy)benzoate

Reaction Scheme:

G Benzoic_Acid 2-(Benzyloxy)benzoic Acid Ester Methyl 2-(benzyloxy)benzoate Benzoic_Acid->Ester Methanol Methanol (excess) Methanol->Ester Catalyst H2SO4 (catalytic) Catalyst->Ester Water Water

Caption: Fischer esterification to the methyl ester intermediate.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-(benzyloxy)benzoic acid (1.0 eq) in a large excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%).

  • Reaction: Heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC.

  • Work-up: After cooling, neutralize the excess acid with a mild base such as sodium bicarbonate solution.

  • Extraction: Remove the bulk of the methanol under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 2-(benzyloxy)benzoate, which can be further purified by column chromatography if necessary. A similar procedure for a related compound reports a yield of 87%[1].

Causality Behind Experimental Choices: The use of a large excess of methanol is a key principle of Fischer esterification, driving the equilibrium towards the product side according to Le Châtelier's principle[2][3][4]. The sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity towards the nucleophilic attack of methanol[2][3].

Step 1B: Hydrazinolysis of Methyl 2-(benzyloxy)benzoate

Reaction Scheme:

G Ester Methyl 2-(benzyloxy)benzoate Product This compound Ester->Product Hydrazine Hydrazine Hydrate Hydrazine->Product Solvent Ethanol Solvent->Product Methanol Methanol

Caption: Hydrazinolysis of the ester to the final product.

Experimental Protocol:

  • Reaction Setup: Dissolve methyl 2-(benzyloxy)benzoate (1.0 eq) in ethanol in a round-bottom flask.

  • Hydrazine Addition: Add an excess of hydrazine hydrate (typically 3-5 eq).

  • Reaction: Heat the mixture to reflux for 12-24 hours. The product often precipitates out of the solution upon cooling.

  • Isolation: Cool the reaction mixture to room temperature, and then in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to obtain this compound.

Trustworthiness of the Protocol: This is a very reliable and widely used method for the synthesis of hydrazides from esters. The reaction is generally clean, and the product often crystallizes directly from the reaction mixture in high purity.

Route 2: The Acyl Chloride Pathway

This alternative route involves the conversion of 2-(benzyloxy)benzoic acid into the more reactive 2-(benzyloxy)benzoyl chloride, which is then reacted with hydrazine.

Step 2A: Synthesis of 2-(Benzyloxy)benzoyl Chloride

Reaction Scheme:

G Benzoic_Acid 2-(Benzyloxy)benzoic Acid Product 2-(Benzyloxy)benzoyl Chloride Benzoic_Acid->Product Thionyl_Chloride Thionyl Chloride (SOCl2) Thionyl_Chloride->Product Byproducts SO2(g) + HCl(g)

Caption: Conversion of the carboxylic acid to the acyl chloride.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO2), place 2-(benzyloxy)benzoic acid (1.0 eq).

  • Reagent Addition: Add an excess of thionyl chloride (SOCl₂) (typically 2-3 eq), often with a catalytic amount of DMF.

  • Reaction: Gently heat the mixture to reflux for 1-3 hours. The reaction is complete when the evolution of gases ceases.

  • Isolation: Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2-(benzyloxy)benzoyl chloride, which is often used in the next step without further purification.

Expertise & Experience: Thionyl chloride is a common and effective reagent for this transformation[5][6]. The byproducts, sulfur dioxide and hydrogen chloride, are gaseous, which drives the reaction to completion. It is critical to perform this reaction in a well-ventilated fume hood due to the toxic and corrosive nature of the reagents and byproducts. The crude acyl chloride is highly moisture-sensitive and should be used immediately.

Step 2B: Reaction of 2-(Benzyloxy)benzoyl Chloride with Hydrazine

Reaction Scheme:

G Acyl_Chloride 2-(Benzyloxy)benzoyl Chloride Product This compound Acyl_Chloride->Product Hydrazine Hydrazine Hydrate Hydrazine->Product Base Base (e.g., Pyridine or Et3N) Base->Product Solvent DCM or Ether Solvent->Product Byproduct Base·HCl

Caption: Formation of the hydrazide from the acyl chloride.

Experimental Protocol:

  • Reaction Setup: In a flask, dissolve hydrazine hydrate (at least 2.0 eq) in a suitable solvent like diethyl ether or dichloromethane (DCM) and cool in an ice bath.

  • Acyl Chloride Addition: Slowly add a solution of 2-(benzyloxy)benzoyl chloride (1.0 eq) in the same solvent to the cooled hydrazine solution with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction to stir at low temperature for an additional 1-2 hours.

  • Work-up: A precipitate of the product and/or hydrazine hydrochloride may form. The reaction mixture can be washed with water to remove the hydrazine salt.

  • Purification: The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The resulting solid can be recrystallized from a suitable solvent like ethanol to yield pure this compound. This method generally gives high yields, often in the range of 95-98% for analogous compounds[7].

Trustworthiness of the Protocol: The high reactivity of acyl chlorides ensures a rapid and often high-yielding reaction with nucleophiles like hydrazine. However, this high reactivity also presents a challenge: the potential for di-acylation of hydrazine to form the symmetrical 1,2-bis(2-(benzyloxy)benzoyl)hydrazine. To mitigate this, a large excess of hydrazine is used, and the acyl chloride is added slowly at a low temperature. This ensures that the acyl chloride is more likely to react with the abundant hydrazine rather than the initially formed product.

Quantitative Data Summary and Head-to-Head Comparison

ParameterRoute 1: Ester PathwayRoute 2: Acyl Chloride Pathway
Starting Material for Final Step Methyl 2-(benzyloxy)benzoate2-(Benzyloxy)benzoyl Chloride
Reagents for Final Step Hydrazine HydrateHydrazine Hydrate
Typical Yield of Final Step Good to ExcellentExcellent (often >95%)[7]
Reaction Time of Final Step Long (12-24 hours)Short (1-3 hours)
Reaction Temperature RefluxLow Temperature (0 °C) to RT
Byproducts MethanolHCl (neutralized), potential for di-acylated hydrazine
Overall Atom Economy ModerateLower (due to use of SOCl₂)
Safety and Handling Relatively safe reagents and conditionsUse of highly corrosive and toxic thionyl chloride and acyl chloride intermediate
Scalability Generally straightforwardRequires careful control of temperature and addition rates on a large scale
Purification Often simple crystallizationMay require more extensive washing to remove salts

Conclusion and Recommendations

Both the ester and acyl chloride pathways are viable for the synthesis of this compound, and the choice of route will depend on the specific needs and constraints of the researcher.

Route 1 (Ester Pathway) is generally favored for its operational simplicity, use of less hazardous reagents, and often straightforward product isolation via crystallization. While the reaction times are longer, this route is often more amenable to parallel synthesis and is a robust choice for producing moderate quantities of the target compound without the need for specialized handling of highly reactive intermediates.

Route 2 (Acyl Chloride Pathway) offers the advantages of shorter reaction times and typically higher yields in the final step. This makes it an attractive option when speed and overall throughput are critical. However, this comes at the cost of using thionyl chloride, a hazardous reagent, and the need for careful control of the reaction conditions to avoid byproduct formation. This route is well-suited for researchers comfortable with handling moisture-sensitive and corrosive materials and for scaling up the synthesis where reaction time is a significant factor.

For most laboratory-scale applications where safety and ease of operation are prioritized, the Ester Pathway is the recommended route . For process chemistry and large-scale synthesis where efficiency and reaction time are paramount, the Acyl Chloride Pathway , with appropriate safety precautions and process controls, may be the more advantageous choice.

References

  • Brahmayya, M., Dai, S. A., & Suen, S. Y. (n.d.). Synthesis of 5-substituted-3H-[7][8][9]-oxadiazol-2-one derivatives: A carbon dioxide route (CDR). RSC Advances. Retrieved from [Link]

  • Naveen, P., Naveen, S., Zabiulla, S. B., Benaka Prasad, N. K., Lokanath, N. K., Shaukath Ara Khanum, & Ismail Warad. (2016). Methyl 2-(benzoyloxy)benzoate. IUCrData, 1(x161934). Retrieved from [Link]

  • Kumar, R., & Kumar, S. (2018). Formation of 1,2-dibenzoylhydrazine (8) on reacting of benzoyl chloride (7 a) with hydrazine hydrate. In ResearchGate. Retrieved from [Link]

  • Kozakai, Y., & Takeda, T. (2021). Release of N-glycans by hydrazinolysis. In Glycoscience Protocols (GlycoPODv2). NCBI. Retrieved from [Link]

  • University of Toronto. (n.d.). Esterification of benzoic acid to methyl benzoate. Retrieved from [Link]

  • El-Haddad, S. A., et al. (2022). Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. RSC Advances, 12(55), 35839-35855. Retrieved from [Link]

  • Sonntag, N. O. V. (1968). Reactions of fatty acid chlorides: II. Synthesis of monohydrazides or dihydrazides by acylation of hydrazine hydrate with saturated fatty acid chlorides. Journal of the American Oil Chemists' Society, 45(8), 571–574. Retrieved from [Link]

  • Organic Chemistry. (2012, April 10). Organic Mechanism Fischer Esterification 004 [Video]. YouTube. Retrieved from [Link]

  • chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. Retrieved from [Link]

  • CN103787874A - Preparation process of benzoyl chloride. (n.d.). Google Patents.
  • Palakshamurthy, B. S., et al. (2012). Methyl 4-benzyloxy-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3382. Retrieved from [Link]

  • CN108467342B - Method for synthesizing benzoic acid compound by oxidizing benzyl alcohol compound under assistance of ultrasonic waves. (n.d.). Google Patents.
  • Feng, Y. (2026, January 2). What are the products of the esterification reaction of 2 - Methylbenzoic Acid? Blog. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Hydrazine, 1,2-dimethyl-, dihydrochloride. Retrieved from [Link]

  • NileRed. (2024, June 17). Making benzoyl chloride [Video]. YouTube. Retrieved from [Link]

  • Chen, Y.-H., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 28(10), 4217. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 2-benzoylbenzoic acid (o-benzoylbenzoic acid; benzophenone-2-carboxylic acid). Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, August 7). Benzoic Acid + Methanol = ?? (Methyl Benzoate + Water) [Video]. YouTube. Retrieved from [Link]

  • US2953570A - Method of making hydrazine derivatives. (n.d.). Google Patents.
  • Scribd. (n.d.). Synthesis of Benzoic Acid From Benzyl Chloride. Retrieved from [Link]

  • Guedes, M. F., et al. (2022). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. ACS Omega, 8(4), 3661-3675. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of benzoyl chloride. Retrieved from [Link]

  • Palakshamurthy, B. S., et al. (2012). Methyl 4-benzyloxy-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3382. Retrieved from [Link]

  • US3704215A - Process for the production of benzoyl chloride and benzotrichloride using light. (n.d.). Google Patents.
  • US4965406A - Process for the manufacture of benzoic acid and salts thereof. (n.d.). Google Patents.
  • Scribd. (n.d.). Synthesis of Benzoic Acid From Benzyl Chloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-Benzylbenzoyl chloride. Retrieved from [Link]

Sources

Safety Operating Guide

A Researcher's Comprehensive Guide to Safely Handling 2-(Benzyloxy)benzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential safety and logistical information for the handling of 2-(Benzyloxy)benzohydrazide, a compound often utilized in synthetic chemistry and drug discovery. As your senior application scientist, this document is structured to provide not just procedural steps, but the rationale behind them, fostering a proactive safety culture in your laboratory.

Understanding the Hazard Profile of this compound

Benzohydrazide and its derivatives are known to be hazardous. They are often classified as toxic if swallowed, in contact with skin, or if inhaled. These compounds can cause significant skin and eye irritation. Furthermore, there is concern that some hydrazide derivatives may be carcinogenic, and prolonged or repeated exposure could lead to cumulative health effects. The benzyloxy group itself is less reactive, but the overall molecule should be handled with the care afforded to toxic and irritant substances.

The precursor, 2-(Benzyloxy)benzaldehyde, is known to cause skin and eye irritation, as well as respiratory irritation.[1] Therefore, it is prudent to assume that this compound will exhibit similar, if not more pronounced, irritant properties due to the addition of the hydrazide moiety.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling this compound to prevent all routes of exposure. The following table outlines the minimum required PPE.

Body PartRequired PPERationale
Eyes/Face Chemical safety goggles and a face shieldProtects against splashes and airborne particles that can cause serious eye irritation.
Hands Nitrile or other chemical-resistant glovesPrevents skin contact, which can lead to irritation and systemic toxicity through absorption.
Body A lab coat worn over appropriate street clothingProvides a barrier against accidental spills and contamination of personal clothing.
Respiratory Use in a certified chemical fume hoodAs a solid, it can form dust that may be harmful if inhaled.[1] A fume hood provides essential local exhaust ventilation.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential to minimize the risks associated with handling this compound.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store in the original, tightly sealed container in a cool, dry, and well-ventilated area.[1][2]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Ensure the storage area is clearly labeled with the appropriate hazard warnings.

Handling and Use: A Step-by-Step Protocol
  • Preparation : Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. Have a spill kit and emergency contact information accessible.

  • Weighing and Transfer :

    • Perform all manipulations, including weighing and transferring the solid, within a certified chemical fume hood to prevent the inhalation of any dust.[1]

    • Use dry, clean spatulas and weighing boats.

    • Avoid generating dust during transfer.[1] If the material is a fine powder, consider dampening it with a suitable solvent to minimize dust formation, if this will not interfere with the experimental procedure.

  • In Solution :

    • When dissolving the compound, add the solid slowly to the solvent to avoid splashing.

    • Keep the container closed when not in use.

  • Post-Handling :

    • Thoroughly clean all equipment after use.

    • Wipe down the work area in the fume hood.

    • Wash hands thoroughly with soap and water after removing gloves.[1]

Spills and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

IncidentProcedure
Minor Spill - Alert personnel in the immediate area.- Wearing appropriate PPE, clean up the spill using dry methods (e.g., sweeping or vacuuming with a HEPA filter) to avoid generating dust.[1]- Place the collected material in a sealed container for hazardous waste disposal.[1]- Clean the spill area with soap and water.
Major Spill - Evacuate the laboratory and alert others.- Contact your institution's emergency response team.- Prevent entry to the affected area.
Skin Contact - Immediately wash the affected area with plenty of soap and water for at least 15 minutes.- Remove contaminated clothing.- Seek medical attention if irritation persists.
Eye Contact - Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[1]- Remove contact lenses if present and easy to do so.[1]- Seek immediate medical attention.
Inhalation - Move the affected person to fresh air.[1]- If breathing is difficult, provide oxygen.- Seek medical attention.
Ingestion - Do NOT induce vomiting.- Rinse the mouth with water.- Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste : Collect all solid waste, including contaminated weighing boats, paper towels, and gloves, in a clearly labeled, sealed container for hazardous solid waste.

  • Liquid Waste : Collect all liquid waste containing the compound in a labeled, sealed container for hazardous liquid waste. Do not dispose of it down the drain.

  • Empty Containers : Empty containers may retain residue and should be disposed of as hazardous waste. Do not reuse the containers.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult with your institution's environmental health and safety department for specific guidance.

Visualizing the Safety Workflow

The following diagram illustrates the key decision points and actions for safely handling this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_start Start: Handling Required check_hood Verify Chemical Fume Hood is Operational prep_start->check_hood don_ppe Don Appropriate PPE: - Goggles & Face Shield - Nitrile Gloves - Lab Coat check_hood->don_ppe weigh_transfer Weigh and Transfer in Fume Hood don_ppe->weigh_transfer dissolve Dissolve in Solvent weigh_transfer->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Glassware and Surfaces experiment->decontaminate dispose_waste Dispose of Waste in Labeled Hazardous Waste Containers decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands handling_complete Handling Complete wash_hands->handling_complete End of Procedure spill Spill Occurs spill_minor Minor Spill: - Alert Others - Clean Up with Spill Kit spill->spill_minor Assess Severity spill_major Major Spill: - Evacuate - Call Emergency Response spill->spill_major Assess Severity exposure Exposure Occurs skin_contact Skin Contact: - Wash with Soap & Water exposure->skin_contact Identify Route eye_contact Eye Contact: - Flush with Water for 15 min exposure->eye_contact Identify Route inhalation Inhalation: - Move to Fresh Air exposure->inhalation Identify Route ingestion Ingestion: - Do Not Induce Vomiting exposure->ingestion Identify Route seek_medical Seek Medical Attention skin_contact->seek_medical Seek Medical Attention eye_contact->seek_medical Seek Medical Attention inhalation->seek_medical Seek Medical Attention ingestion->seek_medical Seek Medical Attention

Caption: A flowchart outlining the key steps and safety considerations for handling this compound.

References

  • S D Fine-Chem Limited. (2018, April 3). Benzoic Hydrazide GHS Safety Data Sheet. Retrieved from [Link]

  • Santos. (2021, July). Qualitative Tier 2 Assessment. Retrieved from [Link]

  • PubChem. (n.d.). Benzoylhydrazine. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Benzyloxy)benzaldehyde. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Chemsrc. (2025, August 22). Benzohydrazide. Retrieved from [Link]

  • Ali, A., et al. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Journal of Drug Delivery and Therapeutics, 14(5), 136-144.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzyloxy)benzohydrazide
Reactant of Route 2
Reactant of Route 2
2-(Benzyloxy)benzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.